Product packaging for Medroxyprogesterone(Cat. No.:CAS No. 520-85-4)

Medroxyprogesterone

Numéro de catalogue: B1676146
Numéro CAS: 520-85-4
Poids moléculaire: 344.5 g/mol
Clé InChI: FRQMUZJSZHZSGN-HBNHAYAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Medroxyprogesterone acetate is a synthetic progestin that is structurally similar to endogenous progesterone and is a valuable compound for life sciences research . Its primary mechanism of action involves binding to progesterone receptors in the hypothalamus, pituitary, and female reproductive tract . This binding inhibits the secretion of gonadotropin-releasing hormone (GnRH), which in turn blunts the luteinizing hormone (LH) surge and prevents follicular maturation and ovulation . It also transforms the endometrium from a proliferative to a secretory state and increases the viscosity of cervical mucus, providing multiple pathways for study .In laboratory research, this compound is used to model and investigate a range of physiological conditions. Key research applications include the study of abnormal uterine bleeding and secondary amenorrhea due to hormonal imbalance, as well as the prevention of endometrial hyperplasia in the presence of estrogen . It is also a relevant agent for exploring pain pathways related to endometriosis and for palliative studies in inoperable or metastatic endometrial carcinoma . Off-label research applications include the study of its effects on reducing hot flashes and managing acute abnormal uterine bleeding .From a pharmacological perspective, this compound acetate is administered orally and is rapidly absorbed . It is highly protein-bound, metabolized in the liver via cytochrome P450 enzymes (including CYP3A4), and has a terminal half-life of approximately 12 to 17 hours for the oral formulation . Its bioavailability is low, ranging from 0.6% to 10% . Researchers should note that its metabolism may be induced by concomitant use of substances that activate drug-metabolizing enzymes, such as some anticonvulsants and anti-infectives, which could impact study outcomes .This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B1676146 Medroxyprogesterone CAS No. 520-85-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMUZJSZHZSGN-HBNHAYAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036508
Record name Medroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Medroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility at 25 °C: in acetone 1 in 50; slightly soluble in ether and methanol; sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/, Very soluble in chloroform
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 6alpha,17a-dimethyl-3,17-dioxo-D-homoandrost-4-en-17aalpha- yl acetate, 6beta-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate (6beta-hydroxymedroxyprogesterone acetate), 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione (medroxyprogesterone), 6-methyl-3,20-dioxopregna-4,6-dien-17-yl acetate, 6alpha-methyl-3,20-dioxo-5beta-pregnan-17-yl acetate (4,5beta-dihydromedroxyprogesterone acetate), 6beta-methyl-3,20-dioxopregn- 4-en-17-yl acetate (6-epimedroxyprogesterone acetate) and 6-methylene-3,20-dioxopregn- 4-en-17-yl acetate. /Medroxyprogesterone acetate/
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from chloroform

CAS No.

520-85-4
Record name Medroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxyprogesterone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name medroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medroxyprogesterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU1C9YRES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Medroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214.5 °C, Crystals from methanol; MW: 386.52. MP: 207-209 °C; specific optical rotation: +61 (in chloroform); uv max absorption (ethanol): 240 nm (epsilon = 15900). Freely soluble in ethanol, methanol; slightly soluble in ether; insoluble in water /Medroxyprogesterone 17-acetate/
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Medroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Dichotomous Role of Medroxyprogesterone Acetate in Breast Cancer: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, has a complex and often contradictory role in the context of breast cancer. While historically used in hormone replacement therapy and contraception, its impact on breast cancer risk and progression remains a subject of intense investigation. This technical guide provides an in-depth analysis of the molecular mechanisms through which MPA exerts its effects on breast cancer cells. We will explore its interaction with steroid hormone receptors, the downstream signaling cascades it modulates, and its ultimate impact on critical cellular processes such as proliferation and apoptosis. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways using Graphviz diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Progesterone (B1679170) Receptor and Beyond

This compound acetate primarily functions as an agonist of the progesterone receptor (PR), a ligand-activated transcription factor that plays a crucial role in mammary gland development and tumorigenesis.[1][2][3] Upon binding to MPA, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[4]

However, the actions of MPA are not limited to the classical PR pathway. Evidence suggests that MPA can also exert its effects through:

  • Crosstalk with Growth Factor Signaling: MPA has been shown to engage in crosstalk with growth factor signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the activation of downstream effectors that promote cell proliferation.[3][4]

  • Androgen Receptor (AR) Activation: In progesterone receptor-negative (PR-) breast cancer cells, MPA can bind to and activate the androgen receptor, leading to an inhibition of cell proliferation.[5][6] This highlights the context-dependent nature of MPA's effects.

  • Non-genomic Signaling: MPA can also initiate rapid, non-genomic signaling events at the cell membrane, leading to the activation of kinase cascades like the ERK1/2 pathway.[7]

Quantitative Effects of MPA on Breast Cancer Cells

The following tables summarize the quantitative data from various studies on the effects of MPA on breast cancer cell lines.

Table 1: Effect of MPA on Cell Proliferation
Cell LineMPA ConcentrationDuration of TreatmentFold Change/Inhibition in ProliferationReference
T47D10 nM48 hours1.6-fold induction[3][4]
MCF-710⁻⁷ M7 days20-25% inhibition[8]
MFM-223 (PR-)10 nMNot specifiedInhibition of proliferation[5]
MDA-MB-453 (PR-)100 nMNot specified26-30% inhibition[6]
ZR-75-1 (PR+)100 nMNot specified26-30% inhibition[6]
T47-D (PR+)100 nMNot specified26-30% inhibition[6]
Table 2: Effect of MPA on Gene Expression
Cell LineMPA ConcentrationDuration of TreatmentGeneFold Change in ExpressionReference
T47D10 nM48 hoursCyclin D13.3-fold induction (mRNA)[3][4]
T47DNot specified6 daysTristetraprolin2.8-3.5-fold increase (mRNA)[1]
T47DNot specified6 daysZinc-alpha2-glycoprotein2.8-3.5-fold increase (mRNA)[1]
T47DNot specified6 daysNa, K-ATPase alpha1-subunit2.8-3.5-fold increase (mRNA)[1]
T47DNot specified6 daysLipocalin 25-fold decrease (mRNA)[1]
MCF-7 (PRB transfected)Not specifiedNot specifiedCyclin D12.2-fold induction (protein)[3][4]
MCF-7 (PRB transfected)Not specifiedNot specifiedCyclin D1 Promoter Activity2.7-fold induction[3][4]
Table 3: Effect of MPA on Apoptosis-Related Gene Expression in PR+ Cells
Treatment ConditionGeneRegulationReference
Serum depletion-induced apoptosisHRKUp-regulated[9]
Serum depletion-induced apoptosisBAK1Up-regulated[9]
MPA treatment during serum depletionHRKNo longer induced[9]
MPA treatment during serum depletionBAK1No longer induced[9]
MPA treatmentBCLX-LUp-regulated[9]
MPA treatmentBCLX-SUp-regulated[9]
MPA treatmentBCL2Down-regulated[9]

Signaling Pathways Modulated by MPA

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MPA in breast cancer cells.

MPA-Induced Proliferation via PR and PI3K/Akt/NF-κB Pathway

MPA_Proliferation_PR MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds PI3K PI3K PR->PI3K Activates Akt Akt PI3K->Akt Activates IκBα IκBα Akt->IκBα Phosphorylates (Inactivates) NFkB NF-κB IκBα->NFkB Sequesters CyclinD1 Cyclin D1 Expression NFkB->CyclinD1 Promotes Transcription Proliferation Cell Proliferation CyclinD1->Proliferation Drives

MPA-induced proliferation via the PI3K/Akt/NF-κB pathway.
MPA-Mediated Inhibition of Proliferation via Androgen Receptor

MPA_Inhibition_AR MPA This compound Acetate (MPA) AR Androgen Receptor (AR) MPA->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Repression Gene Repression (e.g., cell cycle promoters) ARE->Gene_Repression Leads to Proliferation Cell Proliferation Gene_Repression->Proliferation Inhibits

MPA-mediated inhibition of proliferation in PR-negative cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MPA's effects on breast cancer cells.

Cell Proliferation Assessment using MTT Assay

Objective: To quantify the effect of MPA on the proliferation of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound acetate (MPA) stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • MPA Treatment: Prepare serial dilutions of MPA in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used for MPA).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Protein Expression

Objective: To determine the effect of MPA on the expression levels of specific proteins (e.g., PR, Cyclin D1, Bcl-2).

Materials:

  • Breast cancer cells treated with MPA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the effect of MPA on the mRNA expression of target genes (e.g., RANKL, Cyclin D1).

Materials:

  • Breast cancer cells treated with MPA

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.

  • RT-qPCR: Set up the RT-qPCR reaction with the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.

  • Thermal Cycling: Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The mechanism of action of this compound acetate in breast cancer cells is multifaceted and highly dependent on the cellular context, particularly the expression of progesterone and androgen receptors. In PR-positive cells, MPA can drive proliferation through the activation of the PI3K/Akt/NF-κB signaling pathway, leading to the upregulation of key cell cycle regulators like cyclin D1. Conversely, in PR-negative, AR-positive cells, MPA can inhibit proliferation by activating androgen receptor-mediated signaling. Furthermore, MPA's ability to modulate the expression of apoptosis-related genes of the Bcl-2 family adds another layer of complexity to its biological effects. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further elucidating the intricate role of MPA in breast cancer and in the development of more targeted therapeutic strategies.

References

Medroxyprogesterone Acetate (MPA) Signaling in Endothelial Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin widely used in hormone replacement therapy and contraception, exerts complex and often contradictory effects on the vascular endothelium. Unlike endogenous progesterone (B1679170), MPA engages in distinct signaling pathways that influence critical endothelial functions, including nitric oxide synthesis, cell adhesion, migration, and proliferation. This technical guide provides an in-depth examination of the core signaling pathways activated by MPA in endothelial cells. It details the non-genomic activation of kinase cascades such as PI3K/Akt and MAPK/ERK and the genomic regulation of inflammatory molecules. This document summarizes key quantitative data, presents detailed protocols for essential experimental validation, and offers visual diagrams of the molecular pathways to serve as a comprehensive resource for researchers in vascular biology and drug development.

Introduction

The vascular endothelium is a critical regulator of cardiovascular homeostasis. Its dysfunction is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Progestins, both natural and synthetic, can modulate endothelial function, but their effects are not uniform. This compound acetate (MPA) has been shown to impact the cardiovascular system differently than endogenous progesterone. Notably, large-scale clinical trials have highlighted potential cardiovascular risks associated with combined estrogen-MPA therapies, underscoring the need to understand MPA's specific molecular mechanisms.

This guide focuses on the direct actions of MPA on endothelial cells, dissecting the signaling cascades from receptor binding to downstream functional outcomes. Understanding these pathways is crucial for developing safer therapeutic strategies and for elucidating the vascular effects of existing hormonal treatments.

Core Signaling Pathways in Endothelial Cells

MPA initiates its effects through both rapid, non-genomic pathways and slower, genomic pathways. A key feature of MPA signaling is its ability to bind not only to the classical progesterone receptor (PR) but also to the glucocorticoid receptor (GR), leading to a unique and complex signaling profile.[1][2]

Non-Genomic Signaling: Kinase Cascade Activation

Within minutes of exposure, MPA can trigger non-genomic signaling cascades that do not require gene transcription. These rapid events are primarily mediated by the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways.[1][3]

PI3K/Akt Pathway and Nitric Oxide Synthesis Attenuation: One of the most significant differences between MPA and progesterone is their effect on endothelial nitric oxide synthase (eNOS). While progesterone typically stimulates NO production, MPA has been shown to have no effect on its own and, more importantly, to attenuate the beneficial E2-induced activation of eNOS and subsequent NO production.[4][5] This inhibitory action is mediated through the PI3K/Akt pathway. MPA attenuates the estradiol-induced phosphorylation of Akt, a critical upstream kinase for eNOS activation.[5] This leads to reduced eNOS activity and diminished NO bioavailability, a pro-atherogenic state. This effect is reversible with the PR antagonist RU486, confirming the involvement of the progesterone receptor in this non-genomic action.[5]

MAPK/ERK Pathway and Cell Migration: The MAPK/ERK pathway is a central regulator of cell proliferation and migration. MPA has been shown to activate this cascade, contributing to its effects on endothelial cell migration.[6] The canonical pathway involves the activation of a sequence of kinases (Raf → MEK → ERK), which then phosphorylate various cytoplasmic and nuclear targets to promote a migratory phenotype. While both MPA and progesterone can enhance migration, MPA appears to have a more potent effect.[6][7]

Caption: MPA Non-Genomic Signaling Pathways in Endothelial Cells.
Genomic Signaling: Regulation of Adhesion and Inflammation

MPA's genomic effects are mediated by the translocation of its receptor complex (primarily GR) to the nucleus, where it acts as a transcription factor. This process typically occurs over several hours and results in altered expression of target genes, particularly those involved in inflammation and cell adhesion.

Upregulation of Adhesion Molecules: In contrast to some reports on progesterone, MPA has been demonstrated to increase the expression of key adhesion molecules, including E-selectin, P-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1).[5][8][9] This upregulation promotes the adhesion of monocytes to the endothelial monolayer, a critical early step in the formation of atherosclerotic plaques.[5][8]

Interference with NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. While progesterone can inhibit TNF-α-induced NF-κB activation, MPA fails to do so.[1][2][10] Furthermore, by binding to the GR, MPA can interfere with the anti-inflammatory actions of endogenous glucocorticoids, potentially leading to a pro-inflammatory endothelial phenotype.[1][3]

genomic_pathway MPA MPA GR Glucocorticoid Receptor (GR) MPA->GR GR_nuc GR-MPA Complex (Nuclear Translocation) GR->GR_nuc Genomic DNA DNA Binding / Transcriptional Regulation GR_nuc->DNA NfkB NF-κB Pathway Interference GR_nuc->NfkB Adhesion_mRNA ↑ Adhesion Molecule mRNA (E-Selectin, ICAM-1) DNA->Adhesion_mRNA Adhesion_Protein ↑ Adhesion Molecule Protein Adhesion_mRNA->Adhesion_Protein Monocyte Monocyte Adhesion Adhesion_Protein->Monocyte Inflammation Pro-inflammatory State NfkB->Inflammation

Caption: MPA Genomic and Inflammatory Signaling in Endothelial Cells.

Quantitative Effects of MPA on Endothelial Function

The functional consequences of MPA-activated signaling pathways have been quantified in numerous studies. The following tables summarize key findings on the effects of MPA on endothelial cell adhesion, proliferation, and migration.

Table 1: Effect of MPA on Endothelial Adhesion Molecule Expression and Monocyte Adhesion Data derived from studies on Human Umbilical Vein Endothelial Cells (HUVECs).

Parameter MeasuredTreatment (100 nM MPA)ResultFold/Absolute ChangeCitation
E-selectin mRNA vs. ControlIncrease~1.4 to 1.6-fold[9]
P-selectin mRNA vs. ControlIncrease~1.7-fold[9]
ICAM-1 mRNA vs. ControlIncrease~1.7 to 2.5-fold[5][9]
E-selectin Protein vs. Control (72.3 ± 0.1 ng/mL)Increase83.0 ± 0.7 ng/mL[5][8]
P-selectin Protein vs. Control (31.0 ± 0.1 ng/mL)Increase34.8 ± 1.2 ng/mL[5][8]
ICAM-1 Protein vs. Control (4.9 ± 0.1 ng/mL)Increase5.4 ± 0.0 ng/mL[5][8]
Monocyte Adhesion vs. Control (46.5 ± 3.5 cells)Increase56.0 ± 1.5 cells / 10 fields[5][8]

Table 2: Dose-Dependent Effects of MPA on Endothelial Progenitor Cell (EPC) Function Data derived from studies on canine bone marrow-derived EPCs, co-treated with 1x10⁻⁸ mol/L 17β-Estradiol.

MPA ConcentrationEffect on ProliferationEffect on Cell CycleEffect on MigrationCitation
≤ 10⁻⁵ mol/L (Low) Partial inhibition of E2-induced proliferation--
≥ 10⁻⁴ mol/L (High) Significant inhibitionArrest in S phaseDamaged/Inhibited

Key Experimental Protocols

Validation of the effects of MPA on endothelial signaling pathways requires robust and reproducible experimental methods. Below are detailed protocols for core assays.

experimental_workflow cluster_assays 4. Downstream Assays Culture 1. Endothelial Cell Culture (e.g., HUVEC) Treatment 2. Treatment - MPA (Dose-response / Time-course) - Vehicle Control - (Optional) E2, Inhibitors Culture->Treatment Harvest 3. Sample Harvesting Treatment->Harvest Lysate Cell Lysate (Protein) Harvest->Lysate Supernatant Culture Supernatant (Nitrites) Harvest->Supernatant LiveCells Live Cells (Monolayer) Harvest->LiveCells WB Western Blot (for p-Akt, p-ERK, Adhesion Proteins) Lysate->WB Griess Griess Assay (for NO Production) Supernatant->Griess Scratch Wound Healing / Scratch Assay (for Cell Migration) LiveCells->Scratch Analysis 5. Data Analysis & Quantification WB->Analysis Griess->Analysis Scratch->Analysis

Caption: General Experimental Workflow for Studying MPA Effects.
Protocol: Western Blot for Protein Expression and Phosphorylation

This protocol is used to quantify changes in the expression levels of total proteins (e.g., ICAM-1, eNOS) or the phosphorylation status of signaling kinases (e.g., p-Akt, p-ERK).

  • Cell Lysis:

    • Culture HUVECs to 80-90% confluency and treat with MPA or vehicle control for the desired time.

    • Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate PBS and add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors (e.g., 1 mL per 100 mm dish).

    • Scrape cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a fresh tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize samples to equal protein concentrations (e.g., 20-30 µg) and add 4X Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples and a molecular weight marker onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a CCD camera-based imager or X-ray film.

    • Quantify band intensity using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

Protocol: Endothelial Cell Migration (Scratch/Wound Healing Assay)

This assay measures collective cell migration, a key process in angiogenesis and vessel repair.

  • Cell Seeding:

    • Seed endothelial cells in a 6-well or 12-well plate at a density that will form a 95-100% confluent monolayer within 24 hours.

    • Incubate cells under standard conditions (37°C, 5% CO2).

  • Creating the Scratch:

    • Once the monolayer is confluent, use a sterile p200 pipette tip to create a straight, clear "scratch" or cell-free gap down the center of the well.

    • Gently wash the well twice with warm PBS or culture medium to remove dislodged cells and debris.

  • Treatment and Imaging:

    • Replace the medium with fresh culture medium containing MPA or the vehicle control.

    • Immediately place the plate on a microscope stage (preferably within a live-cell imaging incubator).

    • Capture the first image of the scratch at predefined locations (T=0). Use phase-contrast microscopy.

    • Continue capturing images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the gap has closed in the control wells.

  • Quantification:

    • Measure the area of the cell-free gap in the images from each time point using image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin).

    • Calculate the percentage of wound closure at each time point relative to the initial (T=0) wound area.

    • Migration Rate = (% Wound Closure at T=x) / x hours.

Protocol: Nitric Oxide Measurement (Griess Assay)

This colorimetric assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection:

    • Culture endothelial cells in a multi-well plate (e.g., 96-well) and treat with MPA or other compounds as required.

    • After the incubation period (e.g., 24 hours), carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare a nitrite standard curve using known concentrations of sodium nitrite.

    • In a new 96-well plate, add 50-100 µL of each sample and standard to separate wells.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent II) to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 540-550 nm using a microplate reader.

    • Subtract the absorbance of a media-only blank from all readings.

    • Determine the nitrite concentration in each sample by comparing its absorbance to the standard curve.

Conclusion and Future Directions

The signaling pathways activated by this compound acetate in endothelial cells are distinct from those of endogenous progesterone and are characterized by the activation of non-genomic kinase cascades and a genomic program that promotes inflammation. MPA's attenuation of eNOS activity via the PI3K/Akt pathway and its upregulation of adhesion molecules present plausible mechanisms for the potential cardiovascular risks observed in clinical settings.

For researchers and drug development professionals, these findings highlight several key considerations:

  • Receptor Specificity: The dual agonism of MPA at both PR and GR is a critical factor in its biological activity.

  • Pathway-Specific Outcomes: Different pathways (PI3K/Akt vs. MAPK vs. Genomic) lead to distinct functional outcomes (NO production vs. migration vs. inflammation).

  • Therapeutic Implications: The pro-inflammatory and anti-angiogenic (at high doses) properties of MPA suggest that alternative progestins with more favorable signaling profiles should be considered in hormone therapies.

Future research should focus on identifying the specific membrane-associated receptors that initiate MPA's rapid non-genomic effects and further delineating the cross-talk between the non-genomic and genomic pathways. A deeper understanding of these molecular details will be essential for predicting the vascular impact of synthetic steroids and for designing the next generation of safer hormonal therapies.

References

An In-depth Technical Guide on the Interaction of Medroxyprogesterone Acetate with Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin widely used in contraception and hormone replacement therapy, exhibits significant off-target activity through its interaction with the glucocorticoid receptor (GR). This guide provides a comprehensive technical overview of this interaction, synthesizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. Understanding the glucocorticoid-like effects of MPA is critical for evaluating its therapeutic applications and predicting potential side effects, such as metabolic changes and immunosuppression.

Introduction: The MPA-GR Interaction

This compound acetate is a pregnane-type synthetic progestin designed to mimic the actions of progesterone (B1679170) via the progesterone receptor (PR). However, its chemical structure also allows for considerable binding to the glucocorticoid receptor, a ligand-activated transcription factor that regulates a vast array of physiological processes, including metabolism, immune response, and development.[1] When MPA binds to the GR, it can initiate a signaling cascade typically associated with endogenous glucocorticoids like cortisol or synthetic glucocorticoids like dexamethasone (B1670325).[1][2] This off-target activity is believed to be responsible for some of the glucocorticoid-associated side effects observed with high-dose MPA therapy, such as Cushingoid features and suppression of the pituitary-adrenal axis.[3][4]

The interaction is complex; MPA can act as both a GR agonist and, in some contexts, a partial agonist or antagonist, leading to a phenomenon known as "dissociative" activity.[2] This refers to the ability of a ligand to differentially regulate the two primary modes of GR action:

  • Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) on DNA, typically leading to the increased transcription of target genes. This mechanism is often associated with the metabolic side effects of glucocorticoids.[2][5]

  • Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[5][6][7]

MPA has been shown to induce GR-mediated transrepression, suppressing inflammatory cytokines like IL-2, IL-6, and IL-8, while having a comparatively weaker effect on GRE-mediated transactivation.[2][8] This dissociative profile makes the MPA-GR interaction a subject of significant interest for developing selective GR modulators with improved therapeutic indices.

Quantitative Analysis of MPA-GR Interaction

The binding affinity and functional potency of MPA at the glucocorticoid receptor have been quantified through various in vitro assays. The data consistently show that MPA binds to the GR with significant affinity, although generally less than the potent synthetic glucocorticoid dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) and inhibition constants (Ki) for MPA compared to other steroids. The RBA is expressed as a percentage relative to dexamethasone (100%). The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

CompoundRelative Binding Affinity (RBA %)Inhibition Constant (Ki) (nM)Cell/Tissue System
Dexamethasone (Reference)100%4.2Human Mononuclear Leukocytes / Recombinant
This compound Acetate (MPA) 42% 10.8 Human Mononuclear Leukocytes / Recombinant
Megestrol Acetate46%Not ReportedHuman Mononuclear Leukocytes
Cortisol25%Not ReportedHuman Mononuclear Leukocytes
ProgesteroneNot Reported215Recombinant Human GR
Norethisterone Acetate (NET-A)Not Reported270Recombinant Human GR

Data compiled from multiple sources.[3][9][10]

Table 2: Functional Activity (Transactivation & Transrepression)

This table presents the half-maximal effective concentrations (EC50) for MPA in reporter gene assays, which measure the functional consequences of GR binding. Lower EC50 values indicate greater potency.

Activity TypeAssay TargetCompoundEC50 (nM)
Transactivation MMTV PromoterDexamethasone1.1
This compound Acetate (MPA) 7.2
Progesterone280
Norethisterone Acetate (NET-A)>1000
Transrepression AP-1/NF-κB PromotersDexamethasone0.21
This compound Acetate (MPA) 2.7
Progesterone26
Norethisterone Acetate (NET-A)>100

Data from studies using reporter constructs in cell lines.[9]

Key Signaling Pathways

Upon binding by either a glucocorticoid or MPA, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. There, it modulates gene expression through transactivation and transrepression.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Glucocorticoid or MPA GR_complex GR-Hsp90 Complex Ligand->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization GR_monomer GR Monomer GR_active->GR_monomer cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Nuclear Translocation GRE GRE GR_dimer->GRE Binding NFkB NF-κB / AP-1 GR_monomer->NFkB Tethering Gene_A Anti-inflammatory Gene Transcription GRE->Gene_A Transactivation Gene_B Pro-inflammatory Gene Transcription NFkB->Gene_B Inhibition (Transrepression)

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by MPA.

Experimental Protocols

The quantitative data presented above are derived from specific, reproducible experimental methodologies. Below are detailed protocols for two key assays used to characterize the MPA-GR interaction.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (MPA) to compete with a radiolabeled glucocorticoid ([³H]dexamethasone) for binding to the GR.[11][12]

Objective: To determine the binding affinity (Ki) of MPA for the GR.

Materials:

  • Receptor Source: Cytosolic fraction from cells expressing GR (e.g., human mononuclear leukocytes).[3]

  • Radioligand: [³H]dexamethasone.

  • Competitor: Unlabeled this compound Acetate (MPA), serially diluted.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (B1676688) to stabilize the receptor.[12]

  • Separation Medium: Dextran-coated charcoal.[12]

  • Scintillation Counter.

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction from the chosen cell source via homogenization and ultracentrifugation. Determine the protein concentration.[12]

  • Assay Setup: In microcentrifuge tubes, incubate a fixed concentration of the GR-containing cytosol with a fixed, low concentration of [³H]dexamethasone (typically at or below its Kd).

  • Competition: Add increasing concentrations of unlabeled MPA to the tubes. Include control tubes for total binding (no competitor) and non-specific binding (a 1000-fold excess of unlabeled dexamethasone).[12]

  • Incubation: Incubate the mixture at 0-4°C for 18-24 hours to reach equilibrium.[12]

  • Separation: Add a dextran-coated charcoal slurry to each tube to adsorb free, unbound [³H]dexamethasone. Incubate for 10 minutes on ice.[12]

  • Centrifugation: Centrifuge the tubes at high speed to pellet the charcoal. The supernatant will contain the receptor-bound radioligand.

  • Quantification: Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]dexamethasone against the log concentration of MPA. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare GR-containing cell cytosol B Incubate cytosol with [³H]Dex and varying [MPA] A->B C Incubate at 4°C for 18-24h to reach equilibrium B->C D Add Dextran-Coated Charcoal C->D E Centrifuge to pellet charcoal (unbound ligand) D->E F Collect supernatant (bound ligand) E->F G Quantify radioactivity via scintillation counting F->G H Calculate IC50 and Ki using non-linear regression G->H

Caption: Workflow for a competitive radioligand binding assay.

MMTV-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of MPA to induce GR-mediated transactivation.[8] It uses a reporter gene (luciferase) under the control of a promoter containing GREs, such as the Mouse Mammary Tumor Virus (MMTV) long terminal repeat.[13]

Objective: To quantify the potency (EC50) and efficacy of MPA as a GR agonist.

Materials:

  • Cell Line: A suitable cell line that can be transfected (e.g., COS-1, HEK293) and expresses GR.[8]

  • Plasmids:

    • An expression vector for human GR (if not endogenously expressed).

    • A reporter plasmid containing the MMTV promoter driving a luciferase gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).[13]

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Transfection Reagent.

  • Compounds: this compound Acetate (MPA) and Dexamethasone (positive control), serially diluted.

  • Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).

Protocol:

  • Cell Culture & Transfection: Seed cells in 96-well plates. Co-transfect the cells with the GR expression vector (if needed), the MMTV-luciferase reporter plasmid, and the normalization control plasmid.[14]

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.

  • Compound Treatment: Replace the medium with a serum-free medium containing serial dilutions of MPA or dexamethasone. Include a vehicle control (e.g., DMSO). Incubate for an additional 18-24 hours.[15]

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to lyse the cells and release the luciferases.[16]

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the Firefly luciferase substrate and immediately measure the luminescence using a luminometer.

    • Add the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.[16]

  • Data Analysis:

    • Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of the compound.

    • Use non-linear regression to determine the EC50 value and the maximum induction level.

Conclusion

The data conclusively demonstrate that this compound Acetate is a potent ligand for the glucocorticoid receptor.[3][9] Its binding affinity and functional activity, particularly in transrepression pathways, are significant and occur at clinically relevant concentrations.[1] This off-target activity explains many of the glucocorticoid-like side effects associated with MPA and underscores the importance of considering GR-mediated effects in the development and clinical application of synthetic progestins. The dissociative nature of MPA's action on the GR—showing a preference for transrepression over transactivation—provides a valuable pharmacological model for the development of next-generation selective glucocorticoid receptor modulators that could retain anti-inflammatory benefits while minimizing metabolic side effects.[2] Researchers and drug development professionals must account for this dual-receptor activity when evaluating the safety and efficacy profiles of MPA and related compounds.

References

An In-depth Technical Guide to the Molecular Targets of Medroxyprogesterone Acetate in Endometrial Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is a cornerstone in the management of various endometrial pathologies, including hyperplasia and carcinoma. Its therapeutic efficacy is rooted in its ability to modulate a complex network of molecular targets within the endometrial tissue. This technical guide provides a comprehensive overview of the core molecular mechanisms of MPA, focusing on its interaction with progesterone (B1679170) receptors, downstream effects on gene and protein expression, and modulation of critical signaling pathways that govern cell proliferation, apoptosis, and metabolism. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the multifaceted actions of MPA and highlighting potential avenues for future therapeutic innovation.

Primary Mechanism of Action: Progesterone Receptor Signaling

MPA primarily exerts its effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear hormone receptor superfamily.[1] Upon ligand binding, PRs undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors, binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction can either promote or repress the transcription of these genes, leading to alterations in protein synthesis and subsequent physiological effects.[1]

The anticancer activity of MPA in endometrial cancer is complex and may not be solely mediated by high-affinity PRs. Some studies suggest that a pharmacological effect, independent of the classical PR pathway, may also contribute to its tumor-suppressive actions.[2] There are two main isoforms of the progesterone receptor, PR-A and PR-B, which can have different transcriptional activities.[3] The balance of these isoforms can influence the cellular response to MPA. In some cases of long-term MPA treatment, a reduction in PR-B expression has been associated with the development of progestin resistance.

Modulation of Gene and Protein Expression

MPA significantly alters the expression profile of a wide array of genes and proteins in endometrial tissue, influencing key cellular processes. These changes are central to its therapeutic effects, including the inhibition of cell growth and induction of apoptosis.

Quantitative Data on Gene Expression Changes

Microarray and quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) studies have identified numerous genes whose expression is modulated by MPA in endometrial cancer cells.

GeneCell LineChange in ExpressionFold ChangeMethodCitation
Differentially Expressed Genes (Total) Ishikawa (PRB+)358 genes-Microarray[4]
lncRNAs (Total) Ishikawa (PRB+)292 lncRNAs-Microarray[4]
CHOP (DDIT3) Ishikawa (PRB+)Up-regulatedStatistically significantqRT-PCR[4]
HERPUD1 Ishikawa (PRB+)Up-regulatedStatistically significantqRT-PCR[4]
lnc-CETP-3 Ishikawa (PRB+)Up-regulatedStatistically significantqRT-PCR[4]
Cyclin D1 Parent IshikawaDown-regulatedStatistically significantRT-PCR[5]
MMP2 Parent IshikawaDown-regulatedStatistically significantRT-PCR[5]
MMP9 Parent IshikawaDown-regulatedStatistically significantRT-PCR[5]
Cyclin D1 Progestin-resistant IshikawaUp-regulatedStatistically significantRT-PCR[5]
MMP2 Progestin-resistant IshikawaUp-regulatedStatistically significantRT-PCR[5]
MMP9 Progestin-resistant IshikawaUp-regulatedStatistically significantRT-PCR[5]
IRS2 Cancer-Associated Fibroblasts (Obese)Up-regulated~1.8-fold (protein)Western Blot[6]
BMP2 Cancer-Associated Fibroblasts (Obese)Down-regulatedStatistically significantqRT-PCR[6]
GLUT6 Cancer-Associated Fibroblasts (Obese)Up-regulatedStatistically significantqRT-PCR[6]
GAPDH Cancer-Associated Fibroblasts (Obese)Up-regulatedStatistically significantqRT-PCR[6]
PKM2 Cancer-Associated Fibroblasts (Obese)Up-regulatedStatistically significantqRT-PCR[6]
LDHA Cancer-Associated Fibroblasts (Obese)Up-regulatedStatistically significantqRT-PCR[6]
CD36 Cancer-Associated Fibroblasts (Obese)Up-regulatedStatistically significantqRT-PCR[6]
Quantitative Data on Protein Expression Changes

Proteomic analyses have further elucidated the impact of MPA on the endometrial proteome, revealing alterations in proteins involved in critical cellular functions.

ProteinTissue/Cell TypeChange in ExpressionMethodCitation
ERα Progestin-resistant Ishikawa cellsReducedImmunocytochemistry[5]
PR-B Progestin-resistant Ishikawa cellsReducedImmunocytochemistry[5]
ERβ Progestin-resistant Ishikawa cellsIncreasedImmunocytochemistry[5]
Ki-67 Endometrioid adenocarcinomaDown-regulatedImmunohistochemistry
Bcl-2 Endometrioid adenocarcinomaDown-regulatedImmunohistochemistry
Cleaved Caspase-3 Endometrioid adenocarcinomaNo significant changeImmunohistochemistry
PI3K Endometrial cancer tissueDifferentially expressed2D LC-MS/MS[7]
mTOR Endometrial cancer tissueDifferentially expressed2D LC-MS/MS[7]
ERK Endometrial cancer tissueDifferentially expressed2D LC-MS/MS[7]
SPP1 Endometrial cancer tissueDifferentially expressed2D LC-MS/MS[7]
ANGPT2 Endometrial cancer tissueDifferentially expressed2D LC-MS/MS[7]

Key Signaling Pathways Modulated by MPA

MPA influences several key intracellular signaling pathways that are often dysregulated in endometrial cancer. By modulating these pathways, MPA can inhibit cell proliferation, induce apoptosis, and alter cellular metabolism.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in endometrial cancer.[8][9] MPA has been shown to modulate this pathway, although its effects can be complex and context-dependent. In some instances, progestins can activate the PI3K/Akt signaling pathway, potentially contributing to progestin resistance.[10]

PI3K_AKT_mTOR_Pathway MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR PI3K PI3K PR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits

MPA's modulation of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[2] MPA has been shown to influence the MAPK pathway in endometrial cancer cells. For instance, MPA-mediated PR-B can inhibit endometrial cancer cell proliferation, migration, and invasion induced by RANKL, an effect that is correlated with the MAPK pathway.[11]

MAPK_ERK_Pathway MPA This compound Acetate (MPA) PRB Progesterone Receptor B (PRB) MPA->PRB MAPK_Pathway MAPK Pathway (Ras/Raf/MEK/ERK) PRB->MAPK_Pathway Inhibits RANKL RANKL RANK RANK RANKL->RANK RANK->MAPK_Pathway Activates Proliferation Cell Proliferation, Migration, Invasion MAPK_Pathway->Proliferation

MPA's inhibitory effect on the MAPK/ERK pathway in endometrial cancer.
Endoplasmic Reticulum Stress Pathway

Recent studies suggest that MPA may induce apoptosis in progesterone receptor B-positive (PRB+) endometrial cancer cells by activating the endoplasmic reticulum (ER) stress pathway.[4] This involves the upregulation of the ER stress apoptotic molecule CHOP and the ER stress-related molecule HERPUD1. The long non-coding RNA lnc-CETP-3 has also been implicated in this process.[4]

ER_Stress_Pathway MPA This compound Acetate (MPA) PRB Progesterone Receptor B (PRB) MPA->PRB ER_Stress Endoplasmic Reticulum Stress PRB->ER_Stress Activates lnc_CETP3 lnc-CETP-3 ER_Stress->lnc_CETP3 Up-regulates CHOP CHOP (DDIT3) ER_Stress->CHOP Up-regulates HERPUD1 HERPUD1 ER_Stress->HERPUD1 Up-regulates Apoptosis Apoptosis lnc_CETP3->Apoptosis Participates in CHOP->Apoptosis

MPA-induced ER stress pathway leading to apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of MPA in endometrial tissue.

Immunohistochemistry (IHC) for Progesterone Receptor

Objective: To visualize the localization and quantify the expression of progesterone receptors in endometrial tissue sections.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) endometrial tissue sections (4-5 µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695).[12]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.[12]

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a suitable blocking serum.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the progesterone receptor (e.g., clone 1E2) overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[1]

  • Chromogen Development: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[1]

  • Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.[1]

  • Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.[1]

  • Analysis: The staining intensity and percentage of positive cells are evaluated, often using a scoring system like the H-score.[12]

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, Heat) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody (anti-PR) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen (DAB) detection->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Microscopic Analysis (H-score) dehydration->analysis

Workflow for Immunohistochemistry of Progesterone Receptor.
Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of MPA on the viability and proliferation of endometrial cancer cells.

Methodology:

  • Cell Seeding: Endometrial cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[13]

  • Treatment: The cells are treated with various concentrations of MPA or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following MPA treatment.

Methodology:

  • Cell Treatment: Endometrial cancer cells are treated with MPA or a vehicle control for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[14]

  • Staining: The cells are incubated with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) in the dark at room temperature for 15 minutes.[14][15]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[14]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Conclusion

This compound acetate exerts its therapeutic effects on endometrial tissue through a complex interplay of molecular events initiated by its binding to progesterone receptors. This guide has detailed the downstream consequences of this interaction, including the modulation of gene and protein expression and the perturbation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of MPA action. A deeper understanding of these molecular targets is paramount for optimizing current therapeutic strategies, overcoming progestin resistance, and developing novel targeted therapies for endometrial diseases. The continued exploration of these pathways will undoubtedly pave the way for more personalized and effective treatments for patients with endometrial pathologies.

References

Medroxyprogesterone Acetate's Modulation of Myometrial Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, plays a crucial role in maintaining uterine quiescence during pregnancy by regulating myometrial gene expression.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying MPA's action on the myometrium, the muscular layer of the uterus. We will explore the signaling pathways initiated by MPA, detail the key experimental protocols used to elucidate these mechanisms, and present quantitative data on MPA-induced gene expression changes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and pharmacology.

Introduction

Progesterone (B1679170) is essential for maintaining uterine quiescence throughout pregnancy.[1][2][3] It achieves this, in part, by controlling the expression of genes in the myometrium, inhibiting those that promote contractions and inflammation.[1][4] this compound acetate (MPA) is a synthetic progestin that mimics the actions of progesterone.[5][6][7] Understanding its precise molecular mechanisms is critical for its therapeutic applications in preventing preterm labor and managing other uterine conditions.[8] This guide will delve into the genomic effects of MPA on myometrial cells, providing a technical overview of the current understanding in the field.

Signaling Pathways of this compound Acetate in the Myometrium

MPA exerts its effects on the myometrium primarily through the genomic pathway by binding to progesterone receptors (PRs), which are ligand-activated transcription factors.[4][9][10] The two main isoforms of PR, PR-A and PR-B, have distinct and sometimes opposing roles in regulating gene expression.[11][12][13] The ratio of these isoforms can determine the overall response of the myometrial cells to progestins.[11][12][14]

Upon entering a myometrial cell, MPA binds to cytosolic PRs. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] MPA has been shown to down-regulate the expression of several genes associated with inflammation and uterine contractility.[1][2][3]

MPA_Signaling_Pathway cluster_cell Myometrial Cell cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR-A / PR-B) MPA->PR Binds to MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex Forms PRE Progesterone Response Element (PRE) MPA_PR_complex->PRE Translocates to nucleus and binds to PRE Target_Genes Target Genes (e.g., IL-1B, IL-6, PTGS2, GJA1) PRE->Target_Genes Regulates Gene_Expression Altered Gene Expression (Down-regulation of inflammatory and contraction-associated genes) Target_Genes->Gene_Expression Leads to

Figure 1: MPA Signaling Pathway in Myometrial Cells.

Quantitative Data on Gene Expression Changes

A key study by Cordeaux et al. (2010) utilized whole-genome microarrays to investigate the effects of MPA on gene expression in myometrial explants from pregnant women.[1][2][3] The study identified 114 significantly regulated transcripts.[1][2][3] The findings were validated using quantitative real-time PCR (qRT-PCR).[1][2][3] The data revealed a significant down-regulation of several progesterone-sensitive genes involved in inflammation and myometrial contraction.[1][2][3]

Gene SymbolGene NameFunctionFold Change (Microarray)Fold Change (qRT-PCR)p-value (qRT-PCR)
Down-regulated by MPA
IL11Interleukin 11Cytokine activity--4.3< 0.001
IL24Interleukin 24Cytokine activity--2.2< 0.001
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)Inflammatory response, Prostaglandin synthesis-3.2Validated< 0.001
IL1BInterleukin 1 BetaInflammatory response-2.4Validated< 0.001
IL6Interleukin 6Inflammatory response-2.0Validated< 0.001
GJA1Gap Junction Protein Alpha 1 (Connexin-43)Cell-cell communication, Uterine contraction-1.6Validated< 0.001
Up-regulated by MPA
C1QBComplement C1q B ChainInnate immunity-Validated< 0.001
CD163CD163 MoleculeMacrophage scavenger receptor-Validated< 0.001
Table 1: Summary of Quantitative Data on MPA-Induced Gene Expression Changes in Myometrium. Data extracted from Cordeaux et al. (2010).[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the effects of MPA on myometrial gene expression.

Myometrial Explant Culture and Contractility Assay

This protocol is adapted from the study by Cordeaux et al. (2010).[1]

Explant_Culture_Workflow cluster_prep Tissue Preparation cluster_culture Explant Culture cluster_analysis Analysis tissue_collection Myometrial biopsies collected at elective cesarean section dissection Dissect into longitudinal strips (10 x 2 x 2 mm) tissue_collection->dissection culture_setup Mount strips in organ baths under 0.6g tension dissection->culture_setup treatment Culture for 65h with 100 nM MPA or vehicle control culture_setup->treatment contractility Contractility Assay: Measure response to KCl and oxytocin (B344502) treatment->contractility gene_expression Gene Expression Analysis: RNA extraction for microarray and qRT-PCR treatment->gene_expression

Figure 2: Myometrial Explant Culture and Analysis Workflow.

Methodology:

  • Tissue Collection: Myometrial biopsies are obtained from the upper edge of the lower uterine segment during elective cesarean sections.[1][2][3]

  • Dissection: The tissue is dissected into longitudinal strips of approximately 10 x 2 x 2 mm.[1]

  • Culture Setup: The myometrial strips are mounted in organ baths containing DMEM and maintained under a tension of 0.6 g.[1][2][3]

  • Treatment: The explants are cultured for 65 hours in the presence of 100 nM MPA or a vehicle control.[1][2][3]

  • Contractility Assay: After the culture period, the contractile response of the tissue strips to potassium chloride (KCl) and oxytocin is measured to assess the functional effects of MPA.[1]

  • Sample Collection for Gene Expression: At the end of the culture period, tissues are collected for RNA extraction.

Whole-Genome Microarray Analysis

This protocol outlines the steps for analyzing gene expression changes using Illumina beadchip arrays, as described in the Cordeaux et al. (2010) study.[1][15]

Methodology:

  • RNA Extraction: Total RNA is extracted from the myometrial explants using a suitable method, such as TRIzol reagent followed by purification.[16]

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.[16]

  • cRNA Synthesis and Labeling: The total RNA is reverse transcribed to cDNA, which is then used as a template for in vitro transcription to synthesize biotin-labeled cRNA.

  • Hybridization: The labeled cRNA is hybridized to Illumina human-8 v3 beadchip arrays.[15]

  • Scanning and Data Acquisition: The arrays are scanned to detect the fluorescent signals from the hybridized cRNA.

  • Data Analysis: The raw data is processed, and statistical analysis is performed to identify genes that are differentially expressed between the MPA-treated and control groups.[1]

Quantitative Real-Time PCR (qRT-PCR) Validation

This protocol details the validation of microarray data using qRT-PCR.

qRTPCR_Workflow rna_extraction 1. Total RNA Extraction from Myometrial Tissue cdna_synthesis 2. Reverse Transcription to Synthesize cDNA rna_extraction->cdna_synthesis qpcr_setup 3. qPCR Reaction Setup: cDNA, Primers, SYBR Green/TaqMan cdna_synthesis->qpcr_setup amplification 4. Real-Time Amplification and Data Collection in a qPCR Instrument qpcr_setup->amplification analysis 5. Data Analysis: Relative quantification using the ddCt method and normalization to housekeeping genes amplification->analysis

Figure 3: Quantitative Real-Time PCR Workflow.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from myometrial tissue and reverse transcribed into cDNA as described for the microarray analysis.[17]

  • Primer Design: Primers specific to the genes of interest and suitable housekeeping genes are designed. The stability of reference genes in pregnant human myometrium has been evaluated, with CYC1 and YWHAZ being identified as stable options.[18][19]

  • qPCR Reaction: The qPCR reaction is set up using the cDNA template, specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (TaqMan).[17]

  • Thermal Cycling: The reaction is run in a real-time PCR instrument under appropriate cycling conditions.[17]

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ddCt) method, normalized to the expression of housekeeping genes.[17]

Conclusion

This compound acetate regulates the expression of a significant number of genes in the myometrium, particularly those involved in inflammatory responses and contractility.[1][2][3] The primary mechanism of action is through the progesterone receptor-mediated genomic pathway. The experimental protocols detailed in this guide provide a framework for researchers to investigate the molecular effects of MPA and other progestins on myometrial function. Further research in this area will continue to enhance our understanding of uterine quiescence and may lead to the development of novel therapeutic strategies for the prevention of preterm labor.

References

The Anti-Proliferative Effects of Medroxyprogesterone Acetate on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, has long been utilized in the treatment of various hormone-responsive cancers, including breast, endometrial, and colon cancer. Its therapeutic efficacy is primarily attributed to its anti-proliferative effects, which are mediated through a complex interplay of signaling pathways that govern cell cycle progression and apoptosis. This technical guide provides an in-depth overview of the mechanisms underlying MPA's anti-cancer activity, with a focus on its impact on key signaling cascades, cell cycle regulation, and the modulation of critical cellular proteins. Detailed experimental protocols for assessing the anti-proliferative effects of MPA are provided, along with a comprehensive summary of quantitative data from various studies. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of MPA's mechanism of action.

Introduction

This compound acetate is a synthetic derivative of progesterone (B1679170) and acts as a potent agonist of the progesterone receptor (PR).[1] Its anti-tumor activity is most pronounced in cancers that express PR, although effects in PR-negative cancers have also been reported, suggesting the involvement of other receptors and signaling pathways.[1] MPA's primary anti-proliferative mechanism involves the induction of cell cycle arrest, predominantly at the G0/G1 phase, thereby preventing cancer cells from entering the DNA synthesis (S) phase and subsequent mitosis.[2] This is achieved through the modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[2]

Data Presentation: Quantitative Effects of MPA on Cancer Cell Proliferation

The anti-proliferative efficacy of MPA varies across different cancer cell lines and is dependent on factors such as receptor status and the genetic background of the cells. The following tables summarize the quantitative data on the inhibitory effects of MPA from various studies.

Table 1: Inhibitory Concentration (IC) of this compound Acetate on Various Cancer Cell Lines

Cell LineCancer TypeParameterConcentrationReference
T-47DBreast CancerIC200.04 nM[3]
BT 474Breast CancerIC201.4 nM[3]
MCF-7Breast CancerIC204.6 nM[3]
MDA-MB-361Breast CancerIC2095 nM[3]
ZR 75-1Breast CancerIC20>100 nM[3]
MFM-223Breast CancerEffective Inhibition10 nM
IshikawaEndometrial CancerIC200.1 µM[4]
IshikawaEndometrial CancerIC281 µM[4]
IshikawaEndometrial CancerIC4110 µM[4]

Table 2: Effect of this compound Acetate on Cell Cycle Distribution in Cancer Cell Lines

Cell LineCancer TypeMPA ConcentrationDuration of Treatment% of Cells in G0/G1 Phase (Increase)Reference
T-47DBreast CancerNot Specified24 hours (maximal effect)Significant Increase[3]
MCF-7Breast CancerNot Specified48-96 hoursSignificant Increase[3]
HT29Colon CancerNot SpecifiedNot SpecifiedAccumulation in G0/G1 fraction[2]
HCT116Colon CancerNot SpecifiedNot SpecifiedAccumulation in G0/G1 fraction[2]
IshikawaEndometrial CancerNot Specified4 days45% reduction in proliferation index[4]

Table 3: MPA-Induced Changes in Protein Expression

ProteinCancer TypeCell LineMPA Effect on ExpressionFold ChangeReference
Cyclin EColon CancerHT29, HCT116DecreasedNot Specified[2]
p21(WAF1/CIP1)Colon CancerHT29, HCT116IncreasedNot Specified[2]
Cyclin D1Breast CancerT47DBiphasic (Initial increase, then decrease)3.3-fold induction (initial)[5][6]
p21Breast TissuePostmenopausalIncreasedNot Specified[7]
p27Breast TissuePostmenopausalDecreasedNot Specified[7]

Signaling Pathways Modulated by this compound Acetate

MPA exerts its anti-proliferative effects by modulating several key signaling pathways. The primary mechanism involves the activation of the progesterone receptor, which in turn influences downstream pathways controlling cell cycle progression and apoptosis.

Cell Cycle Regulation Pathway

The arrest of the cell cycle in the G1 phase is a hallmark of MPA's anti-proliferative activity. This is achieved by altering the expression and activity of key cell cycle regulatory proteins.[2]

  • Downregulation of G1 Cyclins: MPA has been shown to decrease the expression of G1 cyclins, such as Cyclin D1 and Cyclin E.[2][5] These cyclins are essential for the activation of CDKs that drive the cell through the G1/S checkpoint.

  • Upregulation of CDK Inhibitors: MPA treatment leads to an increase in the expression of CDK inhibitors, particularly p21(WAF1/CIP1).[2] p21 binds to and inhibits the activity of Cyclin E/CDK2 complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting the cell cycle in G1.[2]

  • Inhibition of CDK Activity: By decreasing the levels of G1 cyclins and increasing the levels of CDK inhibitors, MPA effectively reduces the activity of CDK4/6 and CDK2, which are critical for the G1 to S phase transition.[2]

MPA_Cell_Cycle_Regulation cluster_cdk46 Cyclin D1/CDK4/6 Complex cluster_cdk2 Cyclin E/CDK2 Complex MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR activates CyclinD1 Cyclin D1 PR->CyclinD1 downregulates p21 p21(WAF1/CIP1) PR->p21 upregulates CyclinE Cyclin E PR->CyclinE downregulates pRb pRb CyclinD1->pRb phosphorylates CDK46 CDK4/6 CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits G1S_Genes G1/S Phase Progression Genes E2F->G1S_Genes activates p21->CDK46 inhibits CDK2 CDK2 p21->CDK2 inhibits

MPA-mediated cell cycle arrest at the G1/S checkpoint.
PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In some cancer cells, MPA has been shown to modulate this pathway, contributing to its anti-proliferative effects. The interaction is complex and can be cell-type specific. In certain contexts, MPA can inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation.

MPA_PI3K_Akt_mTOR_Pathway MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR activates PI3K PI3K PR->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Modulation of the PI3K/Akt/mTOR pathway by MPA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of MPA on cancer cells.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, T47D, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound acetate (MPA) stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • MPA Treatment: Prepare serial dilutions of MPA in complete culture medium. Remove the medium from the wells and add 100 µL of the MPA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MPA, e.g., ethanol (B145695) or DMSO).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the MPA concentration to determine the IC50 value (the concentration of MPA that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_mpa Treat with MPA (serial dilutions) incubate1->treat_mpa incubate2 Incubate for defined period treat_mpa->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (calculate IC50) read_absorbance->analyze end End analyze->end

Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cells treated with MPA and control cells

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with MPA for the desired time, harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cells in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. Use cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the cell cycle and signaling pathways.

Materials:

  • MPA-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-Akt, anti-phospho-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and then add the chemiluminescent substrate.

  • Imaging: Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, for example, the interaction between p21 and CDK2.

Materials:

  • Cell lysates from MPA-treated and control cells

  • Primary antibody for the "bait" protein (e.g., anti-CDK2)

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Prepare cell lysates using a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (CDK2) to form an antibody-antigen complex.

  • Complex Capture: Add protein A/G agarose beads to the lysate to capture the antibody-antigen complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (p21) to confirm the interaction.

Conclusion

This compound acetate exhibits significant anti-proliferative effects on a range of cancer cells, primarily through the induction of G1 cell cycle arrest. This is mediated by its ability to modulate the expression and activity of key cell cycle regulatory proteins and to influence critical signaling pathways such as the PI3K/Akt/mTOR cascade. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the anti-cancer mechanisms of MPA and to develop novel therapeutic strategies targeting these pathways. A thorough understanding of MPA's molecular targets and mechanisms of action is crucial for its effective clinical application and for the development of more targeted and personalized cancer therapies.

References

Medroxyprogesterone Acetate and Hormone-Dependent Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, has been a cornerstone in the management of various hormone-related conditions, including its use as a contraceptive and in hormone replacement therapy.[1] Beyond these applications, MPA has been utilized in the treatment of hormone-dependent cancers, particularly endometrial and breast cancer, for several decades.[1][2] Its mechanism of action in cancer cells is complex, extending beyond its primary progestogenic activity to encompass interactions with androgen and glucocorticoid receptors. This technical guide provides an in-depth analysis of the impact of MPA on hormone-dependent cancer cell lines, focusing on breast, endometrial, and prostate cancers. It consolidates quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to offer a comprehensive resource for the scientific community.

Impact on Breast Cancer Cell Lines

MPA exerts varied effects on breast cancer cell lines, largely dependent on the expression of steroid hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).

Effects on Cell Proliferation

MPA's impact on breast cancer cell proliferation is multifaceted. In PR-positive cell lines like T47D and MCF-7, MPA can have a biphasic effect, initially stimulating proliferation at earlier time points (24-48 hours) before inhibiting it with longer exposure (72 hours).[3] In contrast, in cell lines with high AR expression, such as ZR-75-1, MPA potently inhibits proliferation, an effect that can be reversed by antiandrogens.[4] This suggests that the anti-proliferative effects of MPA in certain breast cancer cells are mediated through the AR.[4] In MCF-7 cells overexpressing progesterone receptor membrane component-1 (PGRMC1), MPA has been shown to have a significant proliferative effect when combined with growth factors.[5]

Induction of Cell Cycle Arrest

A primary mechanism by which MPA inhibits breast cancer cell proliferation is through the induction of cell cycle arrest, predominantly in the G0/G1 phase.[6] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, in T47D cells, the biphasic effect of MPA on proliferation correlates with a similar biphasic regulation of cyclin D1.[3] MPA has been shown to induce cyclin D1 expression in T47D and MCF-7 cells, contributing to initial proliferation, while longer-term treatment leads to its downregulation and cell cycle arrest.[3][7]

Modulation of Apoptosis

MPA's role in apoptosis in breast cancer cells is complex and appears to be context-dependent. In PR-positive cell lines such as T47-D and MCF-7, MPA has been shown to protect against serum depletion-induced apoptosis.[8] This protective effect is associated with the downregulation of pro-apoptotic genes like BAK1 and the modulation of Bcl-2 family members, including a decrease in Bcl-2 expression.[8] Conversely, other studies have indicated that progestins can induce apoptosis in breast cancer cells, which is linked to the downregulation of Bcl-2 and upregulation of p53.[9] The interplay between MPA and various growth factors can also influence the balance between proliferation and apoptosis.[10]

Impact on Endometrial Cancer Cell Lines

MPA is a standard therapy for well-differentiated endometrial carcinomas.[11] Its efficacy is largely attributed to its ability to induce cell cycle arrest and apoptosis in progesterone-responsive cells.

Inhibition of Cell Proliferation and IC50 Values

In PR-positive endometrial cancer cell lines like Ishikawa, MPA demonstrates a concentration-dependent reduction in cell density.[12] However, the sensitivity to MPA can vary significantly among different endometrial cancer cell lines. Some cell lines, such as HEC-1, KLE, and UM-EC-1, have shown limited sensitivity to MPA in vitro.[13] The half-maximal inhibitory concentration (IC50) for MPA in Ishikawa cells has been reported to be approximately 30 µM.[12] For MPA-resistant Ishikawa cells, the IC50 can be significantly higher, but sensitivity can be enhanced by combination with other agents like Polyphyllin VII.[14]

Cell Cycle Arrest and Apoptosis

MPA treatment can induce a G0/G1 cell cycle arrest in endometrial cancer cells.[14] This is often accompanied by an increase in the expression of cell cycle inhibitors such as p21 and p27.[15] Furthermore, MPA can promote apoptosis in these cells, a process that involves the regulation of the Bcl-2 family of proteins.[16] Studies have shown that gestagen therapy can lead to a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[16]

Impact on Prostate Cancer Cell Lines

The effect of MPA on prostate cancer cell lines is less extensively studied compared to breast and endometrial cancers. The androgen receptor (AR) plays a crucial role in prostate cancer, and MPA's interaction with AR is a key aspect of its activity in these cells.

Proliferation and Androgen Receptor Signaling

In androgen-sensitive LNCaP prostate cancer cells, which express a mutated AR, MPA can paradoxically stimulate growth. This is due to the mutated AR being activated by various steroids, including progestins.[17] The signaling pathways in LNCaP cells are complex, involving nongenotropic androgen action that can activate pathways like Src-MEK-ERK.[18] In contrast, in AR-negative prostate cancer cell lines like PC-3, the direct effects of MPA on proliferation are less clear and may be independent of AR signaling.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound Acetate (MPA) on various hormone-dependent cancer cell lines as reported in the cited literature.

Table 1: Effect of MPA on Breast Cancer Cell Lines

Cell LineEffectConcentrationObservations
T47DBiphasic: Initial proliferation, then inhibition10 nMIncreased proliferation at 24-48h, inhibition at 72h.[3]
T47DInhibition of proliferation0.04 nM (for 20% inhibition)Highly sensitive to MPA-induced growth inhibition.[6]
T47DProtection from apoptosis10 nMProtected against serum depletion-induced apoptosis.[8]
MCF-7Inhibition of proliferation>100 nM (for 20% inhibition)Less sensitive to MPA-induced growth inhibition compared to T47D.[6]
MCF-7Protection from apoptosis10 nMProtected against serum depletion-induced apoptosis.[8]
MCF-7Increased proliferationNot specifiedProliferative effect in cells overexpressing PGRMC1, especially with growth factors.[5]
ZR-75-1Potent inhibition of proliferationConcentration-dependentMediated by androgen and glucocorticoid receptors.[4]
MDA-MB-231No protection from apoptosis10 nMLacks progesterone receptors and is not protected from apoptosis by MPA.[8]

Table 2: Effect of MPA on Endometrial Cancer Cell Lines

Cell LineEffectIC50Observations
IshikawaInhibition of proliferation~30 µMConcentration-dependent reduction in cell density.[12]
HEC-1No significant inhibitionUp to 10 µMShowed limited sensitivity to MPA.[13]
KLENo significant inhibitionUp to 10 µMShowed limited sensitivity to MPA.[13]
RL95-2No significant inhibitionUp to 10 µMShowed limited sensitivity to MPA.[13]
Ishikawa/MPA-RCell cycle arrest at G0/G1Not applicableMPA in combination with Polyphyllin VII enhanced cell cycle arrest.[14]

Table 3: Effect of MPA on Prostate Cancer Cell Lines

Cell LineReceptor StatusEffect of MPAObservations
LNCaPAR-positive (mutated)Growth stimulationMutated AR is activated by progestins.[17]
PC-3AR-negativeGrowth inhibition by other agents studiedEffects of MPA alone not detailed in the provided search results.[1]

Experimental Protocols

This section provides a generalized methodology for key experiments used to assess the impact of MPA on cancer cell lines, based on standard laboratory practices.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of MPA (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with MPA for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with MPA as required for the experiment.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis
  • Protein Extraction: Lyse MPA-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cyclin D1, Cyclin E) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by MPA and a general experimental workflow for its analysis.

Signaling Pathways of this compound Acetate

MPA_Signaling_Pathways cluster_receptors Steroid Receptors cluster_downstream Downstream Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation PR Progesterone Receptor (PR) CyclinD1 Cyclin D1 PR->CyclinD1 Upregulation (early) p21_p27 p21/p27 PR->p21_p27 Upregulation Bcl2 Bcl-2 PR->Bcl2 Downregulation AR Androgen Receptor (AR) AR->p21_p27 Upregulation G1_Arrest G1 Phase Arrest AR->G1_Arrest GR Glucocorticoid Receptor (GR) GR->G1_Arrest MPA This compound Acetate (MPA) MPA->PR MPA->AR MPA->GR CyclinE Cyclin E p21_p27->G1_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax Bax Bax->Apoptosis Promotion Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Line Culture (e.g., T47D, Ishikawa, LNCaP) treatment MPA Treatment (Dose-response and time-course) start->treatment proliferation Proliferation Assay (MTT) treatment->proliferation cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western rt_pcr RT-PCR (Gene Expression) treatment->rt_pcr data_analysis Data Analysis and Interpretation proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis rt_pcr->data_analysis

References

Medroxyprogesterone Acetate's Functional Antiandrogenic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, exhibits significant functional antiandrogenic effects that are of considerable interest in various therapeutic contexts, including contraception, hormone replacement therapy, and the management of androgen-dependent conditions. This technical guide provides an in-depth analysis of the core mechanisms underlying MPA's antiandrogenic activity. It consolidates quantitative data on receptor binding and hormonal modulation, details key experimental protocols for assessing these effects, and visualizes the intricate signaling pathways and experimental workflows. The multifaceted antiandrogenic profile of MPA arises from a combination of central suppression of gonadotropin release, direct competitive antagonism at the androgen receptor, and modulation of androgen-metabolizing enzymes. Understanding these distinct yet synergistic actions is crucial for the continued development and optimization of therapies leveraging the antiandrogenic properties of MPA.

Mechanisms of Antiandrogenic Action

This compound acetate exerts its antiandrogenic effects through three primary mechanisms:

  • 1.1. Suppression of Gonadotropin Secretion: MPA acts on the hypothalamic-pituitary-gonadal (HPG) axis to suppress the release of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2] This reduction in LH levels leads to decreased androgen production by the testes in males and the ovaries in females.[3][4] In men, this suppression can lead to a significant decrease in serum testosterone (B1683101) levels.[3]

  • 1.2. Direct Androgen Receptor (AR) Interaction: MPA binds directly to the androgen receptor, acting as a competitive antagonist to endogenous androgens like dihydrotestosterone (B1667394) (DHT).[5][6][7] This competitive binding prevents the receptor from being activated by more potent androgens, thereby inhibiting the transcription of androgen-responsive genes.[5]

  • 1.3. Modulation of Androgen Metabolism: MPA has been shown to influence the activity of enzymes involved in testosterone metabolism. Specifically, it can increase the activity of hepatic testosterone A-ring reductase, an enzyme that catabolizes testosterone, leading to its increased clearance from circulation.[8][9] However, its effect on 5α-reductase, the enzyme that converts testosterone to the more potent DHT, appears to be minimal.[10]

Quantitative Data

The following tables summarize the quantitative data regarding MPA's interaction with the androgen receptor and its effects on key hormone levels.

Table 1: Androgen Receptor Binding Affinity of this compound Acetate

CompoundBinding Affinity (Ki) [nM]Cell Line/SystemReference
This compound Acetate (MPA)19.4COS-1 cells[11]
This compound Acetate (MPA)3.6MFM-223 human mammary cancer cells[6]
This compound Acetate (MPA)2.1MCF-7 human breast cancer cells[7]
Dihydrotestosterone (DHT)29.4COS-1 cells[11]
Dihydrotestosterone (DHT)0.18MFM-223 human mammary cancer cells[6]

Table 2: Effects of this compound Acetate on Hormone Levels

PopulationMPA DosageDurationChange in Total TestosteroneChange in Free TestosteroneChange in LHReference
Hirsute Women30 mg/day (oral)≥ 3 months60% decrease31% decreaseNot Reported[12]
Healthy MenDepot injection (300 mg) + TE12 weeks~98% decreaseNot Reported~99.8% decrease[13]
Healthy Women150 mg (IM)6 monthsMedian decrease from 0.82 to 0.68 nmol/LMedian increase from 10 to 11 pmol/LNot Reported[14]
Healthy MenInjectableNot SpecifiedSignificant decrease (P < 0.0001)Not ReportedSignificant decrease (P < 0.005)[3]
Healthy Men20 mg/day (oral) + percutaneous T1-18 monthsMaintained in eugonadal rangeNot Reported75-80% decrease at 2 and 6 months[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to MPA's antiandrogenic effects.

Signaling Pathways

MPA_Antiandrogenic_Signaling cluster_central Central Mechanism (HPG Axis) cluster_peripheral Peripheral Mechanisms cluster_ar Androgen Receptor Level cluster_metabolism Androgen Metabolism Level Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH Androgens Androgens (e.g., DHT) Gonads->Androgens AR Androgen Receptor (AR) Androgens->AR Binds and Activates MPA_central MPA MPA_central->Pituitary Suppresses LH release Nucleus Nucleus AR->Nucleus Translocation Gene_Transcription Androgen-Responsive Gene Transcription Nucleus->Gene_Transcription Binds to AREs MPA_peripheral MPA MPA_peripheral->AR Competitive Antagonist Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Inactive_Metabolites Inactive_Metabolites Testosterone->Inactive_Metabolites Hepatic Testosterone A-ring Reductase MPA_metabolism MPA MPA_metabolism->Inactive_Metabolites Increases activity

Caption: Mechanisms of MPA's antiandrogenic action.

Experimental Workflows

AR_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Measurement cluster_analysis Data Analysis start Start: Prepare Cytosol from Androgen-Target Tissue (e.g., Prostate) radioligand Prepare Radiolabeled Androgen (e.g., [3H]R1881) start->radioligand competitor Prepare Unlabeled Competitors (MPA, DHT, etc.) at various concentrations start->competitor incubation Incubate Cytosol with Radioligand and varying concentrations of Competitor start->incubation separation Separate Receptor-Bound from Unbound Radioligand (e.g., Hydroxylapatite Assay) incubation->separation measurement Measure Radioactivity of Bound Ligand separation->measurement analysis Plot % Inhibition vs. Competitor Concentration measurement->analysis calculation Calculate IC50 and Ki values analysis->calculation

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

InVivo_Antiandrogenic_Assay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_endpoint Endpoint Measurement cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., Castrated Male Rats) grouping Divide into Treatment Groups: Vehicle, Testosterone, T+MPA animal_model->grouping treatment Administer Treatments for a Defined Period grouping->treatment organ_weight Measure Androgen-Dependent Organ Weights (e.g., Ventral Prostate, Seminal Vesicles) treatment->organ_weight hormone_levels Measure Serum Hormone Levels (Testosterone, LH) treatment->hormone_levels gene_expression Analyze Gene Expression in Target Tissues treatment->gene_expression analysis Compare Treatment Groups to Assess Antiandrogenic Effect organ_weight->analysis hormone_levels->analysis gene_expression->analysis

Caption: Workflow for an in vivo assessment of antiandrogenic effects.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure based on methodologies described in the literature.[16][17]

Objective: To determine the binding affinity (Ki) of MPA for the androgen receptor.

Materials:

  • Androgen target tissue (e.g., rat ventral prostate)

  • Radiolabeled androgen (e.g., [³H]R1881)

  • Unlabeled this compound acetate

  • Unlabeled dihydrotestosterone (for standard curve)

  • Homogenization buffer (e.g., Tris-EDTA-DTT buffer)

  • Hydroxylapatite slurry

  • Scintillation cocktail and vials

  • Centrifuge, scintillation counter

Procedure:

  • Cytosol Preparation:

    • Excise ventral prostates from castrated rats and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Binding Assay:

    • In a series of tubes, add a fixed amount of cytosol and a fixed concentration of radiolabeled androgen.

    • Add increasing concentrations of unlabeled MPA or DHT to the respective tubes.

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.

    • Incubate and then wash the slurry to remove unbound radioligand.

  • Quantification:

    • Elute the bound radioligand from the hydroxylapatite or directly count the radioactivity of the pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Antiandrogenic Activity in a Rat Model

This protocol is a generalized procedure based on methodologies described in the literature.[8]

Objective: To evaluate the functional antiandrogenic effect of MPA on androgen-dependent tissues.

Materials:

  • Castrated adult male rats

  • Testosterone propionate (B1217596) (or other androgen)

  • This compound acetate

  • Vehicle for injections (e.g., sesame oil)

  • Surgical instruments for dissection

  • Analytical balance

Procedure:

  • Animal Preparation and Grouping:

    • Acclimate castrated male rats for a period (e.g., one week) to allow for the regression of androgen-dependent organs.

    • Divide the animals into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Testosterone propionate

      • Group 3: Testosterone propionate + MPA

  • Treatment:

    • Administer daily subcutaneous injections of the respective treatments for a defined period (e.g., 7-14 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect and weigh the ventral prostate and seminal vesicles.

    • Collect blood samples for the measurement of serum testosterone and LH levels.

  • Data Analysis:

    • Compare the organ weights and hormone levels between the treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in the testosterone-stimulated growth of the prostate and seminal vesicles in the MPA-treated group indicates an antiandrogenic effect.

Immunohistochemical Staining for Androgen Receptor

This protocol is a generalized procedure based on methodologies described in the literature.[5][18]

Objective: To visualize the expression and localization of the androgen receptor in tissues treated with MPA.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Primary antibody against the androgen receptor

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chromogenic substrate (e.g., DAB)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Blocking solution (e.g., normal goat serum)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate the sections with the primary anti-AR antibody.

    • Wash and incubate with the enzyme-conjugated secondary antibody.

    • Wash and apply the chromogenic substrate to develop the color.

    • Counterstain with a nuclear stain (e.g., hematoxylin).

  • Visualization and Analysis:

    • Dehydrate and mount the slides.

    • Examine the slides under a microscope to assess the intensity and localization of AR staining.

Conclusion

This compound acetate's functional antiandrogenic effects are a result of a complex interplay of central and peripheral mechanisms. Its ability to suppress gonadotropin secretion, directly antagonize the androgen receptor, and enhance testosterone metabolism collectively contributes to its significant antiandrogenic profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and utilize the therapeutic potential of MPA's antiandrogenic properties. Further research into the tissue-specific and gene-regulatory effects of MPA will continue to refine our understanding of this multifaceted synthetic steroid.

References

Medroxyprogesterone Acetate and In Vitro Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro influence of Medroxyprogesterone Acetate (B1210297) (MPA) on the regulation of the cell cycle. MPA, a synthetic progestin, exhibits complex and often cell-type-specific effects on cell proliferation and survival. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanisms of MPA-Mediated Cell Cycle Influence

This compound acetate primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR), a nuclear hormone receptor that modulates gene expression.[1] However, its activity is nuanced, with outcomes dependent on the cellular context, including the presence and interplay of other steroid receptors like the estrogen receptor (ER) and androgen receptor (AR).[2][3] In vitro studies, predominantly in breast cancer cell lines, have revealed a dual role for MPA, capable of inducing both proliferative and anti-proliferative responses.

Proliferative Effects: In certain progesterone receptor-positive (PR+) breast cancer cell lines, such as T47D, MPA has been shown to stimulate cell proliferation.[4][5] This effect is often mediated through the upregulation of key cell cycle regulators, most notably Cyclin D1.[4][5][6] The induction of Cyclin D1 shortens the G1 phase of the cell cycle, promoting entry into the S phase and subsequent cell division.[4]

Anti-Proliferative and Apoptotic Effects: Conversely, MPA can also inhibit cell growth and induce cell cycle arrest, typically in the G0/G1 phase.[7][8][9] This growth inhibition is associated with an increase in the G1 transit time.[7][8] In some contexts, MPA's influence extends to the modulation of apoptosis. For instance, in PR+ breast cancer cell lines, MPA can protect against serum-depletion-induced apoptosis.[10] In colon cancer cell lines, MPA has been shown to inhibit proliferation by downregulating cyclin E and upregulating the cyclin-dependent kinase inhibitor p21(WAF1/CIP1).[9]

Quantitative Data Summary

The following tables summarize quantitative findings from in vitro studies on the effects of MPA on cell proliferation and the expression of key cell cycle and apoptosis-related proteins.

Table 1: Effects of this compound Acetate on Cell Proliferation and Apoptosis

Cell LineMPA ConcentrationDurationEffectMagnitude of EffectReference
T47D (PR+)10 nM48 hoursIncreased Proliferation1.6-fold induction[4]
T47D (PR+)0.04 nMNot SpecifiedGrowth Inhibition20% inhibition[7][8]
ZR 75-1 (PR+)>100 nMNot SpecifiedGrowth Inhibition20% inhibition[7][8]
T47D, MCF-7, H466-B (PR+)10 nMNot SpecifiedProtection against apoptosis-[10]
MDA-MB-231 (PR-)10 nMNot SpecifiedNo protection against apoptosis-[10]
HT29, HCT116 (Colon Cancer)Not SpecifiedNot SpecifiedProliferation InhibitionAccumulation in G0/G1[9]

Table 2: this compound Acetate's Impact on Cell Cycle and Apoptotic Protein Expression

Cell LineMPA ConcentrationDurationProteinChange in ExpressionMagnitude of ChangeReference
T47D (PR+)10 nM4 hoursCyclin D1Increased3.3-fold induction[4]
T47D (PR+)10 nM24 hoursCyclin D1Increased-[5]
T47D (PR+)10 nM72 hoursCyclin D1DecreasedBarely detectable[5]
MCF-7 (transfected with PRB)10 nMNot SpecifiedCyclin D1Increased2.2-fold induction[4]
T47D (PR+)10 nM5 minutesPhospho-AktIncreased2.7-fold induction[6]
T47D (PR+)10 nMNot SpecifiedPhospho-IκBαIncreased2.3-fold induction[6]
HT29, HCT116 (Colon Cancer)Not SpecifiedNot SpecifiedCyclin EDecreased-[9]
HT29, HCT116 (Colon Cancer)Not SpecifiedNot Specifiedp21(WAF1/CIP1)Increased-[9]
PR+ Cell Lines10 nMNot SpecifiedBCLX-L, BCLX-SUpregulated-[10]
PR+ Cell Lines10 nMNot SpecifiedBCL2Downregulated-[10]

Signaling Pathways Modulated by this compound Acetate

MPA-induced alterations in cell cycle progression are orchestrated through complex signaling cascades. A prominent pathway involves the non-genomic activation of phosphatidylinositol 3-kinase (PI3K)/Akt signaling, which in turn leads to the activation of the transcription factor NF-κB, a key regulator of Cyclin D1 expression.[4][6]

MPA_PI3K_Akt_Pathway cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR PI3K PI3K PR->PI3K Activates Akt Akt PI3K->Akt Activates Ikk IκB Kinase (IKK) Akt->Ikk Phosphorylates IkB IκBα Ikk->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to CyclinD1 Cyclin D1 Gene Transcription NFkB->CyclinD1 Induces CellProliferation Cell Proliferation CyclinD1->CellProliferation

MPA-induced PI3K/Akt/NF-κB signaling pathway leading to cell proliferation.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning MPA's effects on the cell cycle.

Cell Culture and MPA Treatment
  • Cell Lines: Human breast cancer cell lines such as T47D (PR-positive) and MDA-MB-231 (PR-negative), and colon cancer cell lines like HT29 and HCT116 are commonly used.[4][9][10]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • MPA Treatment: this compound acetate is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, cells are seeded and allowed to attach, often followed by a period of serum starvation to synchronize the cell cycle. Subsequently, cells are treated with various concentrations of MPA (e.g., 10 nM) or vehicle control for specified durations (e.g., 24, 48, 72 hours).[4][5][10]

Cell_Culture_Workflow start Start culture Culture Cells to Desired Confluency start->culture seed Seed Cells in Experimental Plates culture->seed synchronize Serum Starve for Cell Cycle Synchronization (Optional) seed->synchronize treat Treat with MPA or Vehicle Control synchronize->treat incubate Incubate for Specified Duration treat->incubate harvest Harvest Cells for Downstream Analysis incubate->harvest end End harvest->end

General workflow for in vitro cell culture and MPA treatment.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a standard technique to assess the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: After MPA treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed, typically in cold 70% ethanol, which also permeabilizes the cells.[11]

  • Staining: The fixed cells are then treated with RNase A to degrade RNA, which can otherwise be stained by DNA-intercalating dyes.[12] Subsequently, a fluorescent DNA-binding dye such as Propidium Iodide (PI) or DAPI is added to stoichiometrically stain the cellular DNA.[13]

  • Data Acquisition and Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The resulting data is analyzed to generate a histogram where cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) can be quantified.[12]

Flow_Cytometry_Workflow start MPA-Treated Cells harvest Harvest and Wash Cells start->harvest fix Fix and Permeabilize (e.g., 70% Ethanol) harvest->fix rnase RNase A Treatment fix->rnase stain Stain with DNA Dye (e.g., Propidium Iodide) rnase->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze results Quantify Cell Cycle Phase Distribution analyze->results

Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

  • Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Cyclin D1, Akt, p21). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

Conclusion

The in vitro effects of this compound Acetate on cell cycle regulation are multifaceted, demonstrating both proliferative and inhibitory actions that are highly dependent on the specific cell line and its receptor status. The PI3K/Akt/NF-κB signaling axis has been identified as a critical pathway in mediating MPA's effects on Cyclin D1 and subsequent cell proliferation in PR-positive breast cancer cells. In contrast, in other cell types, MPA can induce a G0/G1 arrest through the modulation of other cell cycle regulators like cyclin E and p21. A thorough understanding of these mechanisms, supported by robust in vitro assays, is crucial for the continued development and targeted application of progestin-based therapies in oncology and other fields.

References

Methodological & Application

Application Notes: Medroxyprogesterone Acetate (MPA) Treatment of T47D Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T47D is a human ductal carcinoma cell line derived from the pleural effusion of a 54-year-old female patient. These cells are a cornerstone model in breast cancer research, particularly for studying hormone-responsive cancers, as they express receptors for various steroids, including estrogen (ER) and progesterone (B1679170) (PR).[1][2] Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin that primarily acts as a progesterone receptor agonist.[3] Its effects on T47D cells are complex and context-dependent, making standardized protocols essential for reproducible research. MPA has been shown to have a biphasic effect on T47D cell proliferation, with an initial stimulation followed by inhibition.[4] This application note provides detailed protocols for the culture of T47D cells, treatment with MPA, and subsequent analysis of cellular endpoints such as proliferation and apoptosis.

Data Summary: MPA Effects on T47D Cells

The cellular response of T47D cells to MPA is dependent on concentration and duration of treatment. The following table summarizes typical experimental parameters and expected outcomes.

ParameterValue/RangeExpected OutcomeReference
MPA Concentration 1 - 100 nMEffective range for inducing cellular responses.[5]
Treatment Duration 24 - 48 hoursIncreased cell proliferation; increased Cyclin D1 protein expression.[4]
72 hoursInhibition of cell proliferation; barely detectable Cyclin D1 protein levels.[4]
> 72 hoursPotential induction of apoptosis and cell cycle arrest.[6][7]
Cellular Endpoint ProliferationBiphasic response: initial increase followed by a decrease.[4]
ApoptosisInduction of apoptosis observed at later time points.[8]
Gene ExpressionRegulation of genes involved in cytokine biosynthesis and cell differentiation.[9]
Cell CycleArrest at the G2/M phase can be observed.[6][10]

Experimental Protocols

T47D Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging T47D cells.

Materials:

  • T47D cells (e.g., ATCC HTB-133)

  • RPMI-1640 or DMEM growth medium[1]

  • Fetal Bovine Serum (FBS), 10% final concentration

  • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution[2]

  • Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the base medium (RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of T47D cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of warm complete growth medium. Centrifuge at 140-400 x g for 8-12 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium.

  • Culturing: Transfer the cell suspension to a T-75 flask and place it in a humidified incubator at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 70-80% confluency, perform subculturing.[1] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile D-PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring it covers the cell layer. Incubate at 37°C for 5-15 minutes, or until cells detach. d. Add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.[2] e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh complete growth medium.[1]

Hormone Deprivation Protocol

Before MPA treatment, it is crucial to remove steroid hormones from the culture medium to establish a baseline.

Materials:

  • Phenol (B47542) red-free RPMI-1640 or DMEM

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Penicillin-Streptomycin

Procedure:

  • Prepare hormone-deprivation medium: phenol red-free base medium supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.

  • When cells are approximately 60-70% confluent, aspirate the complete growth medium.

  • Wash the cells twice with sterile D-PBS.

  • Add the hormone-deprivation medium to the flasks.

  • Culture the cells in this medium for at least 24-48 hours before MPA treatment. Change the medium once during this period.

This compound Acetate (MPA) Treatment

Materials:

  • This compound acetate (MPA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Hormone-deprivation medium

  • T47D cells cultured in hormone-deprivation medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of MPA in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the MPA stock solution in hormone-deprivation medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Prepare a vehicle control using the same final concentration of DMSO as in the highest MPA treatment group.

  • Cell Treatment: a. Aspirate the hormone-deprivation medium from the cultured T47D cells. b. Add the medium containing the desired MPA concentration or the vehicle control. c. Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Downstream Analysis: Proliferation and Apoptosis Assays

A. Cell Proliferation Assay (CCK-8) This assay measures cell viability as an indicator of proliferation.

Procedure:

  • Seed T47D cells in a 96-well plate at a density of 5,000 cells/well. Allow them to attach for 24 hours.

  • Perform hormone deprivation as described in Protocol 2.

  • Treat cells with varying concentrations of MPA or vehicle control for the desired time points (24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Calculate cell proliferation relative to the vehicle control.

B. Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Procedure:

  • Seed T47D cells in 6-well plates and grow to 70-80% confluency.

  • Perform hormone deprivation and treat with MPA or vehicle control for the desired duration (e.g., 72 hours).

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells with cold D-PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

MPA Signaling Pathway in T47D Cells

MPA_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus MPA MPA PR Progesterone Receptor (PR) MPA->PR Binds HSP HSP PR->HSP Bound in inactive state PR_MPA PR-MPA Complex Dimer Dimerized PR-MPA PR_MPA->Dimer Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Translocates & Binds to DNA CyclinD1 Cyclin D1 Gene PRE->CyclinD1 Regulates Transcription Proliferation Cell Proliferation CyclinD1->Proliferation Drives G1/S Transition

Caption: Simplified MPA signaling pathway in T47D cells.

Experimental Workflow for MPA Treatment and Analysis

MPA_Workflow cluster_analysis Downstream Analysis start Start: Thaw T47D Cells culture Culture & Passage Cells in Complete Medium start->culture seed Seed Cells for Experiment (e.g., 6-well or 96-well plates) culture->seed hormone_deprive Hormone Deprivation (24-48h in CS-FBS Medium) treat Treat with MPA or Vehicle (DMSO) Control hormone_deprive->treat seed->hormone_deprive incubate Incubate for Desired Duration (24h, 48h, 72h) treat->incubate prolif_assay Proliferation Assay (CCK-8) incubate->prolif_assay apop_assay Apoptosis Assay (Annexin V/PI) incubate->apop_assay wb_assay Western Blot (e.g., Cyclin D1) incubate->wb_assay data_analysis Data Analysis & Interpretation prolif_assay->data_analysis apop_assay->data_analysis wb_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for MPA studies in T47D cells.

References

Application Notes and Protocols for Preparing Medroxyprogesterone Acetate (MPA) Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely utilized in in vitro research to investigate its effects on cellular processes, including proliferation, differentiation, and signaling. Due to its hydrophobic nature, proper preparation of MPA solutions is critical for ensuring accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of MPA stock and working solutions for use in a variety of in vitro applications.

Physicochemical Properties of this compound Acetate

MPA is a white to off-white, odorless, microcrystalline powder.[1] It is practically insoluble in water, making the use of an organic solvent necessary to prepare a stock solution.[2]

Table 1: Solubility of this compound Acetate in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)12 mg/mL at 25°C[3]
Ethanol12 mg/mL at 25°C[3]
MethanolSparingly soluble[3]
AcetonitrileSoluble[4]
Water<1 mg/mL at 25°C[3]

Experimental Protocols

Materials
  • This compound acetate (MPA) powder (molecular weight: 386.52 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (100%), sterile

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol 1: Preparation of a 10 mM MPA Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of MPA in DMSO, a commonly used solvent for in vitro experiments.

  • Calculate the required mass of MPA:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 386.52 g/mol = 0.0038652 g = 3.87 mg

  • Weighing the MPA:

    • Carefully weigh out 3.87 mg of MPA powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving the MPA:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the MPA powder.

    • Vortex the tube thoroughly until the MPA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage of the Stock Solution:

    • Aliquot the 10 mM MPA stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions

Working solutions of MPA are prepared by diluting the stock solution in cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example: Preparation of a 1 µM working solution from a 10 mM stock solution.

  • Determine the dilution factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Dilution Factor = 10,000 µM / 1 µM = 10,000

  • Perform a serial dilution (recommended for high dilution factors):

    • Step 1: Intermediate Dilution (e.g., to 100 µM):

      • Add 10 µL of the 10 mM MPA stock solution to 990 µL of cell culture medium. This results in a 1:100 dilution and a 100 µM intermediate solution.

    • Step 2: Final Dilution (to 1 µM):

      • Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. This results in another 1:100 dilution and a final working concentration of 1 µM.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium as the MPA-treated samples.

Experimental Workflow for In Vitro MPA Treatment

The following diagram illustrates a typical workflow for treating cells with MPA in an in vitro experiment. This process begins with the preparation of the MPA stock solution and culminates in the analysis of the cellular response.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare 10 mM MPA Stock Solution in DMSO prep_working Prepare Working Solutions by Diluting Stock in Media prep_stock->prep_working treat_cells Treat Cells with MPA Working Solution prep_working->treat_cells seed_cells Seed Cells in Culture Plates incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence incubate_adherence->treat_cells vehicle_control Treat Control Cells with Vehicle incubate_adherence->vehicle_control incubate_treatment Incubate for Desired Treatment Period treat_cells->incubate_treatment vehicle_control->incubate_treatment harvest_cells Harvest Cells or Collect Supernatant incubate_treatment->harvest_cells downstream_assay Perform Downstream Assays (e.g., qPCR, Western Blot, etc.) harvest_cells->downstream_assay

Caption: Experimental workflow for in vitro cell treatment with MPA.

MPA Signaling Pathway

This compound acetate primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR).[5][6] This interaction initiates a signaling cascade that leads to the regulation of target gene expression.

mpa_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA PR Progesterone Receptor (PR) (inactive) MPA->PR Binds to MPA_PR MPA-PR Complex (active) PR->MPA_PR Conformational Change MPA_PR_nuc MPA-PR Complex MPA_PR->MPA_PR_nuc Translocation PRE Progesterone Response Element (PRE) on DNA MPA_PR_nuc->PRE Binds to Transcription Transcription of Target Genes PRE->Transcription Regulates

Caption: MPA's classical genomic signaling pathway via the progesterone receptor.

Upon entering the cell, MPA binds to the progesterone receptor in the cytoplasm, causing a conformational change and dissociation from heat shock proteins.[7] The activated MPA-PR complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[6] This binding recruits co-regulatory proteins and modulates the transcription of genes involved in processes such as cell proliferation, apoptosis, and differentiation.[4] At high concentrations, MPA can also interact with glucocorticoid and androgen receptors, potentially leading to a broader range of cellular effects.

References

Application Notes and Protocols for Studying the Long-Term Effects of Medroxyprogesterone Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of various animal models and experimental protocols to investigate the long-term consequences of Medroxyprogesterone Acetate (MPA) administration. The following sections detail methodologies for studying effects on carcinogenesis, bone density, metabolism, and cognitive function, supported by quantitative data from relevant studies and visualizations of key signaling pathways.

Carcinogenesis: Mammary Tumor Models

Long-term MPA administration has been demonstrated to induce mammary tumors in certain animal models, providing a valuable tool for studying hormone-dependent breast cancer.

Animal Model:
  • Species: Mouse

  • Strain: BALB/c (female) is a commonly used strain that develops mammary carcinomas in response to MPA.[1][2]

  • Justification: This model is well-established and induces mammary ductal carcinomas that are often hormone-dependent and express both estrogen and progesterone (B1679170) receptors (ER/PR), mirroring a common subtype of human breast cancer.[1][2]

Quantitative Data Summary: MPA-Induced Mammary Tumorigenesis
Animal ModelMPA Dosage and AdministrationTumor IncidenceMean LatencyTumor TypeReference
BALB/c Mice40 mg MPA depot s.c., every 2-3 months (four doses)~80%52 weeksDuctal carcinomas (ER/PR positive)[1]
BALB/c Mice40 mg pellet initially, 20 mg after 6 monthsHigh~1 yearDuctal and some lobular carcinomas[2]
Experimental Protocol: Induction and Monitoring of Mammary Tumors in Mice

Objective: To induce mammary tumors in female BALB/c mice through long-term administration of MPA and monitor tumor development.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • This compound Acetate (depot formulation or subcutaneous pellets)

  • Calipers

  • Sterile syringes and needles

  • Animal scale

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Formalin or other fixatives

  • Microscope and histology supplies

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • MPA Administration:

    • Depot Injection: Administer 40 mg of depot MPA subcutaneously in the interscapular region. Repeat injections every 2-3 months.[1]

    • Pellet Implantation: Surgically implant a 40 mg slow-release MPA pellet subcutaneously. A booster pellet of 20 mg may be implanted after 6 months.[2]

  • Tumor Monitoring:

    • Palpate the mammary glands weekly to detect the appearance of tumors.

    • Once a tumor is detected, measure its dimensions (length and width) using calipers twice a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the animals weekly.

  • Endpoint:

    • Euthanize animals when tumors reach a predetermined size (e.g., 1.5-2.0 cm in diameter) or if ulceration or signs of distress are observed.

    • At necropsy, carefully dissect the tumors and surrounding mammary tissue.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry for ER/PR).

    • Snap-freeze another portion in liquid nitrogen for molecular analyses (RNA/protein extraction).

  • Data Analysis:

    • Calculate tumor incidence (percentage of animals developing tumors).

    • Determine the mean latency period for tumor development.

    • Analyze tumor growth curves.

Signaling Pathway: Progesterone Receptor in Breast Cancer

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone\nReceptor (PR)", fillcolor="#FBBC05", fontcolor="#202124"]; PRE [label="Progesterone\nResponse Element (PRE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; RANKL [label="RANKL", fillcolor="#34A853", fontcolor="#FFFFFF"]; RANK [label="RANK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MPA -> PR [label=" Binds to"]; PR -> PRE [label=" Binds to"]; PRE -> RANKL [label=" Upregulates\nExpression"]; PR -> MAPK [label=" Activates"]; MAPK -> Cell_Proliferation; RANKL -> RANK [label=" Activates (Paracrine)"]; RANK -> NFkB; NFkB -> Cell_Proliferation; }

Caption: MPA binding to PR activates signaling pathways promoting breast cancer cell proliferation.

Bone Density Loss

MPA has been associated with a decrease in bone mineral density (BMD), a significant concern for long-term users. Animal models are crucial for understanding the underlying mechanisms and testing potential interventions.

Animal Model:
  • Species: Rat

  • Strain: Wistar or Sprague-Dawley (female)

  • Justification: Rats are a commonly used model for studying osteoporosis and bone metabolism due to their physiological similarities to humans in bone remodeling. Ovariectomized rats are often used to model postmenopausal bone loss, which can be exacerbated by MPA.

Quantitative Data Summary: MPA and Bone Mineral Density

Note: Much of the quantitative data on MPA and BMD comes from human studies. The animal models are used to investigate the mechanisms behind these clinical observations.

Study TypePopulation/ModelMPA UseKey FindingsReference
Human StudyWomen (DMPA users)Long-termSignificant reduction in BMD at lumbar spine and femur.[3]
Review--MPA's glucocorticoid activity may contribute to bone loss by decreasing osteoblast differentiation.[4]
Experimental Protocol: Assessment of Bone Mineral Density in Rats

Objective: To evaluate the effect of long-term MPA administration on bone mineral density in female rats using Dual-Energy X-ray Absorptiometry (DXA).

Materials:

  • Female Wistar or Sprague-Dawley rats (optional: ovariectomized)

  • This compound Acetate (depot formulation)

  • DXA scanner with small animal software

  • Anesthesia (e.g., isoflurane)

  • Animal positioning aids

Procedure:

  • Animal Groups: Divide animals into control and MPA-treated groups. An ovariectomized group can also be included to model menopause.

  • MPA Administration: Administer MPA at a clinically relevant dose, adjusted for the animal's weight, via subcutaneous or intramuscular injection at appropriate intervals (e.g., every 3 months).

  • Baseline DXA Scan: Prior to the first MPA administration, perform a baseline DXA scan on all animals.

    • Anesthetize the rat.

    • Position the animal in a prone position on the DXA scanner bed. Ensure consistent positioning for all scans.

    • Perform scans of the lumbar spine and femur.

  • Longitudinal DXA Scans: Repeat DXA scans at regular intervals (e.g., every 3-6 months) throughout the study period to monitor changes in BMD.

  • Endpoint and Ex Vivo Analysis:

    • At the end of the study, perform a final DXA scan.

    • Euthanize the animals and excise the femurs and lumbar vertebrae.

    • The excised bones can be used for further analysis, such as micro-computed tomography (µCT) for detailed microarchitectural assessment or biomechanical testing for bone strength.

  • Data Analysis:

    • Calculate Bone Mineral Content (BMC, in grams) and Bone Area (in cm²).

    • Determine Bone Mineral Density (BMD, in g/cm²) by dividing BMC by Bone Area.

    • Compare the percentage change in BMD from baseline between the control and MPA-treated groups over time.

Signaling Pathway: MPA's Glucocorticoid Effect on Bone

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#FBBC05", fontcolor="#202124"]; MSC [label="Mesenchymal\nStem Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Osteoblast_Diff [label="Osteoblast\nDifferentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bone_Formation [label="Decreased Bone\nFormation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adipocyte_Diff [label="Adipocyte\nDifferentiation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MPA -> GR [label=" Binds to"]; GR -> Osteoblast_Diff [label=" Inhibits", color="#EA4335"]; MSC -> Osteoblast_Diff; MSC -> Adipocyte_Diff; GR -> Adipocyte_Diff [label=" Promotes", color="#34A853"]; Osteoblast_Diff -> Bone_Formation [color="#EA4335"]; }

Caption: MPA can bind to glucocorticoid receptors, inhibiting osteoblast differentiation and promoting bone loss.

Metabolic Effects

MPA may alter glucose and lipid metabolism. Rat models are suitable for investigating these potential metabolic disturbances.

Animal Model:
  • Species: Rat

  • Strain: Wistar (female)

  • Justification: Wistar rats are a standard model for metabolic studies, including glucose tolerance tests.

Quantitative Data Summary: MPA and Intestinal Function in Rats
ParameterEffect of MPA (35 mg/kg for 1 month)Reference
Sodium-dependent glucose transportSignificantly enhanced[5]
Amino acid uptakeConsiderably increased[5]
Ca++ uptakeSignificantly decreased[5]
Brush border enzyme (disaccharidases) activitySignificantly augmented[5]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats

Objective: To assess the impact of long-term MPA treatment on glucose metabolism in rats.

Materials:

  • Female Wistar rats

  • This compound Acetate

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • MPA Treatment: Administer MPA to the treatment group for the desired duration.

  • Fasting: Fast the rats overnight (approximately 12-16 hours) before the test, with free access to water.

  • Baseline Blood Glucose:

    • Gently restrain the rat.

    • Obtain a baseline blood sample (Time 0) from the tail vein.

    • Measure the blood glucose concentration using a glucometer.

  • Glucose Administration:

    • Administer a bolus of glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for both control and MPA-treated groups.

    • Calculate the Area Under the Curve (AUC) for the glucose tolerance curve.

    • Compare the glucose tolerance curves and AUC between the groups to determine if MPA treatment impairs glucose clearance.

Experimental Workflow: Oral Glucose Tolerance Test

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fasting [label="Overnight Fasting\n(12-16 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline_BG [label="Measure Baseline\nBlood Glucose (T=0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Admin [label="Oral Glucose Gavage\n(2 g/kg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor_BG [label="Measure Blood Glucose\nat 15, 30, 60, 90, 120 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Plot Glucose Curve\n& Calculate AUC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Fasting; Fasting -> Baseline_BG; Baseline_BG -> Glucose_Admin; Glucose_Admin -> Monitor_BG; Monitor_BG -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for assessing glucose tolerance in MPA-treated animals.

Cognitive Function

Emerging evidence suggests that MPA may have long-lasting effects on cognitive function. The Morris water maze is a classic behavioral test to assess spatial learning and memory in rodents.

Animal Model:
  • Species: Rat

  • Strain: Various strains can be used, with consideration for baseline cognitive performance.

  • Justification: The Morris water maze is a well-validated test of hippocampal-dependent spatial memory, and rats are a suitable model for this type of behavioral assessment.[6]

Quantitative Data Summary: MPA and Cognitive Function in Rats
Treatment GroupCognitive TaskOutcomep-valueReference
All MPA-treated groups vs. ControlsWater radial-arm maze (working memory)Impairment< 0.05[6]
Late-MPA vs. ControlsMorris maze (overnight forgetting)Greater forgetting< 0.05[6]
Experimental Protocol: Morris Water Maze

Objective: To evaluate the impact of long-term MPA treatment on spatial learning and memory in rats.

Materials:

  • Female rats

  • This compound Acetate

  • Circular water tank (water maze)

  • Submerged escape platform

  • Video tracking software

  • Water heater and non-toxic substance to make water opaque (e.g., non-toxic paint)

Procedure:

  • MPA Treatment: Administer MPA to the treatment group for the specified duration.

  • Acquisition Phase (Learning):

    • Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.

    • For each trial, place the rat in the water at one of four starting positions, facing the wall of the tank.

    • Allow the rat to swim and find the hidden platform.

    • If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Record the time it takes to find the platform (escape latency) and the path taken using video tracking software.

  • Probe Trial (Memory):

    • 24 hours after the last acquisition trial, conduct a probe trial.

    • Remove the escape platform from the tank.

    • Place the rat in the tank and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over days) between the control and MPA-treated groups.

    • Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between the groups. A significant reduction in these measures in the MPA group indicates impaired spatial memory.

Logical Relationship: Morris Water Maze Assessment

// Nodes MPA_Treatment [label="Long-Term MPA\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acquisition [label="Acquisition Phase\n(Learning)", fillcolor="#FBBC05", fontcolor="#202124"]; Probe [label="Probe Trial\n(Memory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Escape_Latency [label="Measure:\nEscape Latency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Time_in_Quadrant [label="Measure:\nTime in Target Quadrant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Impaired_Learning [label="Impaired Spatial\nLearning", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impaired_Memory [label="Impaired Spatial\nMemory", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MPA_Treatment -> Acquisition; MPA_Treatment -> Probe; Acquisition -> Escape_Latency; Probe -> Time_in_Quadrant; Escape_Latency -> Impaired_Learning [label=" If Increased"]; Time_in_Quadrant -> Impaired_Memory [label=" If Decreased"]; }

Caption: Assessing the impact of MPA on spatial learning and memory using the Morris Water Maze.

References

Application Notes & Protocols: Quantitative RT-PCR for Medroxyprogesterone-Regulated Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely used in hormone replacement therapy, contraception, and as a treatment for certain cancers, such as breast and endometrial cancer.[1][2] Its mechanism of action is complex; while developed as a progesterone (B1679170) receptor (PR) agonist, MPA can also interact with androgen receptors (AR) and glucocorticoid receptors (GR), leading to a wide range of cellular responses.[3][4][5] The effects of MPA can be paradoxical, as it can inhibit the proliferation of breast cancer cells while also being implicated in increased breast cancer risk.[1][6] Understanding the precise molecular mechanisms, particularly how MPA regulates gene expression, is critical for developing safer, more effective therapies.

Quantitative real-time reverse transcription PCR (qRT-PCR) is a powerful and sensitive technique for detecting and quantifying mRNA levels.[7] It is the gold standard for validating findings from large-scale transcriptomic studies (like microarrays) and for detailed analysis of specific gene targets.[1][7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing qRT-PCR to investigate the effects of MPA on gene expression in a research setting.

Signaling Pathways of this compound Acetate (MPA)

MPA primarily exerts its effects by binding to intracellular steroid receptors, which then act as transcription factors to regulate the expression of target genes.[2] However, its activity is not limited to the progesterone receptor. MPA can bind to and activate the androgen receptor (AR) and the glucocorticoid receptor (GR), leading to overlapping but distinct gene regulation profiles compared to natural progesterone.[3][4] Additionally, MPA can initiate rapid, non-genomic signaling cascades, such as the MAPK/ERK pathway, which can further influence cellular processes.[9][10]

MPA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR GR Glucocorticoid Receptor (GR) MPA->GR AR Androgen Receptor (AR) MPA->AR MAPK_Pathway MAPK/ERK Pathway MPA->MAPK_Pathway Non-genomic PR_dimer PR Dimer PR->PR_dimer Dimerization GR_dimer GR Dimer GR->GR_dimer Dimerization AR_dimer AR Dimer AR->AR_dimer Dimerization Gene_Expression Target Gene Expression MAPK_Pathway->Gene_Expression PRE Progesterone Response Element PR_dimer->PRE Translocation GRE Glucocorticoid Response Element GR_dimer->GRE Translocation ARE Androgen Response Element AR_dimer->ARE Translocation PRE->Gene_Expression GRE->Gene_Expression ARE->Gene_Expression

Caption: MPA signaling through genomic and non-genomic pathways.

Quantitative Data on MPA-Regulated Genes

MPA treatment alters the expression of a diverse set of genes involved in cell cycle regulation, apoptosis, signal transduction, and inflammatory responses. The following tables summarize findings from various studies using qRT-PCR to validate gene expression changes following MPA treatment in different cell types.

Table 1: MPA-Regulated Gene Expression in Breast Cancer Cells

Gene Cell Line Regulation Fold Change (approx.) Reference
Tristetraprolin T47D Up-regulated 2.8 - 3.5 [11]
Zinc-alpha2-glycoprotein T47D Up-regulated 2.8 - 3.5 [11]
Na, K-ATPase alpha1 T47D Up-regulated 2.8 - 3.5 [11]
Lipocalin 2 T47D Down-regulated 5.0 [11]

| Multiple Genes | Breast Cancer Cells | 24 Up, 6 Down | Varies |[1] |

Table 2: MPA-Regulated Gene Expression in Myometrial and Endometrial Cells

Gene Cell Type Regulation Fold Change (approx.) Reference
IL-11 Myometrial Explants Down-regulated 4.3 [8][12]
IL-24 Myometrial Explants Down-regulated 2.2 [8][12]
IL-1B Myometrial Explants Down-regulated Validated [8][12]
IL-6 Myometrial Explants Down-regulated Validated [8][12]
PTGS2 (COX-2) Myometrial Explants Down-regulated Validated [8][12]
GJA1 (Connexin 43) Myometrial Explants Down-regulated Validated [8][12]
CHOP Endometrial (Ishikawa) Up-regulated Validated [13]
HERPUD1 Endometrial (Ishikawa) Up-regulated Validated [13]

| lnc-CETP-3 | Endometrial (Ishikawa) | Up-regulated | Validated |[13] |

Experimental Workflow and Protocols

A successful qRT-PCR experiment requires careful planning and execution from sample preparation to data analysis. The following diagram illustrates the typical workflow for analyzing MPA-regulated gene expression.

qRT_PCR_Workflow cluster_design Phase 1: Experimental Design & Preparation cluster_execution Phase 2: Sample Processing & qPCR cluster_analysis Phase 3: Data Analysis A Cell Culture (e.g., T47D, Ishikawa) B MPA Treatment (vs. Vehicle Control) A->B D Total RNA Isolation & QC (Purity/Integrity) B->D C Primer Design & Validation (Target & Reference Genes) F Quantitative PCR (qPCR) with SYBR Green or Probes C->F E Reverse Transcription (RNA -> cDNA) D->E E->F G Generate Ct Values & Melting Curves F->G H Normalization to Reference Gene (ΔCt) G->H I Relative Quantification (ΔΔCt Method) H->I J Statistical Analysis & Visualization I->J

Caption: Standard workflow for analyzing MPA-regulated gene expression.

Detailed Experimental Protocols

Protocol 1: Cell Culture and MPA Treatment
  • Cell Seeding: Plate cells (e.g., T47D breast cancer cells, Ishikawa endometrial cancer cells) in appropriate culture vessels. Allow cells to adhere and reach 60-70% confluency.

  • Hormone Depletion: For hormone-sensitive studies, switch cells to a steroid-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for 24-48 hours prior to treatment.

  • Treatment Preparation: Prepare a stock solution of this compound Acetate (MPA) in a suitable solvent like DMSO. Prepare a vehicle control using the same concentration of DMSO.

  • Dosing: Treat cells with the desired concentration of MPA (e.g., 10 nM to 100 nM) or vehicle control.[9][12][14] Ensure biological replicates (typically n=3 or more) for each condition.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to allow for changes in gene expression.[11]

  • Harvesting: After incubation, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.

Protocol 2: Total RNA Isolation and Quality Control
  • RNA Extraction: Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy) or a phenol-chloroform extraction method, following the manufacturer’s instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 indicates high purity.

  • Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol outlines a two-step qRT-PCR approach.[15]

  • Reaction Setup: On ice, combine the following in a nuclease-free tube for each sample:

    • Total RNA: 1 µg

    • Random Hexamers or Oligo(dT) primers

    • Nuclease-free water to a final volume of ~10 µL

  • Denaturation: Gently mix, centrifuge briefly, and incubate at 65-70°C for 5 minutes to denature RNA secondary structures. Immediately place on ice for at least 1 minute.

  • Master Mix Preparation: Prepare a master mix containing:

    • 5x Reverse Transcription Buffer

    • dNTP mix (10 mM)

    • RNase Inhibitor

    • Reverse Transcriptase (e.g., SuperScript II/IV)

  • Synthesis: Add the master mix to each RNA/primer tube. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction in a thermocycler according to the enzyme manufacturer's protocol (e.g., 42-50°C for 50-60 minutes, followed by an inactivation step at 70-85°C for 5-10 minutes).[16]

  • Storage: The resulting complementary DNA (cDNA) can be stored at -20°C or used immediately for qPCR.

Protocol 4: Quantitative PCR (qPCR)
  • Reaction Master Mix: Prepare a master mix for each gene (target and reference) on ice. For a 20 µL reaction using a SYBR Green-based master mix, this typically includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 3 µL of Nuclease-free water

  • Plate Setup: Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.

  • Add cDNA: Add 5 µL of diluted cDNA (e.g., a 1:10 or 1:20 dilution of the reverse transcription product) to each well. Run each sample in triplicate (technical replicates).

  • Controls: Include the following controls in your plate setup:

    • No-Template Control (NTC): Use water instead of cDNA to check for contamination.

    • No-Reverse-Transcriptase Control (-RT): Use RNA that did not undergo reverse transcription to check for genomic DNA contamination.

  • Run qPCR: Seal the plate, centrifuge briefly, and run it in a real-time PCR instrument using a standard cycling protocol:

    • Initial Denaturation: 95°C for 2-10 min.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 60 sec.[17][18]

    • Melt Curve Analysis: Include a final step to generate a melting curve (e.g., 65°C to 95°C) to verify the specificity of the amplified product.[19]

Protocol 5: Data Analysis (Relative Quantification)

The most common method for analyzing relative gene expression is the 2-ΔΔCt (delta-delta Ct) method.[19]

  • Data Collection: Obtain the threshold cycle (Ct) value for each well from the qPCR instrument software.

  • Normalization to Reference Gene (ΔCt): Select a stable reference gene (e.g., ACTB, GAPDH, B2M) that is not regulated by MPA in your system.[20] For each sample, calculate the ΔCt:

    • ΔCt = Ct (Target Gene) - Ct (Reference Gene)

  • Normalization to Control Group (ΔΔCt): For each treated sample, calculate the ΔΔCt relative to the average ΔCt of the vehicle control group:

    • ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)

  • Calculate Fold Change: Determine the relative expression (fold change) for each treated sample:

    • Fold Change = 2-ΔΔCt

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) on the ΔCt values to determine the significance of the observed expression changes. A p-value < 0.05 is typically considered significant.

References

Application Notes and Protocols for Medroxyprogesterone Acetate in Hormone Starvation Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely used in hormone replacement therapy and cancer treatment.[1][2] In oncological research, particularly for hormone-dependent cancers like breast and colon cancer, MPA is a critical tool for investigating cellular responses to progestogenic agents.[3][4] Hormone starvation, achieved by culturing cells in media stripped of steroid hormones, is a fundamental technique to study the specific effects of hormones like MPA. These experiments are crucial for elucidating the molecular mechanisms driving cancer cell proliferation, survival, and drug resistance.

MPA primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR).[1][4] However, it is a promiscuous ligand, also binding with affinity to the androgen receptor (AR) and the glucocorticoid receptor (GR), which can confound the interpretation of its mechanistic action in cells expressing multiple steroid receptors.[4][5] Furthermore, MPA can activate rapid, non-genomic signaling through membrane-bound progestin receptors (MPRs), triggering pathways like PI3K/Akt and MAPK.[6][7][8] These application notes provide a comprehensive guide to utilizing MPA in hormone-starved cell culture models, including detailed protocols and data interpretation.

Mechanism of Action: Signaling Pathways Modulated by MPA

MPA influences cell fate by activating a complex network of signaling pathways. Upon binding to its receptors, MPA can initiate both genomic and non-genomic signaling cascades that converge on the cell cycle machinery and survival pathways.

In many hormone-receptor-positive breast cancer cells, MPA treatment leads to the activation of the PI3K/Akt pathway. This is characterized by the rapid phosphorylation of Akt.[9] Activated Akt can then phosphorylate downstream targets, leading to the activation of the transcription factor NF-κB. This cascade ultimately up-regulates the expression of key cell cycle proteins like Cyclin D1, promoting cell cycle progression and proliferation.[9] Concurrently, MPA can activate the MAPK/ERK pathway, which also plays a multifaceted role in cell growth and differentiation.[6][10] The specific cellular response, whether proliferation or inhibition, often depends on the cellular context and the expression profile of various steroid receptors.[3][5]

MPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects MPA MPA MPR MPR MPA->MPR Binds PR PR MPA->PR Binds MAPK MAPK (ERK) MPR->MAPK Activates PI3K PI3K PR->PI3K Activates PR_nucleus PR PR->PR_nucleus Translocates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt IκBα IκBα pAkt->IκBα Phosphorylates pMAPK p-MAPK (p-ERK) NFkB_nucleus NF-κB pMAPK->NFkB_nucleus Activates NFkB NF-κB IκBα->NFkB Releases NFkB->NFkB_nucleus Translocates Gene Gene Transcription (e.g., Cyclin D1) PR_nucleus->Gene NFkB_nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation CellCycle G1/S Transition Gene->CellCycle

Caption: Simplified MPA signaling pathways in cancer cells.

Data Presentation

Table 1: MPA Treatment Parameters and Effects in Hormone-Starved Cancer Cell Lines
Cell LineCancer TypeMPA ConcentrationTreatment DurationObserved EffectReference
T47DBreast10 nM24 - 48 hoursIncreased cell proliferation; induced cyclin D1 expression.[9]
T47DBreast0.04 nM - 100 nM>24 hoursInhibited cell growth, G0/G1 phase accumulation.[11]
MCF-7Breast10 nM24 - 48 hoursIncreased cell proliferation.[9]
ZR-75-1Breast100 nMNot specified26-30% inhibition of cell growth.[5]
MDA-MB-453Breast100 nMNot specified26-30% inhibition of cell growth.[5]
HT29ColonNot specifiedNot specifiedInhibited proliferation, G0/G1 accumulation.[3]
HCT116ColonNot specifiedNot specifiedInhibited proliferation, G0/G1 accumulation.[3]
MCF10ABreast (Non-tumorigenic)Not specifiedNot specifiedIncreased cell proliferation.[6][7]
Table 2: MPA-Induced Modulation of Key Cell Cycle and Signaling Proteins
ProteinModulationPathwayCell LineReference
Cyclin D1Up-regulatedCell CycleT47D[9]
Cyclin EDown-regulatedCell CycleHT29, HCT116[3]
p21(WAF1/CIP1)Up-regulatedCell CycleHT29, HCT116[3]
p-Akt (Ser473)Increased (transient)PI3K/AktT47D[9]
p-ERKIncreasedMAPKMCF10A, MCF12A[6][7]
p-JNKIncreasedMAPKMCF10A, MCF12A[7]
p53IncreasedCell Cycle / ApoptosisAGS (Gastric Cancer)[12]
CDK4DecreasedCell CycleAGS (Gastric Cancer)[12]

Experimental Protocols

A typical experimental workflow involves synchronizing cells in a hormone-deprived state before introducing MPA to observe its specific effects.

MPA_Experiment_Workflow cluster_prep Phase 1: Cell Preparation cluster_starve Phase 2: Hormone Starvation cluster_treat Phase 3: MPA Treatment cluster_analysis Phase 4: Downstream Analysis A 1. Seed Cells (e.g., T47D, MCF-7) in standard growth medium B 2. Allow Adherence (Overnight) A->B C 3. Replace with Starvation Medium (Phenol red-free medium + charcoal-stripped serum) B->C D 4. Incubate (24-48 hours) C->D E 5. Treat Cells (Add MPA to fresh starvation medium at desired concentration, e.g., 10 nM) D->E F 6. Incubate (Time course: e.g., 5 min for signaling, 48 hrs for proliferation) E->F G 7. Harvest Cells F->G H Cell Proliferation Assay (Trypan Blue, MTT, WST-1) G->H I Western Blot (p-Akt, Cyclin D1, etc.) G->I J qRT-PCR (Gene expression analysis) G->J

Caption: General experimental workflow for MPA studies.
Protocol 1: Hormone Starvation and MPA Treatment of Adherent Cancer Cells

This protocol describes the process of depleting steroid hormones from the culture environment to study the direct effects of MPA.

Materials:

  • Cancer cell line of interest (e.g., T47D, MCF-7)

  • Standard growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phenol red-free growth medium

  • Dextran-coated charcoal-stripped Fetal Bovine Serum (CSS)

  • This compound acetate (MPA) stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 12-well or 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in standard growth medium (with 10% FBS) at a density that will result in 50-60% confluency after 24 hours. For a 12-well plate, a density of 40 x 10⁴ cells/well is a good starting point.[9]

  • Adherence: Incubate the cells overnight at 37°C in a 5% CO₂ atmosphere to allow them to attach.

  • Hormone Starvation:

    • Prepare the "Starvation Medium": Phenol red-free medium supplemented with 10% CSS. Phenol red is a weak estrogen mimic and must be excluded. CSS has been treated to remove endogenous steroid hormones.

    • Aspirate the standard growth medium from the cells.

    • Wash the cell monolayer once with sterile PBS to remove residual hormones.

    • Add the appropriate volume of Starvation Medium to each well.

    • Incubate the cells for 24 to 48 hours to ensure growth arrest and depletion of internal hormone signaling.[9]

  • MPA Treatment:

    • Prepare fresh Starvation Medium containing the desired final concentration of MPA (e.g., 10 nM). Also, prepare a vehicle control medium containing the same concentration of DMSO used for the highest MPA dose.

    • Aspirate the old starvation medium from the plates.

    • Add the MPA-containing medium or vehicle control medium to the respective wells.

    • Incubate for the desired experimental duration. This can range from minutes for studying rapid signaling events (e.g., 5-60 minutes for Akt phosphorylation) to days for proliferation assays (e.g., 24-96 hours).[9] For longer experiments, the medium should be replaced every 24-48 hours.[9]

  • Harvesting: After incubation, cells can be harvested for downstream analysis such as cell counting, protein extraction, or RNA isolation.

Protocol 2: Cell Proliferation Assay (Trypan Blue Exclusion Method)

This protocol quantifies the number of viable cells following MPA treatment to assess its effect on proliferation.

Materials:

  • MPA-treated and control cells from Protocol 1

  • Trypsin-EDTA

  • Trypan Blue stain (0.4%)

  • Hemocytometer (Neubauer chamber)

  • Microscope

Procedure:

  • Cell Detachment: Aspirate the culture medium from the wells. Wash once with PBS.

  • Add an appropriate volume of Trypsin-EDTA to detach the cells (e.g., 200 µL for a 12-well plate). Incubate for 3-5 minutes at 37°C until cells lift off the plate.

  • Neutralization: Add at least 2 volumes of complete medium (containing serum) to neutralize the trypsin.

  • Cell Suspension: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a microcentrifuge tube.

  • Staining: Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Counting:

    • Load 10 µL of the stained cell suspension into the hemocytometer.

    • Under a microscope, count the number of unstained (viable) cells and stained (non-viable) blue cells within the four large corner squares of the grid.

    • Calculate the average cell count per large square.

  • Calculation:

    • Cell concentration (cells/mL) = Average cell count × Dilution factor (2 in this case) × 10⁴

    • Total viable cells = Cell concentration × Total volume of cell suspension

  • Data Analysis: Compare the total number of viable cells in MPA-treated wells to the vehicle-treated control wells.[9] Experiments should be performed in triplicate or quadruplicate for statistical significance.[9]

Protocol 3: Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in pathways affected by MPA.

Materials:

  • MPA-treated and control cells from Protocol 1

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction:

    • After MPA treatment, place the culture plate on ice and aspirate the medium.

    • Wash cells with ice-cold PBS.[13]

    • Add ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate) and incubate on ice for 10-15 minutes.[13][14]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15-30 minutes at 4°C to pellet cell debris.[14]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay according to the manufacturer's protocol.

  • Sample Preparation: Mix a calculated volume of lysate (containing 20-30 µg of protein) with SDS-PAGE sample buffer. Heat the samples at 95-100°C for 5 minutes.[13]

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[14]

  • Washing: Repeat the wash step (Step 8).

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system or X-ray film.[14] The intensity of the bands corresponds to the protein level. Use a loading control like α-tubulin or GAPDH to normalize the data.

References

Application Notes and Protocols for Medroxyprogesterone Acetate (MPA) Dosage in Mouse Mammary Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is widely utilized in preclinical research to induce mammary tumors in mice, thereby creating valuable models for studying breast cancer. These models, particularly when combined with a carcinogen like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), recapitulate key features of human luminal breast cancer. This document provides detailed application notes and protocols for the use of MPA in establishing mouse mammary tumor models, focusing on effective dosages, experimental procedures, and the underlying signaling pathways.

Data Presentation: MPA Dosages and Tumor Induction

The following tables summarize quantitative data on MPA dosages, administration methods, mouse strains, and tumor development metrics compiled from various studies.

Table 1: this compound Acetate (MPA) Dosage and Administration

Mouse StrainMPA DosageAdministration MethodCo-treatmentTumor IncidenceMean LatencyReference
BALB/c40 mgSubcutaneous (s.c.) depot injection every 2 months for a yearNone40% (16/40)52 weeks[1][2]
BALB/c40 mg pellet, replaced by a 20 mg pellet after 6 monthss.c. silastic pelletNone58%-[1]
CD2F1Two 20 mg pelletss.c. pellet2 or 4 doses of DMBA (1 mg/dose)-65 ± 11 days (short latency)[3]
C57BL/6Slow-release pelletss.c. pellet6 doses of DMBA--[4][5]
F1/F2 Offspring15 mg/100 µls.c. injection3 weekly doses of DMBA (1 mg)-Tumors detected 2 weeks post-DMBA[6]
SHN (virgin)Pellets.c. pellet every 2 monthsNoneEnhanced tumorigenesis-[7]
ICR2 mg/mouse5 s.c. injections every 4 weeksMNU and E2--

Table 2: Carcinogen (DMBA) Administration in Conjunction with MPA

Mouse StrainDMBA DosageAdministration MethodVehicle
CD2F11 mg/dose (2 or 4 doses)Intragastric gavage-
C57BL/6-Oral gavagePeanut oil
F1/F2 Offspring1 mg (3 weekly doses)Oral gavagePeanut oil

Experimental Protocols

Protocol 1: Induction of Mammary Tumors using MPA and DMBA

This protocol describes the combined use of MPA and DMBA to induce mammary tumors in mice, a widely adopted method that accelerates tumor development.[4][8]

Materials:

  • This compound acetate (MPA) slow-release pellets (e.g., 20 mg)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • Peanut oil (or other suitable vehicle)

  • 6-week-old female mice (e.g., C57BL/6 or CD2F1 strain)

  • Gavage needles

  • Surgical tools for pellet implantation (forceps, scissors)

  • Anesthetic (e.g., isoflurane)

  • Betadine and 70% ethanol

Procedure:

  • MPA Pellet Implantation:

    • Anesthetize a 6-week-old female mouse.

    • Shave a small area of fur on the dorsal side, between the shoulder blades.

    • Sterilize the area with alternating swabs of betadine and 70% ethanol.

    • Make a small incision in the skin.

    • Using forceps, create a subcutaneous pocket.

    • Insert the MPA slow-release pellet into the pocket.

    • Close the incision with wound clips or sutures.

    • Monitor the mouse until it recovers from anesthesia.

  • DMBA Administration (starting at 9 weeks of age):

    • Prepare a solution of DMBA in peanut oil (e.g., 1 mg/100 µl).

    • Administer 1 mg of DMBA via oral gavage once a week for 4-6 consecutive weeks.[9]

    • Handle DMBA with appropriate safety precautions as it is a potent carcinogen.

  • Tumor Monitoring:

    • Begin palpating the mice for mammary tumors once a week, starting two weeks after the final DMBA dose.[6]

    • Once tumors are palpable, measure their dimensions (length and width) twice a week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the overall health of the mice, including body weight and general behavior.

    • Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines (e.g., 1.5-2.0 cm in diameter) or if they show signs of distress.

Protocol 2: Preparation of MPA for Subcutaneous Injection

This protocol provides instructions for preparing an injectable MPA suspension.

Materials:

  • This compound acetate (MPA) powder

  • Sterile vehicle (e.g., saline with 0.4% polysorbate 80)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Calculate the required amount of MPA powder to achieve the desired concentration (e.g., 150 mg/ml).

  • In a sterile environment, add the MPA powder to the appropriate volume of sterile vehicle in a sterile vial.

  • Vortex the mixture vigorously until a uniform suspension is achieved.

  • Store the suspension according to the manufacturer's instructions, typically at a controlled room temperature.

  • Before each use, vortex the suspension to ensure uniform distribution of MPA.

  • Administer the desired dose subcutaneously using a sterile syringe and needle.

Signaling Pathways and Visualizations

MPA-induced mammary tumorigenesis is primarily mediated by the progesterone (B1679170) receptor (PR). Upon MPA binding, the PR activates downstream signaling cascades that promote cell proliferation and survival. A key pathway involves the upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

MPA-PR Signaling Pathway

MPA binds to the progesterone receptor in hormone receptor-positive (HR+) mammary epithelial cells. This complex then acts as a transcription factor, leading to the expression of target genes, including RANKL.

MPA_PR_Signaling cluster_cell HR+ Mammary Epithelial Cell cluster_nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds to MPA_PR_Complex MPA-PR Complex PR->MPA_PR_Complex Nucleus Nucleus MPA_PR_Complex->Nucleus Translocates to RANKL_Gene RANKL Gene MPA_PR_Complex->RANKL_Gene Activates Transcription RANKL_mRNA RANKL mRNA RANKL_Gene->RANKL_mRNA RANKL_Protein RANKL Protein RANKL_mRNA->RANKL_Protein Translation

MPA binding to PR and initiating RANKL transcription.
RANKL Signaling Pathway in Mammary Tumorigenesis

The secreted RANKL protein then binds to its receptor, RANK, on neighboring mammary epithelial cells (both HR+ and HR-). This interaction triggers downstream signaling pathways, such as NF-κB and MAPK, which ultimately drive cell proliferation, survival, and tumor growth.

RANKL_Signaling cluster_neighboring_cell Neighboring Mammary Epithelial Cell RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to RANKL_RANK_Complex RANKL-RANK Complex RANK->RANKL_RANK_Complex Downstream Downstream Signaling (e.g., NF-κB, MAPK) RANKL_RANK_Complex->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Tumorigenesis Mammary Tumorigenesis Proliferation->Tumorigenesis

RANKL-mediated signaling cascade promoting tumorigenesis.
Experimental Workflow for MPA/DMBA-Induced Mammary Tumor Model

The following diagram outlines the typical experimental workflow for inducing and monitoring mammary tumors in mice using MPA and DMBA.

Experimental_Workflow Start Start: 6-week-old Female Mice MPA_Implant Subcutaneous MPA Pellet Implantation Start->MPA_Implant DMBA_Admin Weekly Oral Gavage of DMBA (starting at 9 weeks) MPA_Implant->DMBA_Admin Tumor_Monitoring Weekly Palpation for Tumors DMBA_Admin->Tumor_Monitoring Tumor_Measurement Bi-weekly Caliper Measurement of Palpable Tumors Tumor_Monitoring->Tumor_Measurement Endpoint Humane Endpoint: Tumor Size Limit or Signs of Distress Tumor_Measurement->Endpoint Analysis Tumor Collection and Analysis (Histology, Molecular) Endpoint->Analysis

Workflow for MPA/DMBA mouse mammary tumor model.

References

Application Notes and Protocols: Assessing Medroxyprogesterone's Impact on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to assess the impact of medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, on cellular proliferation. The provided protocols and data are intended to guide researchers in designing and executing experiments to elucidate the mechanisms by which MPA influences cell growth and division.

Introduction to this compound and Cell Proliferation

This compound acetate is a widely used synthetic progestin with diverse clinical applications, including contraception and hormone replacement therapy.[1] Its effects on cell proliferation are complex and can vary depending on the cell type, hormone receptor status, and the presence of other signaling molecules.[2][3] MPA has been shown to exert both proliferative and anti-proliferative effects. For instance, in some breast cancer cell lines, MPA can stimulate growth, while in others, it can inhibit it.[4][5] Understanding the impact of MPA on cell proliferation is crucial for its therapeutic applications and for assessing its potential risks.

Key Techniques for Assessing Cell Proliferation

Several robust methods are available to quantify the effects of MPA on cell proliferation. The choice of technique depends on the specific research question, cell type, and available resources.

Cell Viability and Metabolic Activity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability, which is often correlated with cell proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[7]

b) WST-1 (Water-Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures the metabolic activity of viable cells. The advantage of WST-1 is that the reduced formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[8]

DNA Synthesis Assays

a) BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9] The incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of proliferating cells through various methods like immunofluorescence or ELISA.[9][10]

Cell Cycle Analysis

a) Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured, providing a quantitative analysis of the cell cycle profile and revealing any MPA-induced alterations.[11]

Protein Expression Analysis

a) Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation. Key proteins to investigate when assessing MPA's effects include:

  • Cyclins (e.g., Cyclin D1, Cyclin E): These proteins are essential for cell cycle progression.[4][8]

  • Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27): These proteins act as brakes on the cell cycle.[8]

  • Proliferation Markers (e.g., PCNA, Ki-67): These proteins are expressed in actively dividing cells.

Signaling Pathways Influenced by this compound

MPA can modulate several signaling pathways to exert its effects on cell proliferation. Understanding these pathways is key to deciphering its mechanism of action.

Progesterone (B1679170) Receptor (PR) Signaling

MPA primarily acts by binding to the progesterone receptor (PR), a nuclear hormone receptor.[12] Upon binding, the PR can directly regulate the transcription of genes involved in cell proliferation.

PI3K/Akt/NF-κB Signaling Pathway

In some cellular contexts, MPA has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[12][13] This pathway is a central regulator of cell growth, survival, and proliferation. Activation of this cascade can lead to the downstream activation of transcription factors like NF-κB, which can promote the expression of pro-proliferative genes such as Cyclin D1.[12][14]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation.[15] MPA has been reported to activate the MAPK/ERK pathway in certain breast cancer cells, contributing to its proliferative effects.[16][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of MPA on cell proliferation in different breast cancer cell lines.

Table 1: Effect of this compound Acetate (MPA) on T47D Cell Proliferation

MPA ConcentrationTreatment DurationEffect on ProliferationReference
10 nM24 hoursIncreased proliferative activity[4]
10 nM48 hours1.6-fold induction[12]
10 nM48 hoursIncreased proliferative activity[4]
10 nM72 hoursInhibition of proliferation[4]
0.04 nMNot Specified20% inhibition of growth[2]
Not SpecifiedNot Specified39% inhibition of growth[5]

Table 2: Effect of this compound Acetate (MPA) on MCF-7 Cell Proliferation

MPA ConcentrationTreatment DurationEffect on ProliferationReference
0.01 nM - 10 µM7 days20-25% inhibition[18]
10⁻¹⁰ mol/l and higherNot SpecifiedInhibition of estradiol-induced growth[19]
1 µmol/lNot SpecifiedWeakly stimulates proliferation[3]
0.1-100 nMNot SpecifiedInhibition of growth[2]

Experimental Protocols

Protocol for Trypan Blue Cell Counting

This protocol is a simple and direct method to determine the number of viable cells.

  • Prepare Cell Suspension: Harvest cells and resuspend them in a suitable buffer or medium.

  • Staining: Mix 10 µL of 0.4% trypan blue solution with 10 µL of the cell suspension (a 1:1 ratio).[20]

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Loading: Carefully load 10 µL of the stained cell suspension into a hemocytometer.

  • Counting: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[20]

Protocol for MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of MPA and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Protocol for BrdU Incorporation Assay (Immunofluorescence)
  • Cell Culture and Labeling: Plate cells on coverslips in a 24-well plate. Treat with MPA for the desired time, then add BrdU labeling solution (e.g., 10 µM) to the culture medium and incubate for 2 to 6 hours.[21]

  • Fixation: Fix the cells with acid ethanol (B145695) (90% ethanol, 5% acetic acid, 5% H2O) for 30 minutes at room temperature.[21]

  • Denaturation: Wash with PBS, then add 2M HCl and incubate for 20 minutes at room temperature to denature the DNA.[21]

  • Neutralization: Add 0.1 M sodium borate (B1201080) (pH 8.5) for 2 minutes at room temperature.[21]

  • Permeabilization and Blocking: If using paraformaldehyde fixation, permeabilize with 0.2% Triton X-100 in PBS with 3% BSA for 5 minutes. Block with PBS/BSA for 10 minutes.[21]

  • Primary Antibody Incubation: Incubate with an anti-BrdU antibody diluted in PBS/BSA overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS/BSA. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[21]

  • Counterstaining and Mounting: Wash three times with PBS. Add DAPI in the final wash to stain the nuclei. Mount the coverslips on microscope slides.[21]

  • Imaging: Visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be determined by counting.

Protocol for Flow Cytometry Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Harvesting: Harvest approximately 1-3 x 10⁶ cells per sample.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.[22]

  • Washing: Centrifuge the fixed cells at 300g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 1 ml of PI staining solution (containing 0.1% Triton X-100, 2 mg DNAse-free RNase A, and 50 µg/ml PI in PBS).[22][23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol for Western Blotting (for Cyclin D1)
  • Sample Preparation: Lyse MPA-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 100V for 1-2 hours.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin D1 (or other proteins of interest) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

MPA_Signaling_Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA PR_mem Membrane PR MPA->PR_mem PR_nuc Nuclear PR MPA->PR_nuc PI3K PI3K PR_mem->PI3K Src Src PR_mem->Src Akt Akt PI3K->Akt Ras Ras Src->Ras Ikk IKK Akt->Ikk NFkB_Ikb NF-κB-IκB NFkB NF-κB NFkB_Ikb->NFkB Release Ikk->NFkB_Ikb P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1_Gene Cyclin D1 Gene ERK->CyclinD1_Gene Transcription PR_nuc->CyclinD1_Gene Transcription NFkB->CyclinD1_Gene Transcription Proliferation Cell Proliferation CyclinD1_Gene->Proliferation

Caption: MPA signaling pathways leading to cell proliferation.

Experimental Workflows

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with MPA (and controls) A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours, 37°C) C->D E 5. Add Solubilizing Agent D->E F 6. Measure Absorbance (570 nm) E->F

Caption: Workflow of the MTT assay for cell viability.

Flow_Cytometry_Workflow A 1. Harvest and Fix Cells (Ethanol) B 2. Stain with Propidium Iodide/RNase A->B C 3. Acquire Data on Flow Cytometer B->C D 4. Analyze DNA Content (Cell Cycle Phases) C->D

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Application Notes and Protocols: A Rat Model of Estrogen-Induced Endometrial Hyperplasia and Medroxyprogesterone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometrial hyperplasia is characterized by the abnormal proliferation of the endometrial glands and stroma, and it is a significant risk factor for the development of endometrial cancer.[1] This condition is primarily driven by prolonged exposure to estrogen without the counteracting effects of progesterone (B1679170).[2][3] Animal models are crucial for understanding the pathophysiology of endometrial hyperplasia and for developing and testing novel therapeutic agents.

This document provides a detailed protocol for establishing a rat model of endometrial hyperplasia through the administration of exogenous estrogen. Subsequently, it outlines a protocol for treating this condition with medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin commonly used to manage endometrial hyperplasia in clinical settings.[3][4] The protocols described herein are based on established methodologies from scientific literature.[1][5]

Experimental Protocols

Part 1: Induction of Endometrial Hyperplasia with Estradiol Benzoate

This protocol describes the induction of endometrial hyperplasia in ovariectomized rats to eliminate the influence of endogenous hormones.

Materials:

  • Female Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Estradiol Benzoate (EB)

  • Corn oil (vehicle)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for ovariectomy

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.

  • Ovariectomy:

    • Anesthetize the rats using an appropriate anesthetic.

    • Perform bilateral ovariectomy to remove the source of endogenous ovarian hormones.

    • Allow a recovery period of 5-7 days to ensure clearance of endogenous hormones.[6]

  • Induction of Hyperplasia:

    • Prepare a solution of Estradiol Benzoate in corn oil.

    • Administer Estradiol Benzoate at a dose of 0.6 mg/kg via subcutaneous (SC) injection, three times per week.[1]

    • A control group should receive vehicle (corn oil) injections following the same schedule.[1]

    • Continue the treatment for 4 weeks to induce significant endometrial hyperplasia.[1]

Part 2: Treatment of Endometrial Hyperplasia with this compound Acetate

Following the induction of endometrial hyperplasia, this protocol details the administration of this compound acetate to reverse the hyperplastic changes.

Materials:

  • Rats with induced endometrial hyperplasia

  • This compound Acetate (MPA)

  • Saline or other appropriate vehicle

  • Syringes and needles for administration

Procedure:

  • Animal Groups: Divide the rats with endometrial hyperplasia into at least two groups:

    • Estrogen + Vehicle Group: Continues to receive Estradiol Benzoate and receives a vehicle injection instead of MPA.

    • Estrogen + MPA Group: Continues to receive Estradiol Benzoate and is treated with MPA.

  • MPA Administration:

    • Administer this compound Acetate at a dose of 1 mg/day.[5] The administration route (e.g., oral gavage or subcutaneous injection) should be chosen based on the formulation of MPA and experimental design.

    • Continue the treatment for a period of 14 days.[5]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect the uterine horns and record the uterine weight.

    • Fix the uterine tissue in 10% neutral buffered formalin for histological analysis.

    • Process the fixed tissue for paraffin (B1166041) embedding and sectioning.

    • Stain sections with Hematoxylin and Eosin (H&E) for morphological assessment.

    • Perform immunohistochemistry for relevant markers such as Ki-67 (proliferation marker), estrogen receptor (ER), progesterone receptor (PR), and β-catenin.[7]

Data Presentation

The following tables summarize key quantitative data from representative studies for inducing and treating endometrial hyperplasia in rats.

Table 1: Protocol Parameters for Induction and Treatment

ParameterInduction of Endometrial HyperplasiaTreatment of Endometrial Hyperplasia
Animal Model Ovariectomized Female Wistar RatsOvariectomized Female Wistar Rats with induced hyperplasia
Inducing Agent Estradiol Benzoate (EB)[1]-
Treatment Agent -This compound Acetate (MPA)[5]
Dosage 0.6 mg/kg[1]1 mg/day[5]
Administration Route Subcutaneous (SC) injection[1]To be determined based on formulation
Vehicle Corn oil[1]Saline or other appropriate vehicle
Frequency Three times per week[1]Daily[5]
Duration 4 weeks[1]14 days[5]

Table 2: Expected Outcomes and Assessment Parameters

ParameterControl GroupEstrogen-Induced Hyperplasia GroupMPA-Treated Group
Relative Uterine Weight BaselineSignificantly increased[1]Significantly reduced compared to hyperplasia group[5]
Endometrial Thickness NormalSignificantly increased[1]Significantly reduced compared to hyperplasia group[5]
Glandular Density NormalSignificantly increased[5]Significantly reduced compared to hyperplasia group[5]
Luminal Epithelial Cell Height NormalSignificantly increased[5]Significantly reduced compared to hyperplasia group[5]
Ki-67 Expression LowHigh[7]Reduced[7]
Estrogen Receptor (ERα) Expression ModerateHigh[7]Downregulated
β-catenin Expression Low/MembranousHigh/Nuclear accumulation[7]Reduced nuclear accumulation[7]

Signaling Pathways and Visualizations

Prolonged estrogen exposure leads to endometrial hyperplasia through the activation of several signaling pathways that promote cell proliferation and inhibit apoptosis. This compound counteracts these effects.

Estrogen-Induced Proliferation Pathway

Unopposed estrogen binds to the estrogen receptor (ERα), leading to the transcription of genes that drive cell cycle progression. This also involves non-genomic pathways that can rapidly activate proliferative signaling cascades like PI3K/AKT and MAPK.[[“]][9]

Estrogen_Pathway Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds to ERE Estrogen Response Elements (ERE) ER->ERE Binds to PI3K_AKT PI3K/AKT Pathway ER->PI3K_AKT Activates MAPK MAPK Pathway ER->MAPK Activates Gene_Transcription Gene Transcription (e.g., Cyclins, c-Myc) ERE->Gene_Transcription Activates Proliferation Cell Proliferation (Hyperplasia) PI3K_AKT->Proliferation MAPK->Proliferation Gene_Transcription->Proliferation

Caption: Estrogen-mediated signaling leading to endometrial proliferation.

Experimental Workflow

The overall experimental design involves acclimatization, ovariectomy, induction of hyperplasia with estrogen, and subsequent treatment with this compound.

Experimental_Workflow Start Start: Female Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Ovariectomy Bilateral Ovariectomy Acclimatization->Ovariectomy Recovery Recovery (5-7 days) Ovariectomy->Recovery Grouping Grouping Recovery->Grouping Control_Group Control Group (Vehicle) Grouping->Control_Group Control Induction_Group Induction Group (Estradiol Benzoate) Grouping->Induction_Group Induction Endpoint Endpoint: Tissue Collection & Analysis Control_Group->Endpoint Treatment_Phase Treatment Phase (14 days) Induction_Group->Treatment_Phase MPA_Group MPA Treatment Group Treatment_Phase->MPA_Group MPA Vehicle_Group Vehicle Treatment Group Treatment_Phase->Vehicle_Group Vehicle MPA_Group->Endpoint Vehicle_Group->Endpoint

Caption: Workflow for inducing and treating endometrial hyperplasia.

References

Application of Medroxyprogesterone in 3D Organotypic Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) organotypic culture models are increasingly vital tools in biomedical research, offering a more physiologically relevant environment compared to traditional 2D cell culture. These models recapitulate key aspects of in vivo tissue architecture and cell-cell interactions, making them invaluable for studying hormone action, disease modeling, and drug screening. Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, is widely used in hormone therapy and has significant effects on hormone-responsive tissues such as the endometrium and breast. This document provides detailed application notes and protocols for the use of MPA in 3D organotypic culture models of these tissues, summarizing key quantitative data and outlining experimental workflows and signaling pathways.

Application Notes

Endometrial Organotypic Models

This compound is instrumental in modeling the secretory phase of the menstrual cycle in endometrial organoids. In combination with estradiol (B170435) (E2), MPA induces a cellular state that mimics endometrial receptivity.[1][2] These models are critical for studying embryo implantation, infertility, and endometrial diseases like endometriosis.

In 3D co-culture systems, where epithelial organoids are grown with stromal cells, MPA significantly decreases epithelial cell proliferation that is typically induced by estradiol.[3] This anti-proliferative effect is a hallmark of progesterone (B1679170) action in the secretory endometrium. Furthermore, MPA down-regulates the expression of the progesterone receptor (PR), a feedback mechanism also observed in vivo.[3] The presence of stromal cells appears to be crucial for mediating some of these hormonal responses, highlighting the importance of multi-cellular 3D models.[3]

Endometrial organoids treated with MPA and E2 also exhibit gene expression profiles characteristic of the secretory phase, including the up-regulation of genes like LIF, HSD17B2, PAEP, GPX3, and FOXO1.[2] These models can be established from cryopreserved endometrial tissue, including from infertile patients, allowing for comparative studies of endometrial function.[1]

Breast Tissue Organotypic Models

In 3D organotypic cultures of human breast tissue, MPA has been shown to influence epithelial morphology, proliferation, and apoptosis.[4][5] When applied to breast explants from postmenopausal women, MPA alone leads to a hypersecretory single-layered epithelium.[4][6] In combination with E2, it results in a multilayered but organized epithelium.[4][6]

MPA stimulates epithelial proliferation, though to a lesser extent than E2 alone.[4][5] This proliferative effect, coupled with a decrease in apoptosis, suggests a potential role in breast tissue homeostasis and pathology.[4][5] Notably, MPA treatment, alone or with E2, has been observed to decrease the relative number of epithelial cells expressing estrogen receptor alpha (ERα), ERβ, and PR.[5] These breast organ culture systems provide a valuable platform for investigating the direct effects of synthetic progestins on breast tissue, which is crucial for understanding the risks associated with hormone replacement therapy.[4][5]

Data Presentation

Table 1: Effects of this compound on Endometrial Organotypic Cultures
ParameterTreatmentModel SystemObserved EffectReference
Cell Proliferation (Ki67+) E2Epithelial-stromal co-culture~2-fold increase vs. control[3]
E2 + MPAEpithelial-stromal co-cultureSignificant decrease vs. E2 alone[3]
E2 or E2 + MPAEpithelial organoid monocultureProliferation remained below control[3]
Gene Expression E2Epithelial organoidsMarked increase in PR expression[3]
MPAEpithelial organoidsDown-regulation of PR expression[3]
E2 or E2 + MPAEpithelial organoidsSlight effect on ERα expression[3]
E2 + MPAEndometrial organoidsAttenuation of estrogen-induced IHH[7][8]
Progesterone + cAMPEndometrial organoidsIncreased expression of LIF, HSD17B2, PAEP, GPX3, FOXO1[2]
Table 2: Effects of this compound on Breast Tissue Organotypic Cultures
ParameterTreatmentModel SystemDurationObserved EffectReference
Epithelial Proliferation (Ki-67) E2Breast explants7 & 14 daysMore pronounced increase vs. control (p < 0.001)[4][5]
MPABreast explants7 & 14 daysSignificant increase vs. control (p < 0.05)[4][5]
E2 + MPABreast explants7 & 14 daysSignificant increase vs. control (p < 0.05)[4][5]
Apoptosis E2Breast explants7 & 14 daysDecreased proportion of apoptotic cells (p < 0.01)[4][5]
Epithelial Morphology E2Breast explants14 & 21 daysHyperplastic epithelium[4][6]
MPABreast explants14 & 21 daysHypersecretory single-layered epithelium[4][6]
E2 + MPABreast explants14 & 21 daysMultilayered but organized epithelium[4][6]
Receptor Expression E2, MPA, or E2 + MPABreast explants-Decreased relative number of ERα, ERβ, and PR positive cells[5]

Experimental Protocols

Protocol 1: Establishment and Hormonal Treatment of Endometrial Epithelial-Stromal Co-culture

This protocol is based on the methodology described by Blauer et al. (2005).[3]

1. Cell Isolation and Culture:

  • Isolate endometrial epithelial glands and stromal cells from endometrial biopsies.
  • Culture stromal cells in DMEM/F12 supplemented with 10% fetal bovine serum (FBS).
  • Culture epithelial glands as organoids.

2. 3D Co-culture Assembly:

  • Seed stromal cells onto the bottom of a culture well.
  • Once confluent, place a tissue culture insert with a porous membrane into the well.
  • Embed epithelial organoids in a reconstituted extracellular matrix, such as Matrigel, within the insert.[3]
  • Culture the system with medium bathing both the upper and lower compartments.

3. Hormonal Treatment:

  • After an initial culture period to allow for stabilization, replace the medium with phenol (B47542) red-free medium containing the desired hormones.
  • Control: Vehicle control (e.g., ethanol).
  • Estrogen Treatment: Estradiol (E2) at a concentration of 1 nM.
  • Progestin Treatment: E2 (1 nM) in combination with this compound Acetate (MPA) at a concentration of 100 nM.[3]
  • Change the medium and hormones every 48 hours for the duration of the experiment (e.g., 4-8 days).

4. Analysis:

  • Fix the entire Matrigel plug with the organoids for histology and immunohistochemistry (e.g., for Ki-67, ERα, PR).
  • Alternatively, lyse the organoids for RNA or protein extraction to perform qPCR or Western blotting.[7]

Protocol 2: Organotypic Culture of Human Breast Tissue Explants

This protocol is adapted from the methods described by Saarinen et al. (2006).[4][5]

1. Tissue Preparation:

  • Obtain fresh, non-tumorous breast tissue from surgical specimens (e.g., from reduction mammoplasties or from areas adjacent to tumors).[4]
  • Dissect the tissue into small explants (e.g., 2-3 mm in diameter) under sterile conditions.

2. Organ Culture Setup:

  • Place sterile lens paper on a stainless steel grid in a petri dish.
  • Position the breast tissue explants on the lens paper.
  • Add culture medium to the dish until it reaches the level of the grid, ensuring the tissue is at the air-liquid interface.
  • Use a serum-free medium, such as DMEM/F12, supplemented with insulin, hydrocortisone, and antibiotics.

3. Hormonal Treatment:

  • Supplement the culture medium with the following hormones:
  • Control: Vehicle control.
  • Estrogen: 17β-estradiol (E2) at 1 nM.
  • Progestin: this compound Acetate (MPA) at 10 nM.
  • Combination: E2 (1 nM) + MPA (10 nM).
  • Culture the explants for up to 3 weeks, changing the medium and hormones every 2-3 days.[4]

4. Analysis:

  • At desired time points (e.g., 7, 14, 21 days), harvest the explants.
  • Fix the tissue in formalin and embed in paraffin (B1166041) for histological analysis.
  • Perform immunohistochemical staining for markers of proliferation (Ki-67, PCNA), apoptosis (e.g., TUNEL assay), and hormone receptors (ERα, ERβ, PR).[4][5]

Signaling Pathways and Workflows

This compound Signaling in Endometrial Cells

MPA primarily acts through the progesterone receptor (PR), a nuclear transcription factor. In endometrial cells, MPA binding to PR can modulate the transcription of target genes, often antagonizing the proliferative effects of estrogen.

MPA_Signaling_Endometrium MPA This compound (MPA) PR Progesterone Receptor (PR) MPA->PR Binds EREG Estrogen Regulated Genes (e.g., IHH) PR->EREG Inhibits Transcription PGR_Gene PR Gene PR->PGR_Gene Down-regulates Transcription Cell_Proliferation Cell Proliferation PR->Cell_Proliferation Inhibits Differentiation Secretory Differentiation PR->Differentiation Promotes EREG->Cell_Proliferation Promotes E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds ER->EREG Activates Transcription

Caption: MPA signaling pathway in endometrial cells.

Non-Genomic MPA Signaling in Breast Cancer Cells

In addition to the classical nuclear receptor pathway, MPA can elicit rapid, non-genomic effects. In breast cancer cells, MPA has been shown to activate the PI3K/Akt/NF-κB signaling cascade, which can lead to the upregulation of cell cycle regulators like Cyclin D1.

MPA_Nongenomic_Signaling MPA This compound (MPA) Membrane_Receptor Membrane Progesterone Receptor Component (PGRMC1) MPA->Membrane_Receptor Activates PI3K PI3K Membrane_Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CyclinD1 Cyclin D1 Gene NFkB->CyclinD1 Upregulates Transcription Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle

Caption: Non-genomic MPA signaling in breast cancer cells.

General Experimental Workflow for 3D Organotypic Culture

The following diagram illustrates a typical workflow for studying the effects of MPA in 3D organotypic models.

Experimental_Workflow Tissue 1. Obtain Tissue Biopsy (Endometrium or Breast) Isolation 2. Isolate Cells/Glands or Prepare Explants Tissue->Isolation Culture 3. Establish 3D Culture (e.g., Matrigel, Co-culture) Isolation->Culture Treatment 4. Hormonal Treatment (Control, E2, MPA, E2+MPA) Culture->Treatment Harvest 5. Harvest Cultures (at various time points) Treatment->Harvest Analysis 6. Downstream Analysis Harvest->Analysis IHC Histology & IHC (Ki-67, PR, ER) Analysis->IHC MolBio Molecular Biology (qPCR, Western Blot) Analysis->MolBio Imaging Imaging (Microscopy) Analysis->Imaging

Caption: General workflow for 3D organotypic culture experiments.

References

Application Notes and Protocols for Medroxyprogesterone Acetate (MPA) Treatment in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin that has been extensively studied for its effects on various types of cancer.[1][2] Its mechanism of action is complex, primarily mediated through the progesterone (B1679170) receptor (PR), but also involving interactions with androgen (AR) and glucocorticoid receptors (GR).[3][4][5][6] The response to MPA treatment in xenograft models is highly context-dependent, with outcomes ranging from tumor growth inhibition and prevention to, in some instances, tumor promotion.[7][8][9][10] These application notes provide an overview of MPA's mechanisms, summarize key quantitative data from various xenograft studies, and offer detailed protocols for its use in vivo.

Mechanism of Action

MPA exerts its effects through multiple pathways. Primarily, it binds to and activates the progesterone receptor, leading to downstream transcriptional changes that can affect cell proliferation, apoptosis, and differentiation.[4][11] However, MPA is not entirely specific to PR and can also bind to AR and GR, which can contribute to its biological effects, particularly in hormone receptor-negative cancers.[5][6]

In some cancer models, MPA has been shown to inhibit cell proliferation by inducing cell cycle arrest.[12] This is achieved by modulating the expression of cell cycle-related proteins, such as decreasing cyclin E and increasing p21(WAF1/CIP1) expression.[12] Furthermore, MPA can exhibit anti-angiogenic properties by inhibiting the activity of tumor angiogenesis factors (TAF) and fibroblast growth factor (FGF), as well as plasminogen activator, a key enzyme in neovascularization.[13][14]

Conversely, in certain contexts, particularly in combination with estrogens, MPA has been observed to promote tumor growth and metastasis.[9][10] This may be due to increased production of vascular endothelial growth factor (VEGF) and enhanced tumor vascularity.[10][15] The interplay between MPA and growth factor signaling pathways, such as the PI3K/Akt pathway, also appears to be a critical determinant of the ultimate cellular response.[16]

Data Presentation: Summary of In Vivo Xenograft Studies

The following tables summarize the quantitative data from various in vivo xenograft studies investigating the effects of MPA on different cancer types.

Table 1: MPA in Breast Cancer Xenograft Models

Cell LineAnimal ModelMPA Dosage & AdministrationKey FindingsReference
BT-474Nude MiceMPA pelletsStimulated tumor growth and lymph node metastasis. Increased VEGF expression and tumor vascularity.[10]
BT-474Nude MiceMPA pellets rescued and stimulated tumor growth after initial estradiol-supported growth and subsequent regression.[15]
MFM-223 (ER-/PR-)Not specified (in vivo study implied)10 nM MPAInhibited proliferation via the androgen receptor.[5]
DMBA-inducedRatsNot specifiedApigenin prevented/delayed MPA-dependent tumor appearance.[17]

Table 2: MPA in Gynecological Cancer Xenograft Models

Cancer TypeAnimal ModelMPA Dosage & AdministrationKey FindingsReference
Oviductal High-Grade Serous Carcinoma (HGSC)Genetically Engineered Mouse Model (GEMM)Slow-release pelletsSignificantly reduced HGSC incidence and delayed tumor progression. Up to 78% tumor-free survival in one cohort.[7][18]
Endometrial CarcinomaICR Mice2 mg/mouse subcutaneous injection every 4 weeksSignificantly decreased uterine corpus weight and incidence of endometrial adenocarcinoma.[8]
Uterine AdenocarcinomaRats0.5 mg twice a week for 2 weeksEnhanced tumor growth and metastases in rats with low-tumorigenic cells.[19]
Cervical Cancer (HPV Transgenic)Mouse Model4.5 mg monthly intraperitoneal injectionPrevented progression of cervical intraepithelial neoplasia (CIN) to invasive cancer. Inhibited cell proliferation and promoted apoptosis in CIN lesions.[20]

Experimental Protocols

Protocol 1: Subcutaneous Slow-Release Pellet Implantation for Ovarian Cancer Prevention Studies

This protocol is adapted from studies evaluating the chemopreventive efficacy of MPA in genetically engineered mouse models (GEMMs) of high-grade serous carcinoma.[7][18]

Materials:

  • This compound acetate slow-release pellets

  • Placebo pellets

  • Genetically engineered mice (e.g., BPRN-het and BPRN-homo)

  • Trocar

  • Surgical staples or sutures

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Sterile surgical instruments

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave and sterilize a small area of skin on the dorsal side, between the scapulae.

  • Make a small incision (approximately 5 mm) in the skin.

  • Using a trocar, create a subcutaneous pocket.

  • Insert the MPA or placebo slow-release pellet into the subcutaneous pocket.

  • Close the incision with surgical staples or sutures.

  • Administer analgesics as per institutional guidelines.

  • Monitor the mice for tumor development, progression, and overall survival.

  • For long-term studies, pellets may need to be replaced (e.g., after 90 days).[21]

Protocol 2: Subcutaneous Injection for Endometrial Cancer Inhibition Studies

This protocol is based on a study investigating the inhibitory effects of MPA on endometrial carcinogenesis in mice.[8]

Materials:

  • This compound acetate injectable suspension

  • Saline or appropriate vehicle

  • ICR mice (or other suitable strain)

  • Syringes and needles (e.g., 25-gauge)

Procedure:

  • Prepare the MPA solution at the desired concentration (e.g., 2 mg/mouse in an appropriate volume).

  • Gently restrain the mouse.

  • Lift the skin on the dorsal side to create a tent.

  • Insert the needle into the subcutaneous space.

  • Inject the MPA solution.

  • Administer injections at regular intervals as required by the experimental design (e.g., every 4 weeks).

  • Monitor the animals for tumor development and overall health.

  • At the end of the experiment, euthanize the animals and perform pathological examinations.

Protocol 3: Intraperitoneal Injection for Cervical Cancer Prevention Studies

This protocol is derived from a study on the prevention of cervical cancer in a human papillomavirus (HPV) transgenic mouse model.[20]

Materials:

  • This compound acetate injectable suspension

  • Phosphate-buffered saline (PBS)

  • HPV transgenic mice

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Dilute the MPA injectable suspension with PBS to the desired stock concentration (e.g., 30 mg/mL).

  • Calculate the volume needed to deliver the target dose (e.g., 4.5 mg per mouse).

  • Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to move forward.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.

  • Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

  • Inject the MPA suspension.

  • Administer injections monthly or as dictated by the study design.

  • Continuously monitor the mice for the development of cervical lesions and cancer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MPA_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_receptors Steroid Receptors cluster_downstream Downstream Effects MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Primary Target AR Androgen Receptor (AR) MPA->AR GR Glucocorticoid Receptor (GR) MPA->GR Transcription Transcriptional Regulation PR->Transcription AR->Transcription GR->Transcription CellCycle Cell Cycle Arrest (↓ Cyclin E, ↑ p21) Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis Angiogenesis ↓ Angiogenesis (↓ VEGF, ↓ FGF) Transcription->Angiogenesis Xenograft_Experimental_Workflow start Animal Model Selection (e.g., Nude Mice, GEMM) cell_injection Tumor Cell Implantation (Subcutaneous or Orthotopic) start->cell_injection tumor_establishment Tumor Establishment (Monitor Growth) cell_injection->tumor_establishment treatment_groups Randomization into Treatment Groups tumor_establishment->treatment_groups mpa_treatment MPA Administration (e.g., Pellets, Injections) treatment_groups->mpa_treatment control_treatment Control Treatment (Placebo/Vehicle) treatment_groups->control_treatment monitoring Tumor Growth Monitoring & Animal Health Assessment mpa_treatment->monitoring control_treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Histology, Biomarkers) monitoring->endpoint

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Medroxyprogesterone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medroxyprogesterone acetate (B1210297) (MPA) is a synthetic progestin widely used in various clinical applications, including hormone replacement therapy and cancer treatment. Its effects on cellular apoptosis are complex and context-dependent, varying with cell type, progesterone (B1679170) receptor (PR) status, and the local cellular microenvironment. In some contexts, such as in certain breast cancer cell lines, MPA has been shown to inhibit apoptosis, while in others, like endometrial and some pancreatic cancer cells, it can induce programmed cell death.[1][2] Flow cytometry is a powerful tool for the quantitative analysis of apoptosis at the single-cell level, providing valuable insights into the mechanisms of MPA action.

These application notes provide an overview of the key signaling pathways modulated by MPA in the context of apoptosis and offer detailed protocols for the flow cytometric analysis of apoptosis in MPA-treated cells using three common methods: Annexin V/Propidium Iodide (PI) staining, TUNEL assay, and Caspase-3/7 activity assay.

Key Signaling Pathways Modulated by this compound

MPA can influence several signaling pathways that regulate apoptosis. The net effect on cell survival is a result of the interplay between these pathways.

  • Bcl-2 Family Proteins: MPA can modulate the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. In some progesterone receptor-positive (PgR+) breast cancer cell lines, MPA has been observed to up-regulate the anti-apoptotic proteins BCL-XL and BCL-XS, while down-regulating the anti-apoptotic protein BCL-2.[1] In certain pancreatic cancer cells, MPA-induced apoptosis is associated with the phosphorylation of Bcl-2.[2]

  • ERK Signaling: The Extracellular signal-regulated kinase (ERK) pathway is a critical regulator of cell survival. MPA has been shown to block the nuclear translocation of activated ERK, which can prevent the transcription of anti-apoptotic genes like Bcl-2.[3]

  • TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages. Progestins, including MPA, can increase the expression of TGF-β2 and TGF-β3 in the endometrium, which are implicated in the regulation of apoptosis.[4][5] Depending on the cellular context, TGF-β can either induce or inhibit apoptosis.[6][7]

  • Wnt/β-catenin Signaling: The Wnt signaling pathway is crucial for cell proliferation and differentiation. Progesterone has been shown to inhibit Wnt signaling by inducing the expression of its inhibitors, DKK1 and FOXO1.[8]

  • NF-κB and AP-1 Signaling: MPA can suppress the inflammatory response by repressing the activity of the transcription factors NF-κB and AP-1, which can also have an impact on cell survival signaling.[9]

Data Presentation

The following table summarizes quantitative data from studies analyzing the effect of MPA on apoptosis.

Cell Line/TypeMPA ConcentrationMethodApoptosis Rate (Control)Apoptosis Rate (MPA-Treated)Reference
CD34+ cells100 ng/mlNot specified12.5 +/- 5.0%6.7 +/- 3.8%[10]
Pancreatic Cancer Cells (AsPC-1, Capan-2, MiaPaCa-2)2.3 x 10⁻⁷ to 6.1 x 10⁻⁷ MCell Cycle Analysis (Sub-G1 peak)Not reportedIncreased sub-G1 peak[2]
Endometrial Adenocarcinoma400 mg/day (in vivo)Cell Cycle AnalysisNot reportedIncrease in G0/G1 fraction[11]

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[4][7] This dual staining allows for the differentiation of live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), and late apoptotic/necrotic cells (Annexin V+, PI+).[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of MPA or vehicle control for the specified duration.

  • Cell Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Combine the cell suspension with the supernatant from the initial culture to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at 530/30 nm. Excite PI and measure emission at >670 nm.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments.[5][14] The incorporated labeled nucleotides can be detected by flow cytometry, allowing for the quantification of apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: As described in the Annexin V protocol.

  • Cell Harvesting and Washing: As described in the Annexin V protocol.

  • Fixation: Resuspend 1-2 x 10⁶ cells in 0.5 mL of PBS. Add 4.5 mL of ice-cold 1% paraformaldehyde in PBS. Incubate on ice for 15-30 minutes.[14]

  • Permeabilization: Centrifuge the fixed cells and resuspend in 0.5 mL of ice-cold 70% ethanol. Incubate on ice for at least 30 minutes. This step can be performed overnight at -20°C.

  • Washing: Wash the cells twice with wash buffer (e.g., PBS with 0.1% BSA).

  • Labeling Reaction: Resuspend the cell pellet in 50 µL of a labeling solution containing TdT enzyme and Br-dUTP (or other labeled dUTP).[14]

  • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber.

  • Antibody Staining (for indirect methods): If using a hapten-labeled dUTP (e.g., Br-dUTP), wash the cells and then incubate with a fluorescently labeled anti-hapten antibody (e.g., FITC-conjugated anti-BrdU) for 30-60 minutes at room temperature.[14][15]

  • Counterstaining (Optional): Resuspend cells in a solution containing a DNA stain like PI or DAPI to analyze cell cycle distribution in parallel.

  • Analysis: Analyze the samples by flow cytometry. For FITC-labeled cells, use a 488 nm laser for excitation and a 530/30 nm filter for emission.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of cysteine proteases that are key executioners of apoptosis. Caspase-3 and -7 are effector caspases that cleave a wide range of cellular substrates.[1] This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is recognized by active caspase-3 and -7.[2] The substrate is conjugated to a fluorophore that, upon cleavage by an active caspase, becomes fluorescent. The fluorescent signal is retained within the cell and can be quantified by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: As described in the Annexin V protocol.

  • Cell Harvesting: As described in the Annexin V protocol.

  • Staining: Resuspend the cells in an appropriate buffer at a concentration of 1 x 10⁶ cells/mL. Add the fluorescently labeled caspase-3/7 substrate (e.g., a FITC-DEVD-FMK probe) to the cell suspension at the manufacturer's recommended concentration.[10]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[10]

  • Viability Dye (Optional): During the last 5-15 minutes of incubation, a viability dye like PI or 7-AAD can be added to differentiate apoptotic from necrotic cells.

  • Washing: Wash the cells twice with wash buffer to remove unbound substrate.

  • Analysis: Resuspend the cell pellet in 300-500 µL of wash buffer and analyze immediately by flow cytometry. For a FITC-based probe, use a 488 nm laser for excitation and a 530/30 nm filter for emission.

Mandatory Visualizations

Signaling Pathways

MPA_Apoptosis_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion PR Progesterone Receptor Bcl2 Bcl-2 PR->Bcl2 - BclXL Bcl-XL PR->BclXL + DKK1_FOXO1 DKK1/FOXO1 Transcription PR->DKK1_FOXO1 + WntR Wnt Receptor Wnt_Signal Wnt Signaling Cascade WntR->Wnt_Signal ERK ERK pERK p-ERK ERK->pERK pERK_nuc p-ERK pERK->pERK_nuc Nuclear Translocation Apoptosis Apoptosis Bcl2->Apoptosis - BclXL->Apoptosis - TGFb_Signal TGF-β Signaling (via SMADs) Apoptosis_genes Apoptosis-related Gene Expression TGFb_Signal->Apoptosis_genes Bcl2_gene Bcl-2 Gene Transcription pERK_nuc->Bcl2_gene + Bcl2_gene->Bcl2 Apoptosis_genes->Apoptosis DKK1_FOXO1->Wnt_Signal - MPA This compound MPA->PR MPA->TGFb_Signal Modulates MPA->pERK_nuc Blocks

Caption: MPA's influence on key apoptotic signaling pathways.

Experimental Workflows

Apoptosis_Assay_Workflow cluster_AnnexinV Annexin V / PI Staining cluster_TUNEL TUNEL Assay cluster_Caspase Caspase-3/7 Activity Assay A1 Cell Treatment with MPA A2 Harvest & Wash Cells A1->A2 A3 Resuspend in Binding Buffer A2->A3 A4 Stain with Annexin V-FITC & PI A3->A4 A5 Incubate 15 min at RT A4->A5 A6 Analyze by Flow Cytometry A5->A6 T1 Cell Treatment with MPA T2 Harvest, Fix & Permeabilize T1->T2 T3 Label DNA Breaks with TdT & dUTP T2->T3 T4 Incubate 60 min at 37°C T3->T4 T5 Wash & (Optional) Antibody Stain T4->T5 T6 Analyze by Flow Cytometry T5->T6 C1 Cell Treatment with MPA C2 Harvest Cells C1->C2 C3 Stain with Fluorescent Substrate C2->C3 C4 Incubate 30-60 min at 37°C C3->C4 C5 Wash to Remove Unbound Substrate C4->C5 C6 Analyze by Flow Cytometry C5->C6

Caption: Workflow for flow cytometry-based apoptosis assays.

Data_Interpretation cluster_populations Cell Populations chart Annexin V-FITC Propidium Iodide (PI) Q3: Live Q4: Early Apoptosis Q2: Late Apoptosis/Necrosis Q1: Necrosis Live Live (AnV- / PI-) chart:f2->Live EarlyApop Early Apoptotic (AnV+ / PI-) chart:f3->EarlyApop LateApop Late Apoptotic (AnV+ / PI+) chart:f4->LateApop Necrotic Necrotic (AnV- / PI+) chart:f5->Necrotic

Caption: Data interpretation for Annexin V/PI flow cytometry.

References

Application Notes and Protocols for Medroxyprogesterone Acetate (MPA) in Ovulation Suppression for In Vitro Fertilization (IVF) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of medroxyprogesterone acetate (B1210297) (MPA) for ovulation suppression in the context of in vitro fertilization (IVF) research. This document details the underlying mechanism of action, experimental protocols for a progestin-primed ovarian stimulation (PPOS) regimen, and a summary of relevant clinical outcomes.

Introduction

Controlled ovarian stimulation (COS) is a critical step in IVF, aiming to retrieve multiple mature oocytes. A key challenge during COS is the prevention of a premature luteinizing hormone (LH) surge, which can lead to untimely ovulation and cycle cancellation. Traditionally, gonadotropin-releasing hormone (GnRH) agonists and antagonists have been the standard of care for preventing this premature LH surge.[1] However, these options can be associated with drawbacks such as the need for daily injections, increased costs, and potential side effects.[1]

An alternative and increasingly popular approach is the Progestin-Primed Ovarian Stimulation (PPOS) protocol, which utilizes oral progestins like this compound acetate (MPA) to effectively suppress the LH surge.[1][2] This method offers a more patient-friendly and cost-effective alternative to conventional protocols.[1][3] The PPOS protocol necessitates a "freeze-all" strategy, where all resulting embryos are cryopreserved for transfer in a subsequent cycle, thereby avoiding any potential negative impact of the progestin on endometrial receptivity.[1]

Mechanism of Action

This compound acetate is a synthetic progestin that is structurally similar to natural progesterone (B1679170).[4] Its primary mechanism of action in the context of IVF is the inhibition of the pre-ovulatory LH surge.[5] When administered during the follicular phase, continuous high levels of MPA desensitize the progesterone and GnRH receptors in the pituitary gland.[1] This action blunts the positive feedback effect of rising estradiol (B170435) levels, thereby preventing the LH surge and subsequent premature ovulation.[4][5] This allows for a more controlled and predictable ovarian stimulation cycle.

MPA_Mechanism_of_Action cluster_legend Legend Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + Ovary Ovary Pituitary->Ovary + (Follicular Growth) Ovary->Pituitary + (Positive Feedback) MPA This compound Acetate (MPA) MPA->Pituitary - (Inhibition of LH Surge) GnRH GnRH LH LH Estradiol Estradiol l1 + Stimulation l2 - Inhibition l3 Hormone

Diagram 1: MPA's Mechanism of Action in Ovulation Suppression.

Experimental Protocols

The following are generalized protocols for Progestin-Primed Ovarian Stimulation (PPOS) using this compound Acetate. Dosages and timings may need to be adjusted based on individual patient characteristics and clinical judgment.

Conventional PPOS Protocol

This is the most common PPOS protocol.

Methodology:

  • Initiation: On day 2 or 3 of the menstrual cycle, initiate controlled ovarian stimulation.[1]

  • MPA Administration: Administer 10 mg of this compound Acetate orally once daily.[1][3]

  • Gonadotropin Administration: Concurrently, administer human menopausal gonadotropin (hMG) or recombinant follicle-stimulating hormone (r-FSH) at a starting dose of 150-300 IU/day, adjusted based on the patient's age, BMI, antral follicle count (AFC), and anti-Müllerian hormone (AMH) levels.[6]

  • Monitoring: Begin monitoring follicular growth via transvaginal ultrasound and serum hormone levels (LH, progesterone, and estradiol) approximately 4 days after starting stimulation.[6] Adjust gonadotropin dosage as needed based on follicular development.

  • Continuation: Continue daily administration of both MPA and gonadotropins until the day of the ovulation trigger.[1]

  • Ovulation Trigger: When at least three follicles reach a mean diameter of 18 mm, or the dominant follicle is greater than 20 mm, trigger final oocyte maturation.[6] A common trigger is a combination of a GnRH agonist (e.g., 0.1 mg triptorelin) and a low dose of human chorionic gonadotropin (hCG) (e.g., 2000 IU).[6][7]

  • Oocyte Retrieval: Perform oocyte retrieval 36 hours after the trigger injection.[6]

  • Embryo Cryopreservation: All viable embryos are cryopreserved for future transfer in a frozen-thawed embryo transfer (FET) cycle.

Flexible PPOS Protocol (fPPOS)

This protocol offers more flexibility in the timing of MPA initiation.

Methodology:

  • Initiation: Begin gonadotropin stimulation on day 2 of the menstrual cycle.

  • MPA Administration: Start oral administration of 10 mg/day of this compound Acetate when the leading follicle reaches 14 mm in diameter or on day 7 of stimulation, whichever comes first.[1]

  • Monitoring and Continuation: Follow the same monitoring, continuation of medications, trigger criteria, and oocyte retrieval procedures as the conventional PPOS protocol.

  • Embryo Cryopreservation: All viable embryos are cryopreserved.

PPOS_Workflow cluster_flexible Flexible PPOS Start Start of Menstrual Cycle (Day 2/3) Stimulation Initiate Gonadotropin (hMG/r-FSH) Start->Stimulation MPA_Admin Start Oral MPA (10mg/day) Stimulation->MPA_Admin Conventional PPOS Monitoring Follicular Monitoring (Ultrasound & Hormones) Stimulation->Monitoring MPA_Admin->Monitoring Trigger Trigger Ovulation (GnRH Agonist + hCG) Monitoring->Trigger Follicles ≥18mm fMPA_Admin Start Oral MPA (Leading Follicle ≥14mm or Day 7) Monitoring->fMPA_Admin Retrieval Oocyte Retrieval (36h post-trigger) Trigger->Retrieval Fertilization IVF/ICSI Retrieval->Fertilization Cryopreservation Embryo Cryopreservation (Freeze-all) Fertilization->Cryopreservation FET Frozen Embryo Transfer (Subsequent Cycle) Cryopreservation->FET fMPA_Admin->Trigger

Diagram 2: Experimental Workflow of a PPOS Protocol.

Data Presentation: MPA vs. GnRH Antagonist Protocols

The following tables summarize quantitative data from studies comparing the efficacy of MPA-based PPOS protocols with standard GnRH antagonist protocols in IVF cycles.

Table 1: Ovarian Stimulation and Oocyte Outcomes

ParameterMPA (PPOS) GroupGnRH Antagonist GroupP-valueReference
Duration of Stimulation (days) 8.86 ± 1.538.89 ± 1.19>0.05[8]
Total Gonadotropin Dose (IU) 1944.50 ± 391.701961.00 ± 304.30>0.05[8]
No. of Oocytes Retrieved 14.3 ± 10.214.3 ± 9.70.83[9]
No. of M2 Oocytes ComparableComparableNot Statistically Significant[5]
Mature Oocyte Rate (%) 85.9984.05>0.05[7]

Table 2: Embryological and Clinical Outcomes

ParameterMPA (PPOS) GroupGnRH Antagonist GroupP-valueReference
Fertilization Rate (%) 77.9277.57>0.05[7]
Cleavage Rate (%) 96.6697.78>0.05[7]
High-Quality Embryo Rate (%) 27.9428.34>0.05[7]
No. of Blastocysts 4.9 ± 4.65.0 ± 4.60.89[9]
Blastocyst Rate (%) 36.441.4<0.001[10]
No. of Euploid Blastocysts 2.4 ± 2.62.2 ± 2.40.18[9]
Clinical Pregnancy Rate (%) 70.464.2Not Statistically Significant[9]

Note: Some studies have indicated a potentially lower blastocyst rate with MPA protocols, although this did not consistently translate to lower clinical pregnancy rates in subsequent frozen embryo transfer cycles.[9][10]

Conclusion

The use of this compound acetate in a Progestin-Primed Ovarian Stimulation (PPOS) protocol is an effective and patient-friendly method for preventing a premature LH surge during controlled ovarian stimulation for IVF.[1][5] Research indicates that PPOS protocols with MPA yield comparable numbers of retrieved oocytes, mature oocytes, and high-quality embryos when compared to conventional GnRH antagonist protocols.[5][7][9] While some studies suggest a potential impact on blastocyst development, clinical pregnancy rates from subsequent frozen embryo transfers remain similar.[9][10] The oral administration, reduced cost, and fewer required injections make MPA a valuable tool for researchers and clinicians in the field of assisted reproductive technology.[3][11] Further research is warranted to optimize PPOS protocols and fully elucidate the long-term outcomes.

References

Troubleshooting & Optimization

solubility issues of medroxyprogesterone acetate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Medroxyprogesterone Acetate (B1210297) (MPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and handling issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound Acetate (MPA) and why is it used in cell culture?

This compound Acetate (MPA) is a synthetic, steroidal progestin, a substance that mimics the effects of the natural hormone progesterone (B1679170).[1][2] In cell culture, it is widely used to study hormonal signaling, cancer biology (particularly in breast and endometrial cancer models), contraception, and hormone replacement therapy.[3][4] Its primary mechanism of action is through binding to and activating the progesterone receptor (PR), which in turn regulates the transcription of target genes.[1][3]

Q2: Why is MPA difficult to dissolve in aqueous cell culture media?

MPA is a hydrophobic and lipophilic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[5][6] Its chemical structure is largely non-polar, causing it to be practically insoluble in water (<0.1 mg/mL).[2][5] When a concentrated stock solution of MPA (typically in an organic solvent) is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.[7][8]

Q3: What is the recommended solvent for preparing MPA stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for preparing high-concentration stock solutions of MPA.[9][10] It is crucial to use a high-purity, anhydrous (dry), sterile grade of the solvent suitable for cell culture to avoid contamination and ensure maximum solubility.[10]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. To maintain cell viability and minimize experimental artifacts, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle control (media with the same final concentration of DMSO, without MPA) in your experiments to account for any solvent-specific effects.

Quantitative Data

For ease of reference, the physical and solubility properties of MPA are summarized below.

Table 1: Solubility of this compound Acetate (MPA) in Common Solvents

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO 9 - 12 mg/mL ~23.3 - 31.0 mM Sonication is recommended to aid dissolution.[9][10]
Ethanol 6.25 - 12 mg/mL ~16.2 - 31.0 mM Sonication and warming may be required.[9][10][11]
Chloroform 350 mg/mL ~905.6 mM Not suitable for cell culture applications.

| Water | < 0.1 mg/mL | Insoluble | MPA is practically insoluble in water.[2][5] |

Table 2: Key Physicochemical Properties of MPA

Property Value
Chemical Formula C₂₄H₃₄O₄[9]
Molecular Weight 386.52 g/mol [9][11]
Appearance White to off-white crystalline powder[5][9]
Storage (Powder) -20°C for up to 3 years[9][11]

| Storage (In Solvent) | -80°C for up to 1 year[9] |

Troubleshooting Guide
Issue 1: Immediate Precipitation

Q: My MPA precipitated instantly (media turned cloudy/milky) when I added my stock solution to the culture medium. What went wrong and how can I fix it?

A: This is a common issue known as "solvent shock," where the hydrophobic compound rapidly comes out of solution when transferred to an aqueous environment.[8]

Potential Causes & Solutions:

  • Rapid Dilution: Adding a highly concentrated stock directly into a large volume of media causes a sudden solvent exchange.

    • Solution: Perform a serial or intermediate dilution. First, dilute your high-concentration stock to a lower concentration in your solvent (e.g., from 100 mM to 1 mM in DMSO). Then, add this intermediate stock to your pre-warmed media.[7]

  • High Final Concentration: Your target concentration may exceed MPA's solubility limit in the final medium.

    • Solution: Lower the final working concentration of MPA. Perform a solubility test (see Protocol 2) to find the maximum soluble concentration for your specific media and conditions.

  • Method of Addition: Pipetting the stock solution into the media without adequate mixing.

    • Solution: Add the MPA stock solution dropwise into the vortex of the media while gently swirling or vortexing. This ensures rapid dispersal and minimizes localized high concentrations.[7]

  • Temperature of Media: Using cold media can significantly decrease the solubility of hydrophobic compounds.[12]

    • Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the MPA stock solution.[7]

Issue 2: Delayed Precipitation

Q: My media containing MPA was clear initially, but after several hours or a day in the incubator, I see crystals or a hazy precipitate. Why is this happening?

A: Delayed precipitation can occur due to the compound's marginal stability in the complex culture environment over time.

Potential Causes & Solutions:

  • Compound Instability: MPA may not be stable in the media over long incubation periods at 37°C.

    • Solution: Prepare fresh working solutions for each experiment and consider refreshing the media for long-term studies (e.g., > 48 hours).

  • Interaction with Media Components: MPA can interact with salts, proteins (especially in low-serum or serum-free media), or other components, forming insoluble complexes.[12]

    • Solution: First, confirm the precipitate is the drug by incubating the media without cells under the same conditions. If it still precipitates, you may need to lower the final concentration or test a different basal media formulation.

  • Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including MPA, pushing it past its solubility limit.[13]

    • Solution: Ensure the incubator has adequate humidity. Use filter-cap flasks and seal culture plates with gas-permeable membranes to minimize evaporation.[13]

  • Microscopic Precipitation: The solution may have contained micro-precipitates too small to see initially, which then aggregate over time.

    • Solution: Ensure the initial stock solution is fully dissolved. Gentle warming (to 60°C) or sonication can help.[9][11] Before use, centrifuge the stock solution at high speed and use only the supernatant.

Experimental Protocols
Protocol 1: Preparation of MPA Stock and Working Solutions

This protocol outlines the best practices for preparing MPA solutions to minimize precipitation.

  • Prepare High-Concentration Stock Solution (e.g., 100 mM): a. Weigh the required amount of MPA powder in a sterile microfuge tube. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mM concentration. c. To ensure complete dissolution, vortex thoroughly. If needed, place the tube in an ultrasonic water bath for 5-10 minutes.[9] d. Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[12] Store at -80°C.[9]

  • Prepare Intermediate Dilution (e.g., 1 mM): a. Thaw a single aliquot of the 100 mM stock solution. b. In a new sterile tube, dilute the 100 mM stock 1:100 with fresh, anhydrous DMSO to create a 1 mM intermediate stock. Vortex to mix.

  • Prepare Final Working Solution (e.g., 10 µM): a. Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. b. To make a 10 µM final solution, you will perform a 1:100 dilution of the 1 mM intermediate stock. c. Add the required volume of pre-warmed medium to a sterile tube. d. While gently vortexing the medium, add the corresponding volume of the 1 mM intermediate stock dropwise. For example, add 10 µL of 1 mM MPA to 990 µL of medium. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Protocol 2: Determining Maximum Soluble Concentration

This quick test helps you find the practical solubility limit of MPA in your specific cell culture medium.

  • Prepare a series of dilutions of your MPA stock solution in pre-warmed (37°C) complete cell culture medium. A good starting range is 0.1 µM to 100 µM.

  • Include a "vehicle only" control containing the highest concentration of DMSO you will be testing.

  • Aliquot these solutions into a clear multi-well plate (e.g., 200 µL per well).

  • Assess Immediate Solubility: Visually inspect the wells for any cloudiness or precipitate. For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm.[7]

  • Assess Stability Over Time: Incubate the plate under standard culture conditions (37°C, 5% CO₂).

  • Observe the wells visually and measure absorbance at several time points (e.g., 2, 6, 24, and 48 hours). An increase in absorbance over time indicates delayed precipitation.[7]

  • The highest concentration that remains clear and shows no increase in absorbance is the maximum working concentration you should use for your experiments under those conditions.

Visual Guides and Pathways

MPA_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A 1. Weigh MPA Powder B 2. Add Anhydrous DMSO (e.g., to 100 mM) A->B C 3. Vortex / Sonicate (Ensure full dissolution) B->C D 4. Aliquot & Store at -80°C C->D E 5. Thaw one aliquot of 100 mM stock F 6. Create Intermediate Stock (e.g., 1 mM in DMSO) E->F H 8. Add intermediate stock dropwise to warm media while vortexing F->H G 7. Pre-warm cell culture medium to 37°C G->H I 9. Add to Cells (Final DMSO < 0.1%) H->I

Caption: Workflow for preparing MPA stock and working solutions.

Troubleshooting_Workflow start Precipitate Observed in Culture Medium q1 When did it precipitate? start->q1 immediate Immediately q1->immediate Immediately delayed After Incubation q1->delayed After time sol_immediate Potential Causes: - Solvent Shock - Concentration too high - Cold Media Solutions: - Use serial dilution - Add stock to media slowly - Warm media to 37°C - Reduce final concentration immediate->sol_immediate sol_delayed Potential Causes: - Instability in Media - Interaction with components - Evaporation Solutions: - Test in cell-free media - Reduce final concentration - Ensure incubator humidity - Prepare fresh solutions delayed->sol_delayed

Caption: Troubleshooting flowchart for MPA precipitation issues.

MPA_Signaling_Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus MPA MPA PR Progesterone Receptor (PR) MPA->PR Binds PR_dimer PR Dimerization & Translocation PR->PR_dimer Activates DNA DNA (Hormone Response Elements) PR_dimer->DNA Binds to Transcription Gene Transcription (mRNA synthesis) DNA->Transcription Regulates Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Response

Caption: Simplified genomic signaling pathway of MPA.

References

Technical Support Center: Interpreting Variable Cellular Responses to Medroxyprogesterone Acetate (MPA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the variable cellular responses observed during experiments with medroxyprogesterone acetate (B1210297) (MPA).

Frequently Asked Questions (FAQs)

Q1: Why do different cell lines show variable proliferative responses to MPA treatment?

A1: The proliferative response to MPA is highly dependent on the cellular context, primarily the expression and ratio of steroid hormone receptors.

  • Progesterone (B1679170) Receptor (PR) Isoforms: Cells express two main PR isoforms, PRA and PRB, which can have different and sometimes opposing effects on gene expression and cell proliferation.[1][2][3] The relative ratio of PRA to PRB in a cell line can dictate whether the overall response to MPA is stimulatory or inhibitory.[2][3]

  • Estrogen Receptor (ER) Status: In ER-positive breast cancer cell lines, MPA's effect can be modulated by the presence of estrogens. Significant growth inhibition by MPA is often observed in ER-positive and PR-positive cell lines.[4]

  • Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Expression: MPA is not entirely specific to the PR and can also bind to and signal through the AR and GR.[5][6][7][8] In cells with high AR expression and low or absent ER and PR, MPA can inhibit proliferation via the AR.[5] Conversely, off-target effects through the GR can lead to unexpected cellular responses.[8]

  • Presence of Progesterone Receptor Membrane Component-1 (PGRMC1): Some progestins, including MPA, can stimulate proliferation in certain breast cancer cells through PGRMC1, independent of the classical nuclear PRs.[9][10]

Q2: My results with MPA are inconsistent across experiments. What are the potential sources of this variability?

A2: Inconsistent results with MPA treatment can arise from several experimental factors:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum conditions. Charcoal-stripped serum is recommended to minimize the influence of endogenous hormones.[11]

  • MPA Concentration and Treatment Duration: The cellular response to MPA can be dose-dependent and time-dependent.[4][11][12] A short-term treatment might reveal rapid signaling events, while long-term exposure may be necessary to observe effects on cell proliferation or gene expression.[4]

  • Solvent and Vehicle Controls: Use a consistent and appropriate solvent (e.g., ethanol, DMSO) for MPA and include a vehicle-only control in all experiments.

  • Batch-to-Batch Variation of MPA: While less common with high-purity compounds, it is good practice to qualify new batches of MPA to ensure consistent activity.

  • Off-Target Effects: Remember that MPA can interact with other steroid receptors.[5][8][13] The presence of other hormones or compounds in the culture medium that can activate these receptors could lead to variable outcomes.

Q3: How does MPA's mechanism of action differ from that of natural progesterone?

A3: While both MPA and natural progesterone (P4) are PR agonists, they exhibit distinct signaling properties and cellular effects.

  • Receptor Binding Profile: MPA has a higher affinity for and can activate AR and GR, whereas P4 is more specific for the PR.[6][14]

  • Signaling Pathway Activation: Both MPA and P4 can activate the MAPK/ERK signaling pathway. However, P4 typically leads to the translocation of activated ERK to the nucleus, which is associated with neuroprotective effects. In contrast, MPA-activated ERK may remain in the cytoplasm, failing to elicit the same downstream nuclear events.[15][16] This divergence in signaling can lead to different physiological outcomes.

  • Interaction with Estrogen Signaling: In some cellular contexts, P4 can potentiate the effects of estradiol (B170435) (E2), while MPA can impair E2 signaling.[6][7][15]

Troubleshooting Guides

Problem 1: Unexpected Cell Proliferation or Inhibition
Symptom Possible Cause Troubleshooting Steps
Expected growth inhibition, but observe stimulation. 1. Off-target receptor activation: MPA may be signaling through AR or PGRMC1, which can be proliferative in some contexts.[5][9][10] 2. Incorrect MPA concentration: The dose-response curve for MPA can be complex, with different concentrations leading to opposing effects.1. Characterize receptor expression: Perform Western blotting or qPCR to determine the levels of PR (A and B isoforms), AR, GR, and ER in your cell line. 2. Use receptor antagonists: Co-treat with specific antagonists for AR (e.g., bicalutamide) or GR (e.g., mifepristone/RU486) to determine if the proliferative effect is mediated by these receptors.[5] 3. Perform a dose-response study: Test a wide range of MPA concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your desired effect.[4]
Expected growth stimulation, but observe inhibition or no effect. 1. Dominant inhibitory signaling: In ER+/PR+ cells, MPA's inhibitory effects via the PR may dominate.[4] 2. Cell cycle arrest: MPA can cause G0/G1 cell cycle arrest in sensitive cell lines.[4]1. Analyze cell cycle progression: Use flow cytometry to assess the cell cycle distribution of MPA-treated cells compared to controls.[4] 2. Evaluate PR isoform ratio: If possible, determine the relative expression of PRA and PRB. A high PRA:PRB ratio is often associated with inhibitory responses.[1][2]
No reproducible effect on cell proliferation. 1. Insufficient treatment time: The effects of MPA on proliferation may take several days to become apparent.[4] 2. Low receptor expression: The cell line may not express sufficient levels of the relevant steroid receptors.1. Extend treatment duration: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 2. Confirm receptor expression: Verify the presence of PR, AR, and GR in your cell line.
Problem 2: Inconsistent Signaling Pathway Activation
Symptom Possible Cause Troubleshooting Steps
Variable phosphorylation of signaling proteins (e.g., ERK, Akt). 1. Transient activation: Activation of signaling pathways by MPA can be rapid and transient.[15] 2. Crosstalk with other pathways: MPA's off-target effects can lead to complex signaling crosstalk.[6][7]1. Perform a time-course analysis: Collect samples at multiple early time points (e.g., 5, 15, 30, 60 minutes) to capture peak activation. 2. Use pathway-specific inhibitors: Pre-treat cells with inhibitors of related pathways to dissect the specific contribution of each to the observed MPA effect.
Discrepancy between signaling activation and downstream cellular response. 1. Divergent downstream signaling: As seen with ERK, activation of a signaling protein does not guarantee the expected downstream event (e.g., nuclear translocation).[15][16]1. Analyze subcellular localization: Use immunofluorescence or cell fractionation followed by Western blotting to determine the subcellular location of activated signaling proteins.

Data Presentation

Table 1: Proliferative Effects of this compound Acetate (MPA) on Various Human Breast Cancer Cell Lines

Cell LineER StatusPR StatusProliferative Response to MPAIC20 (Concentration for 20% Inhibition)Reference
T-47DPositivePositiveInhibition0.04 nM[4]
MCF-7PositivePositiveInhibition>100 nM[4]
ZR 75-1PositivePositiveInhibition>100 nM[4]
BT 474PositivePositiveInhibitionN/A[4]
MDA-MB-361PositivePositiveInhibitionN/A[4]
MFM-223NegativeNegativeInhibition (via AR)10 nM[5]
MCF-7 (PGRMC1 overexpressing)PositivePositiveStimulationN/A[10]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of MPA or vehicle control. For experiments investigating receptor specificity, pre-incubate with antagonists for 1 hour before adding MPA.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48-96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blotting for Signaling Protein Phosphorylation
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours before treating with MPA or vehicle for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total signaling proteins (e.g., p-ERK, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

MPA_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds AR Androgen Receptor (AR) MPA->AR Binds (Off-target) GR Glucocorticoid Receptor (GR) MPA->GR Binds (Off-target) PGRMC1 PGRMC1 MPA->PGRMC1 Binds MAPK_Pathway MAPK/ERK Pathway PR->MAPK_Pathway Activates PR_dimer PR Dimer PR->PR_dimer Dimerizes & Translocates AR->MAPK_Pathway Activates AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates GR_dimer GR Dimer GR->GR_dimer Dimerizes & Translocates PGRMC1->MAPK_Pathway Activates pERK_nuc Nuclear p-ERK (Variable Translocation) MAPK_Pathway->pERK_nuc Phosphorylates ERK Gene_Expression Altered Gene Expression PR_dimer->Gene_Expression AR_dimer->Gene_Expression GR_dimer->Gene_Expression pERK_nuc->Gene_Expression Cellular_Response Variable Cellular Response (Proliferation, Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response Leads to troubleshooting_workflow start Inconsistent/Unexpected MPA Experimental Results check_protocol Review Experimental Protocol (Cell line, MPA concentration, duration) start->check_protocol characterize_cells Characterize Cell Line Receptor Profile (PR-A/B, AR, GR, ER) check_protocol->characterize_cells dose_response Perform Dose-Response & Time-Course Experiments characterize_cells->dose_response use_antagonists Use Receptor Antagonists (e.g., for AR, GR) dose_response->use_antagonists analyze_pathways Analyze Signaling Pathways (e.g., Western blot, IF) use_antagonists->analyze_pathways interpret_data Interpret Data in Context of Receptor Profile and Pathways analyze_pathways->interpret_data conclusion Formulate Conclusion on MPA's Mechanism of Action in the Specific System interpret_data->conclusion

References

Technical Support Center: Optimizing Medroxyprogesterone Acetate (MPA) in Anti-Proliferative Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Medroxyprogesterone Acetate (B1210297) (MPA) in anti-proliferative assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for MPA in anti-proliferative assays?

A1: The optimal concentration of MPA is highly dependent on the cell line being studied. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell model. However, based on published literature, a broad range of concentrations has been shown to be effective.

Q2: How should I prepare a stock solution of MPA for cell culture experiments?

A2: MPA is typically dissolved in a sterile solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

Q3: How does MPA exert its anti-proliferative effects?

A3: this compound acetate is a synthetic progestin that primarily acts by binding to and activating the progesterone (B1679170) receptor (PR).[1] However, it can also interact with other steroid receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR), which can contribute to its biological effects in different cell types.[2][3] Upon binding to these receptors, MPA can modulate the transcription of target genes involved in cell cycle regulation and apoptosis, leading to an inhibition of cell proliferation.[4] In some cancer cell lines, MPA has been shown to induce a G0/G1 phase cell cycle arrest.[3][4]

Q4: Can MPA have a proliferative effect instead of an anti-proliferative one?

A4: Yes, under certain conditions, MPA has been observed to have a proliferative effect. This can be influenced by the presence of other growth factors and the specific cellular context. For instance, in combination with high concentrations of growth factors, MPA has been shown to enhance cell proliferation, particularly in breast cancer cells overexpressing progesterone receptor membrane component-1 (PGRMC1).[5]

Data Presentation: MPA Concentration in Anti-Proliferative Assays

The following table summarizes effective concentrations of MPA used in anti-proliferative assays across various cancer cell lines as reported in the literature.

Cell LineCancer TypeEffective MPA Concentration RangeObserved Effect
T-47DBreast Cancer0.04 nM - 100 nMInhibition of growth, accumulation of cells in G0-G1 phase.[3]
MCF-7Breast Cancer> 100 nM (for 20% inhibition)Inhibition of growth, accumulation of cells in G0-G1 phase.[3]
ZR 75-1Breast Cancer> 100 nM (for 20% inhibition)Inhibition of growth.[3]
BT 474Breast Cancer-Inhibition of growth.[3]
MDA-MB-361Breast Cancer-Inhibition of growth.[3]
MFM-223Breast Cancer (ER-/PR-)10 nMInhibition of proliferation via the androgen receptor.[2]
HT29Colon Cancer-Inhibition of proliferation, accumulation in G0/G1 fraction.[4]
HCT116Colon Cancer-Inhibition of proliferation, accumulation in G0/G1 fraction.[4]
HEC-1Endometrial Carcinoma0.1 - 10 µMNo significant sensitivity observed in this study.
KLEEndometrial Carcinoma0.1 - 10 µMNo significant sensitivity observed in this study.
RL95-2Endometrial Carcinoma0.1 - 10 µMNo significant sensitivity observed in this study.

Experimental Protocols

Protocol: MTT Assay for Cell Viability and Proliferation

This protocol outlines the steps for performing a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of MPA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound Acetate (MPA)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • MPA Treatment:

    • Prepare a stock solution of MPA in DMSO.

    • Prepare serial dilutions of MPA in complete culture medium to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of DMSO as the highest MPA concentration.

    • Carefully remove the medium from the wells and add 100 µL of the MPA dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the MPA concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results - Pipetting errors leading to variability in cell numbers or drug concentrations.- Inconsistent incubation times.- Contamination of cell cultures.- Use a multichannel pipette for adding reagents to minimize variability.- Ensure precise and consistent incubation times for all plates.- Regularly check cell cultures for any signs of contamination.
Unexpected proliferative effect of MPA - Presence of growth factors in the serum of the culture medium.- The specific cell line may have a proliferative response at certain MPA concentrations.- Consider using a serum-free or charcoal-stripped serum medium to reduce the influence of exogenous growth factors.- Perform a wide-range dose-response curve to identify if the proliferative effect is concentration-dependent.
High background in MTT assay - Contamination of reagents or culture medium.- Extended incubation with MTT.- Use sterile, fresh reagents.- Optimize the MTT incubation time; 2-4 hours is typically sufficient.
Low signal in MTT assay - Insufficient number of viable cells.- Incomplete solubilization of formazan crystals.- Optimize the initial cell seeding density.- Ensure complete dissolution of the formazan crystals by gentle pipetting or longer incubation with the solubilization solution.
Cell line appears resistant to MPA - Low or no expression of progesterone, androgen, or glucocorticoid receptors.- Development of resistance mechanisms.- Verify the expression of steroid receptors in your cell line using techniques like Western blotting or qPCR.- Consider investigating potential resistance mechanisms, such as the expression of drug efflux pumps.[6]

Visualizations

Signaling Pathways of this compound Acetate

MPA_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Acetate (MPA) PGRMC1 PGRMC1 MPA->PGRMC1 PR Progesterone Receptor (PR) MPA->PR AR Androgen Receptor (AR) MPA->AR GR Glucocorticoid Receptor (GR) MPA->GR PI3K PI3K PR->PI3K DNA DNA PR->DNA Binds to PREs AR->DNA Binds to AREs GR->DNA Binds to GREs Akt Akt PI3K->Akt Gene_Expression Modulation of Gene Expression Akt->Gene_Expression DNA->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Signaling pathways activated by this compound Acetate (MPA).

Experimental Workflow for MPA Anti-Proliferative Assay

MPA_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 prepare_mpa Prepare MPA Serial Dilutions & Vehicle Control incubate_24h_1->prepare_mpa treat_cells Treat Cells with MPA or Vehicle prepare_mpa->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Solution to each well incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data: % Viability, IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Medroxyprogesterone Acetate (MPA) in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of medroxyprogesterone acetate (B1210297) (MPA) degradation in long-term in vitro experiments.

I. Frequently Asked Questions (FAQs)

Q1: How stable is this compound Acetate (MPA) in cell culture medium?

A1: The stability of MPA can be compromised by several factors in a cell culture environment. While MPA is relatively stable against simple thermal degradation, it is susceptible to degradation under acidic, basic, light, and oxidative conditions.[1][2][3] The primary route of MPA concentration loss in long-term cultures is often not chemical degradation in the medium alone, but cellular metabolism.

Q2: What causes the loss of MPA in my long-term experiments?

A2: There are two main causes for the reduction of MPA concentration over time:

  • Cellular Metabolism: Cells, particularly those expressing certain cytochrome P450 enzymes, actively metabolize MPA. The primary enzyme responsible for MPA metabolism in humans is CYP3A4.[4][5][6] This enzyme hydroxylates MPA into metabolites like 6β-, 2β-, and 1β-hydroxy MPA.[4] If your cell line expresses CYP3A4 or analogous enzymes, it will actively clear MPA from the culture medium.

  • Chemical Degradation: Although less common under standard incubation conditions (37°C, 5% CO2), MPA can degrade if exposed to harsh conditions. Forced degradation studies show that MPA is most susceptible to breakdown under basic conditions, followed by acidic, oxidative, and light exposure.[7]

Q3: How does MPA degradation affect my experimental results?

A3: The degradation or metabolism of MPA leads to a decreasing concentration of the active compound over time. This can cause inconsistent and unreliable results, particularly in long-term studies. If the MPA concentration falls below the effective dose, you may observe a loss of the expected biological effect, leading to misinterpretation of the compound's efficacy or mechanism of action.

Q4: What are the primary metabolites of MPA and are they biologically active?

A4: The main metabolites of MPA are hydroxylated forms, such as 6β-, 2β-, and 1β-hydroxy MPA, produced by the action of CYP3A4 enzymes.[4] While the parent MPA compound is responsible for the primary progestogenic effects, it is crucial to consider that its metabolites may have different activity profiles or could be inactive. Some studies suggest that MPA-induced side effects, such as hypercoagulation, are caused by the parent compound itself rather than its metabolites.[6]

Q5: How frequently should I change the culture medium to maintain a stable MPA concentration?

A5: The optimal frequency of media changes depends on the metabolic activity of your specific cell line and its density. For metabolically active cells, a complete or partial media change every 24-48 hours may be necessary to maintain a consistent MPA concentration. It is highly recommended to empirically determine the rate of MPA loss in your specific experimental setup by measuring its concentration over time.

Q6: How can I measure the concentration of MPA in my cell culture medium?

A6: The concentration of MPA in culture medium or serum can be quantified using several analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and accurate techniques.[7][8][9] These methods can separate MPA from its metabolites and other media components, providing a precise measurement.[7]

II. Troubleshooting Guide

This section addresses specific problems that may arise during long-term experiments with MPA.

Problem 1: Inconsistent or diminishing biological effect of MPA over time.

  • Possible Cause: The concentration of active MPA is decreasing due to cellular metabolism.

  • Troubleshooting Steps:

    • Verify Cell Line Metabolism: Check literature to see if your cell line is known to express CYP3A4 or other relevant drug-metabolizing enzymes.[5]

    • Increase Media Change Frequency: Shorten the interval between media changes (e.g., from every 72 hours to every 24 or 48 hours) to replenish the MPA concentration.

    • Quantify MPA Concentration: Use an analytical method like HPLC or LC-MS/MS to measure the MPA concentration in your culture supernatant at different time points (e.g., 0, 24, 48, 72 hours) to determine the actual rate of depletion.[8]

    • Include a Vehicle Control: Always include a control group treated with the same solvent used to dissolve MPA (e.g., ethanol (B145695) or DMSO) to ensure the observed effects are not due to the solvent.[10]

Problem 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent cell seeding density.

  • Solution: Ensure that cells are seeded at the same density for all experiments, as variations in cell number will lead to different rates of MPA metabolism.[10]

  • Possible Cause 2: Inconsistent media change schedule.

  • Solution: Adhere to a strict and consistent schedule for media changes and MPA replenishment across all experimental plates and replicates.

  • Possible Cause 3: Cell passage number.

  • Solution: Use cells within a narrow and consistent passage number range, as cellular characteristics, including metabolic enzyme expression, can change over time.[10][11]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues with MPA stability in long-term cultures.

MPA_Troubleshooting start Inconsistent Results with MPA Treatment check_metabolism Is the cell line metabolically active? (e.g., expresses CYP3A4) start->check_metabolism quantify_mpa Action: Quantify MPA in supernatant over time (e.g., 0, 24, 48h) check_metabolism->quantify_mpa Yes / Unsure check_protocol Review Experimental Protocol Consistency check_metabolism->check_protocol No increase_media_change Solution: Increase frequency of media and MPA replenishment quantify_mpa->increase_media_change end_solution Consistent Results Achieved increase_media_change->end_solution standardize_seeding Standardize cell seeding density check_protocol->standardize_seeding Density Varies? standardize_passage Use consistent cell passage number check_protocol->standardize_passage Passage Varies? standardize_seeding->end_solution standardize_passage->end_solution

Caption: A workflow for troubleshooting inconsistent MPA experimental results.

III. Data Presentation

ParameterConditionImplication for Long-Term CultureReference
Primary Metabolic Enzyme Cytochrome P450 3A4 (CYP3A4)Cell lines expressing high levels of CYP3A4 will deplete MPA from the medium more rapidly.[4][5]
Major Metabolites 6β-hydroxy MPA, 2β-hydroxy MPA, 1β-hydroxy MPAThe appearance of these products confirms cellular metabolism. They may have reduced or no biological activity compared to the parent compound.[4]
Forced Degradation Conditions Susceptible to basic, acidic, oxidative, and light exposureProtect stock solutions and media from light and ensure pH is stable. Standard sterile culture techniques should prevent significant chemical degradation.[1][7]

IV. Experimental Protocols

Protocol 1: Quantification of MPA in Cell Culture Supernatant by HPLC

This protocol provides a general guideline for measuring MPA concentration. It should be optimized based on the specific equipment and reagents available.

Objective: To determine the concentration of MPA in cell culture supernatant over time.

Materials:

  • Cell culture supernatant samples (collected at 0, 24, 48, 72 hours post-treatment)

  • This compound Acetate (MPA) standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) or Acetate buffer (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant at each time point.

    • Centrifuge at 10,000 x g for 10 minutes to remove cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of MPA (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Create a series of dilutions from the stock solution in the culture medium to generate a standard curve (e.g., ranging from 0.05 µg/mL to 10 µg/mL).

    • Process these standards in the same way as the experimental samples.

  • HPLC Method:

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and a buffer (e.g., 60% acetonitrile and 40% potassium dihydrogen phosphate buffer, pH adjusted to 5.6).[12] An alternative is methanol:acetate buffer (e.g., 65:35 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 245 nm.[7]

    • Injection Volume: 20 µL.

  • Analysis:

    • Run the standards to generate a calibration curve by plotting peak area against concentration.

    • Run the experimental samples.

    • Determine the concentration of MPA in the samples by interpolating their peak areas from the standard curve.

MPA Metabolism and Action Pathway

The following diagram illustrates the cellular uptake, metabolic inactivation by CYP3A4, and the mechanism of action of MPA via the progesterone (B1679170) receptor.

MPA_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA_ext MPA (Active) MPA_int MPA (Active) MPA_ext->MPA_int Passive Diffusion CYP3A4 CYP3A4 Enzyme MPA_int->CYP3A4 Metabolism PR Progesterone Receptor (PR) MPA_int->PR Binding Metabolites Inactive Metabolites (e.g., 6β-OH-MPA) CYP3A4->Metabolites MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex MPA_PR_nucleus MPA-PR Complex MPA_PR_complex->MPA_PR_nucleus Translocation DNA DNA (PRE) MPA_PR_nucleus->DNA Binds to PRE Transcription Gene Transcription DNA->Transcription

Caption: Cellular pathway of MPA action and metabolic inactivation by CYP3A4.

References

troubleshooting inconsistent results in medroxyprogesterone gene expression studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of medroxyprogesterone acetate (B1210297) (MPA) on gene expression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and address inconsistent results.

Frequently Asked Questions (FAQs)

Q1: Why are my gene expression results with MPA inconsistent across experiments?

Inconsistent results in this compound acetate (MPA) studies are common and can arise from a variety of factors. Key sources of variability include the specific cell type used, the relative expression of different steroid receptors, the ratio of progesterone (B1679170) receptor isoforms, and the experimental conditions.[1][2][3][4] MPA is known to interact with multiple steroid receptors, not just the progesterone receptor (PR), which can lead to complex downstream effects.[5][6]

Q2: Which factors have the most significant impact on MPA's effect on gene expression?

Several factors can significantly influence the outcome of your experiments:

  • Cell-Type Specificity: The cellular context is paramount. The response to MPA is highly dependent on the specific cell line or tissue being studied, as different cells have unique transcriptional landscapes.[1][2][3][4]

  • Receptor Expression Profile: MPA can bind to progesterone (PR), glucocorticoid (GR), and androgen (AR) receptors.[5][6] The relative levels of these receptors in your cells will dictate the overall transcriptional response.

  • Progesterone Receptor Isoform Ratio (PRA:PRB): The two main isoforms of the progesterone receptor, PRA and PRB, can have different and even opposing effects on gene transcription.[7][8][9][10][11] The ratio of these isoforms in your experimental model is a critical determinant of the cellular response to MPA.

  • MPA Concentration and Treatment Duration: The dose and duration of MPA treatment can significantly alter gene expression profiles.[12][13][14][15]

  • Basal Inflammatory State: The existing inflammatory state of the cells or tissue can influence how they respond to MPA treatment.[6][16]

Troubleshooting Guides

Issue 1: Unexpected or Contradictory Gene Expression Changes

Possible Cause: Off-target effects due to MPA's interaction with multiple steroid receptors.

Troubleshooting Steps:

  • Characterize Receptor Expression: Perform qPCR or Western blotting to determine the relative expression levels of PR, GR, and AR in your cell model.

  • Use Receptor-Specific Antagonists: To dissect the contribution of each receptor, co-treat cells with MPA and specific antagonists for PR (e.g., RU486), GR (e.g., mifepristone, which also antagonizes PR), and AR (e.g., bicalutamide).

  • Knockdown of Specific Receptors: Use siRNA or shRNA to specifically knockdown the expression of PR, GR, or AR to confirm their role in the observed gene expression changes.

Issue 2: Results Differ from Published Studies Using a "Similar" Cell Line

Possible Cause: Differences in the progesterone receptor isoform ratio (PRA:PRB) or cell line passage number.

Troubleshooting Steps:

  • Determine PRA:PRB Ratio: Quantify the mRNA or protein levels of both PRA and PRB. This ratio can change with cell passage and culture conditions.[7][8][9][10][11]

  • Standardize Cell Passage Number: Ensure that you are using cells within a consistent and low passage number range for all experiments.

  • Source and Authenticate Cell Lines: Obtain cell lines from a reputable cell bank and perform regular authentication to ensure the integrity of your model system.

Issue 3: High Variability Between Biological Replicates

Possible Cause: Inconsistent experimental conditions or cellular heterogeneity.

Troubleshooting Steps:

  • Strictly Control Experimental Parameters: Standardize MPA concentration, treatment duration, cell density, and media components.

  • Serum Starvation: Before MPA treatment, consider serum-starving your cells to synchronize their cell cycle and reduce variability from growth factors present in the serum.

  • Single-Cell Analysis: If significant cellular heterogeneity is suspected, consider single-cell RNA sequencing (scRNA-seq) to investigate the response to MPA at the individual cell level.

Data Presentation: MPA-Regulated Gene Expression

The following tables summarize quantitative data from studies on MPA's effects on gene expression in different cell types.

Table 1: MPA-Induced Gene Expression Changes in Human Myometrial Explants [12][13][14][15]

GeneFold ChangeDirectionExperimental Conditions
IL-11-4.3Down-regulated100 nM MPA for 65 hours
IL-24-2.2Down-regulated100 nM MPA for 65 hours
C1QB+6.4Up-regulated100 nM MPA for 65 hours
PTGS2SignificantDown-regulated100 nM MPA for 65 hours
IL-1BSignificantDown-regulated100 nM MPA for 65 hours
IL-6SignificantDown-regulated100 nM MPA for 65 hours

Table 2: MPA-Induced Gene Expression Changes in Vaginal Epithelial Cells [17]

Gene CategoryDirectionExperimental Conditions
Cholesterol/Sterol SynthesisUp-regulatedPhysiological levels of MPA
Cell DivisionDown-regulatedPhysiological levels of MPA
Cell-Cell AdhesionDown-regulatedPhysiological levels of MPA

Experimental Protocols

Cell Culture and MPA Treatment
  • Cell Seeding: Plate cells at a density of 5 x 105 cells per well in a 6-well plate.

  • Serum Starvation (Optional but Recommended): Once cells reach 70-80% confluency, replace the growth medium with a serum-free medium for 12-24 hours.

  • MPA Treatment: Prepare a stock solution of MPA in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free or low-serum medium to the desired final concentration (e.g., 10 nM, 100 nM). Replace the medium in each well with the MPA-containing medium or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

RNA Extraction and Quantitative PCR (qPCR)
  • RNA Extraction: Following MPA treatment, wash the cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Follow the manufacturer's protocol for RNA purification.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for your target genes and at least two validated housekeeping genes for normalization (e.g., GAPDH, ACTB). The reaction should be run on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

MPA_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR GR Glucocorticoid Receptor (GR) MPA->GR AR Androgen Receptor (AR) MPA->AR PI3K_Akt PI3K/Akt Pathway MPA->PI3K_Akt Non-genomic MAPK MAPK Pathway MPA->MAPK Non-genomic PRE Progesterone Response Element PR->PRE GRE Glucocorticoid Response Element GR->GRE ARE Androgen Response Element AR->ARE Other_TF Other Transcription Factors PI3K_Akt->Other_TF MAPK->Other_TF Gene_Expression Altered Gene Expression PRE->Gene_Expression GRE->Gene_Expression ARE->Gene_Expression Other_TF->Gene_Expression

Caption: MPA's multifaceted signaling through steroid receptors and kinase pathways.

Caption: A logical workflow for troubleshooting inconsistent MPA gene expression data.

References

Technical Support Center: Overcoming Medroxyprogesterone Resistance in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with medroxyprogesterone (MPA) resistance in breast cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My breast cancer cell line (e.g., T-47D, MCF-7) has developed resistance to this compound acetate (B1210297) (MPA). What are the potential underlying mechanisms?

A1: Resistance to MPA in breast cancer cell lines is a multifactorial issue. Several mechanisms have been identified:

  • Alterations in Progesterone (B1679170) Receptor (PR) Signaling:

    • Decreased PR Expression: A common mechanism is the downregulation of progesterone receptor levels. For instance, a progestin-resistant T-47D-5 derived cell line, 5-RP, showed a progesterone receptor level that was approximately 58% of that found in the parental cell line[1].

    • Altered PR Isoform Expression: The ratio of PR-A to PR-B isoforms can influence cellular response. Progestin-dependent and responsive progestin-independent murine mammary carcinomas displayed a higher expression of the PR-A isoform compared to PR-B[2]. Unresponsive tumors expressed lower levels of all PR bands[2].

    • Functionally Altered PR: The presence of functionally altered PR isoforms may explain a lack of hormone response even when the receptor is expressed[2].

  • Crosstalk with Growth Factor Signaling Pathways:

    • Increased Growth Factor Expression: Upregulation of growth factors like Transforming Growth Factor-alpha (TGF-α) and Epidermal Growth Factor (EGF) receptor mRNA has been observed in MPA-resistant cells[1].

    • Activation of Kinase Cascades: Progestins can rapidly activate signaling pathways such as MAPK via non-genomic mechanisms involving PR interaction with c-Src[3]. This can lead to cell cycle progression independent of the receptor's transcriptional activity[4]. The PI3K/Akt pathway can also be activated[5][6].

  • Role of Membrane-Associated Progesterone Receptors:

    • PGRMC1 Overexpression: Progesterone Receptor Membrane Component-1 (PGRMC1) can mediate the proliferative effects of MPA, especially in combination with growth factors[7][8].

  • Epigenetic Modifications:

    • Changes in DNA methylation and histone modifications can lead to the silencing of genes involved in hormone signaling or drug response, contributing to resistance[9][10][11].

Q2: I am observing unexpected proliferative effects of MPA in my cell line. What could be the cause?

A2: While MPA can have anti-proliferative effects, it can also promote proliferation under certain conditions:

  • Crosstalk with Growth Factors: The presence of growth factors can significantly enhance the proliferative effect of MPA. This is particularly pronounced in cells overexpressing PGRMC1[7][8].

  • Non-Genomic Signaling: MPA can induce rapid, non-genomic effects by activating secondary messenger cascades through membrane-associated receptors, leading to cell proliferation[12].

  • Androgen Receptor (AR) Mediation: MPA can also bind to the androgen receptor, and its action in breast cancer may be partly mediated by AR, which could contribute to proliferation[13].

Q3: How can I model MPA resistance in my laboratory?

A3: A common method to develop MPA-resistant breast cancer cell lines is through stepwise selection. This involves chronically exposing a hormone-responsive parental cell line (e.g., T-47D or MCF-7) to gradually increasing concentrations of MPA over a prolonged period. For example, the 5-RP cell line was developed from T-47D-5 cells by stepwise selection in increasing concentrations of MPA, eventually growing routinely in 10 microM MPA[1].

Troubleshooting Guides

Problem 1: Loss of MPA-induced growth inhibition in my PR-positive cell line.

Possible Cause Troubleshooting Step Expected Outcome
Decreased Progesterone Receptor (PR) expression. Perform Western blot or qPCR to quantify PR levels in your resistant cells compared to the parental, sensitive cells.A significant decrease in PR protein or mRNA levels would confirm this as a likely mechanism.
Activation of bypass signaling pathways (e.g., EGFR/MAPK). Treat cells with inhibitors of key signaling nodes (e.g., gefitinib (B1684475) for EGFR, a MEK inhibitor for the MAPK pathway) in combination with MPA.Restoration of MPA-induced growth inhibition would suggest the involvement of the targeted bypass pathway.
Increased expression of growth factors. Analyze the conditioned media for secreted growth factors like TGF-α. Perform qPCR for growth factor receptor mRNA.Elevated levels of growth factors or their receptors would point towards an autocrine/paracrine loop driving resistance.

Problem 2: My combination therapy of MPA and another agent is not effective.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate combination partner. Review the literature for synergistic combinations. For instance, CDK4/6 inhibitors have shown promise in overcoming endocrine resistance[14]. Combining MPA with doxorubicin (B1662922) has also been explored, as MPA can reverse multidrug resistance in some contexts[15].Identification of a more suitable combination partner based on the known resistance mechanisms in your cell line.
Suboptimal dosing or scheduling. Perform a dose-response matrix experiment to identify synergistic concentrations of both drugs.Determination of the optimal concentrations and treatment schedule to maximize the anti-proliferative effect.
Development of multi-drug resistance (MDR). Assess the expression of MDR-associated proteins like P-glycoprotein (P-gp)[15].Increased P-gp expression would indicate a need for strategies to overcome MDR, such as co-treatment with a P-gp inhibitor like verapamil[15].

Quantitative Data Summary

Table 1: Proliferative Effects of MPA and Other Progestins in PGRMC1-Overexpressing MCF-7 Cells (WT-12)

Treatment% Increase in Cell Proliferation (vs. Control)
Growth Factor Mixture (GF)Significantly higher than in control cells
This compound Acetate (MPA)40%
Norethisterone (NET)97%
Progesterone (P)No effect
MPA + GFSignificant further enhancement compared to MPA alone or GF alone

Data summarized from a study on the effects of progestins in the presence of PGRMC1 overexpression[7][8].

Table 2: Response Rates to Chemotherapy with or without High-Dose MPA in ER-Negative Advanced Breast Cancer

Treatment GroupResponse RateMedian Survival
Chemotherapy alone46%13 months
Chemotherapy + HD-MPA (1000 mg daily)73%9 months

Data from a randomized study in patients with estrogen-receptor-negative advanced breast cancer[16].

Experimental Protocols

Protocol 1: Development of an MPA-Resistant Breast Cancer Cell Line

  • Cell Line Selection: Start with a progesterone receptor-positive, MPA-sensitive breast cancer cell line (e.g., T-47D or MCF-7).

  • Initial MPA Treatment: Culture the cells in their standard growth medium supplemented with a low concentration of MPA (e.g., starting at the IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of MPA in a stepwise manner. Allow the cells to recover and resume proliferation at each new concentration.

  • Maintenance of Resistant Line: Continue this process until the cells are able to proliferate in a high concentration of MPA (e.g., 1-10 µM). The resulting cell line can be considered MPA-resistant. The 5-RP cell line was developed to routinely grow in 10 microM MPA[1].

  • Characterization: Periodically characterize the resistant cell line by comparing its phenotype (e.g., PR expression, growth rate, morphology) to the parental cell line.

Protocol 2: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of MPA, other compounds, or combinations as required by the experimental design. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

MPA_Resistance_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PGRMC1 PGRMC1 Proliferation Cell Proliferation PGRMC1->Proliferation Src c-Src PI3K PI3K Src->PI3K Src->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK MAPK->Proliferation Gene_Expression Gene Expression MAPK->Gene_Expression PR PR PR->Src activates PR->Gene_Expression genomic action MPA MPA MPA->PGRMC1 binds MPA->PR binds GF Growth Factors (EGF, TGF-α) GF->EGFR binds Experimental_Workflow_Resistance_Model start Start with MPA-sensitive parental cell line (e.g., T-47D) step1 Culture in media with low concentration of MPA start->step1 step2 Monitor for proliferation recovery step1->step2 step3 Stepwise increase in MPA concentration step2->step3 step3->step2 cells adapt step4 Repeat dose escalation and recovery cycles step3->step4 continue end Establish stable MPA-resistant cell line step4->end charac Characterize Resistant Phenotype: - Proliferation Assays - Western Blot (PR, signaling proteins) - qPCR (gene expression) end->charac Troubleshooting_Logic start Loss of MPA Response q1 Is PR expression decreased? start->q1 a1_yes Mechanism: Loss of Target Strategy: Restore PR expression (if possible) or bypass q1->a1_yes Yes q2 Are bypass signaling pathways activated (e.g., MAPK, PI3K)? q1->q2 No a2_yes Mechanism: Signal Transduction Upregulation Strategy: Combination therapy with pathway inhibitors q2->a2_yes Yes q3 Is there evidence of epigenetic silencing? q2->q3 No a3_yes Mechanism: Epigenetic Alterations Strategy: Treatment with epigenetic modifiers (e.g., HDACi) q3->a3_yes Yes unknown Investigate other mechanisms (e.g., altered drug metabolism) q3->unknown No

References

Technical Support Center: Refining Medroxyprogesterone Acetate (MPA) Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing medroxyprogesterone acetate (B1210297) (MPA) in rodent models. The goal is to help refine dosages to minimize side effects while maintaining experimental efficacy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with MPA in rodent models.

IssuePotential Cause(s)Troubleshooting Steps & Dosage Refinement
Problem: Significant variability in experimental outcomes within the same treatment group. Inconsistent drug administration, genetic drift in the rodent strain, variations in animal age and weight, or differences in housing conditions.- Standardize Administration: Ensure consistent injection sites (e.g., subcutaneous in the back), volume, and technique for all animals. For subcutaneous injections, it is advisable to rotate the injection sites. - Homogenize Cohorts: Use a consistent and well-characterized rodent strain. Ensure all animals are within a narrow age and weight range at the start of the experiment. - Control Environment: Maintain consistent and low-stress housing conditions, as stress can influence hormonal pathways.
Problem: Excessive weight gain in treated animals. MPA is known to cause weight gain.[1] This can be a confounding factor in studies where metabolism is a key endpoint.- Dose Titration: If not central to the experimental question, consider a dose reduction. Start with a lower dose and titrate up to the desired effect while monitoring weight gain. - Pair-Feeding: In some experimental designs, pair-feeding to a control group can help to differentiate the direct metabolic effects of MPA from those caused by increased food intake. - Monitor Food and Water Intake: Quantify food and water consumption to determine if weight gain is due to increased appetite or metabolic changes.
Problem: Observed cognitive impairment in behavioral tasks. MPA has been shown to impair cognition in rodent models, potentially through its effects on the GABAergic system.[2][3][4][5][6]- Dose-Response Assessment: If cognitive function is not the primary endpoint, determine the lowest effective dose for your model that does not produce significant cognitive deficits. This may require a pilot study with a range of doses. - Task Selection: Some cognitive tasks may be more sensitive to the effects of MPA than others. Consider using a battery of tests to assess different aspects of cognition.
Problem: Unexpected acceleration of tumor growth in cancer models. MPA can accelerate the development and increase the incidence of mammary tumors in some rodent models.[7] However, it can also have inhibitory effects on other types of tumors, such as endometrial and oviductal carcinomas.[8][9][10]- Model-Specific Dose Optimization: The effect of MPA on tumor growth is highly dependent on the cancer type and model. A thorough literature review of MPA's effects in your specific model is crucial. - Dose-Dependent Effects: High doses of MPA may be more likely to promote tumor growth in certain models.[11] Consider a dose-escalation study to find a therapeutic window that balances efficacy and tumor-promoting side effects.

Frequently Asked Questions (FAQs)

1. What is a good starting dose for MPA in a mouse or rat model?

There is no single "one-size-fits-all" starting dose. The appropriate dose depends on the research question, the rodent species and strain, and the desired physiological effect. However, a review of the literature can provide a starting point. For example, in studies modeling contraception in rats, weekly injections of 3.5 mg have been used.[4][6] For studies on mammary carcinogenesis in mice, a combination of MPA and a carcinogen has been used to accelerate tumor development.[7] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental goals.

2. How do I convert a human dose of MPA to a rodent dose?

Direct conversion based on body weight is not accurate. A more appropriate method is to use allometric scaling based on body surface area (BSA). The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

The Km factor is a conversion factor for each species. For example, to convert a rat dose to a human dose, you would divide the rat dose by 6.2.[12]

3. What are the most common side effects of MPA in rodents?

Based on published studies, the most frequently observed side effects include:

  • Weight gain: This is a well-documented side effect.[1]

  • Cognitive impairment: MPA can negatively affect learning and memory.[2][3][4][5][6]

  • Metabolic changes: MPA can influence glucose and lipid metabolism.

  • Effects on bone mineral density: Long-term use can lead to a decrease in bone mineral density.

  • Tumor promotion or inhibition: Depending on the cancer model, MPA can either accelerate or inhibit tumor growth.[7][8][9][10][13]

4. What is the mechanism of action of MPA that leads to these side effects?

MPA is a synthetic progestin that primarily acts by binding to and activating the progesterone (B1679170) receptor (PR). However, it can also bind to other steroid receptors, such as the glucocorticoid receptor, which can contribute to its diverse effects. For instance, its cognitive-impairing effects may be related to its modulation of the GABAergic system.[2][3]

Quantitative Data Summary

Table 1: Examples of MPA Dosages and Observed Effects in Rodent Models

Rodent ModelMPA DosageAdministration RouteKey Observed Effect(s)Reference
Female Rats3.5 mg weeklySubcutaneous injectionWorking memory impairment[4][6]
Female Rats35 mg/kg body weight weekly for 1 monthIntramuscular injectionIncreased glucose and amino acid uptake; decreased calcium uptake[14]
CD2F1 MiceCombined with DMBANot specifiedAccelerated development and increased incidence of mammary tumors[7]
Female ICR Mice2 mg/mouse every 4 weeksSubcutaneous injectionInhibitory effect on endometrial carcinogenesis[8]
Sprague-Dawley Rats0.5 mg (low dose) or 5.0 mg (high dose) pelletSubcutaneous pelletHigh dose increased tumor development in a carcinogenesis model[11]

Experimental Protocols

Protocol 1: Induction of Mammary Tumors in Mice with MPA and DMBA

This protocol is adapted from a study on the accelerated development of mammary tumors.[7]

  • Animal Model: Female CD2F1 mice.

  • Carcinogen Administration: Administer dimethylbenz[a]anthracene (DMBA) to induce tumor formation. The original study used four doses.

  • MPA Treatment: Concurrently with the carcinogen, administer MPA. The study found this combination to be highly effective in accelerating tumor development.

  • Monitoring: Palpate the animals regularly to detect the appearance of tumors.

  • Endpoint: The mean latency for tumor development can be as short as 99 +/- 51 days after the end of carcinogen treatment in the combined MPA and DMBA group.[7]

Protocol 2: Assessment of Cognitive Impairment in Rats

This protocol is based on a study investigating the cognitive effects of MPA.[4][6]

  • Animal Model: Ovary-intact female rats.

  • MPA Administration: Administer weekly subcutaneous injections of 3.5 mg of MPA from 4 to 8 months of age.

  • Ovariectomy: At 10 months of age, perform ovariectomies.

  • Continued MPA Treatment: Re-initiate weekly MPA injections and continue throughout behavioral testing.

  • Behavioral Testing: Use tasks such as the water radial-arm maze and the Morris maze to assess working memory and spatial learning. All MPA-treated groups in the cited study showed working memory impairment.[4]

Visualizations

MPA_Signaling_Pathways MPA Signaling Pathways MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds GR Glucocorticoid Receptor (GR) MPA->GR Binds MAPK_Pathway MAPK Pathway MPA->MAPK_Pathway Activates Nucleus Nucleus PR->Nucleus Translocates to GR->Nucleus Translocates to Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Regulates Side_Effects Physiological Effects (Side Effects) Gene_Expression->Side_Effects MAPK_Pathway->Side_Effects

Caption: MPA binds to both progesterone and glucocorticoid receptors, leading to altered gene expression and physiological effects.

Experimental_Workflow Rodent Study Experimental Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Selection Select Rodent Model (Species, Strain, Age) Dose_Selection Determine Starting Dose (Literature Review, Allometric Scaling) Animal_Selection->Dose_Selection Acclimatization Acclimatize Animals (1-2 weeks) Dose_Selection->Acclimatization Baseline Baseline Measurements (Weight, Behavior, etc.) Acclimatization->Baseline MPA_Admin MPA Administration (Route, Frequency) Baseline->MPA_Admin Monitoring Monitor for Side Effects (Weight, Health Status) MPA_Admin->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Tumor Size, Cognitive Task) Monitoring->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis

Caption: A typical experimental workflow for an in vivo rodent study investigating the effects of MPA.

Dose_Refinement_Logic Logical Flow for MPA Dose Refinement Start Start with Initial Dose Observe_SE Observe Severe Side Effects? Start->Observe_SE Efficacy Is the Desired Effect Achieved? Observe_SE->Efficacy No Reduce_Dose Reduce Dose Observe_SE->Reduce_Dose Yes Increase_Dose Increase Dose Efficacy->Increase_Dose No Optimal_Dose Optimal Dose Achieved Efficacy->Optimal_Dose Yes Reduce_Dose->Efficacy Increase_Dose->Observe_SE

Caption: A logical diagram illustrating the decision-making process for refining MPA dosage based on observed side effects and efficacy.

References

Technical Support Center: Accounting for Medroxyprogesterone's Glucocorticoid Activity in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with medroxyprogesterone acetate (B1210297) (MPA). The focus is to address the challenges arising from MPA's off-target glucocorticoid activity and provide practical solutions for robust experimental design.

Troubleshooting Guides

Issue: My experimental results with this compound Acetate (MPA) are inconsistent or suggest off-target effects.

  • Question 1: How can I confirm if the effects I'm observing are due to MPA's glucocorticoid activity?

    Answer: To determine if MPA is acting through the glucocorticoid receptor (GR) in your system, you should incorporate a GR antagonist, such as mifepristone (B1683876) (RU-486), into your experimental design.[1][2][3] If the observed effect of MPA is blocked or reversed by the co-administration of a GR antagonist, it strongly suggests the involvement of the GR.[1][2][3]

    Experimental Protocol: In Vitro Glucocorticoid Receptor Blockade

    • Cell Culture: Culture your target cells to the desired confluency.

    • Pre-treatment: Pre-incubate the cells with a GR antagonist (e.g., mifepristone) for 1-2 hours before adding MPA. The concentration of the antagonist should be sufficient to block the GR; a 10-fold excess relative to MPA is often a good starting point.

    • Treatment: Add MPA at your experimental concentration to the pre-treated cells. Include control groups with vehicle, MPA alone, and the GR antagonist alone.

    • Incubation: Incubate for the desired experimental duration.

    • Endpoint Analysis: Measure your endpoint of interest (e.g., gene expression, protein levels, cell proliferation).

  • Question 2: I suspect MPA is causing immunosuppressive effects in my in vitro/in vivo model. How can I mitigate this?

    Answer: MPA's glucocorticoid activity can lead to immunosuppressive effects, such as the inhibition of T-cell proliferation and cytokine production.[4] To mitigate this, consider the following strategies:

    • Use a GR Antagonist: As detailed in the previous question, co-treatment with a GR antagonist like mifepristone can block these immunosuppressive effects.[5]

    • Choose an Alternative Progestin: Several synthetic progestins exhibit lower affinity for the glucocorticoid receptor.[6] Consider using alternatives such as norethisterone (NET) or levonorgestrel (B1675169) (LNG), which have been shown to have minimal GR-mediated activity.[6]

    • Dose-Response Analysis: MPA's glucocorticoid effects are dose-dependent.[7] Conduct a thorough dose-response analysis to identify the lowest effective concentration of MPA for your desired progestogenic effect, which may minimize off-target glucocorticoid activity.

Frequently Asked Questions (FAQs)

  • Question 3: What is the binding affinity of MPA for the glucocorticoid receptor compared to other steroids?

    Answer: MPA exhibits a considerable binding affinity for the glucocorticoid receptor.[4][8] Its relative binding affinity is significant when compared to the natural ligand, cortisol, and the potent synthetic glucocorticoid, dexamethasone (B1670325).[4][8]

    Data Presentation: Relative Binding Affinity of Various Steroids to the Glucocorticoid Receptor

CompoundRelative Binding Affinity (%) (Dexamethasone = 100%)Reference
Dexamethasone100[4]
This compound Acetate (MPA)42[4]
Megestrol Acetate46[4]
Cortisol25[4]
NorethisteroneVery Low[4]
d-NorgestrelVery Low[4]
  • Question 4: How does MPA's potency as a glucocorticoid agonist compare to dexamethasone?

    Answer: MPA acts as a partial agonist of the glucocorticoid receptor.[6] While it can activate GR-mediated gene transcription (transactivation) and repression (transrepression), its potency is generally lower than that of dexamethasone.[8]

    Data Presentation: Glucocorticoid Agonist Potency of MPA vs. Dexamethasone

ParameterDexamethasoneThis compound Acetate (MPA)Reference
Transactivation (EC50, nM) 1.17.2[8]
Transrepression (EC50, nM) 0.212.7[8]
  • Question 5: What are the downstream signaling pathways activated by MPA's binding to the glucocorticoid receptor?

    Answer: Upon binding to MPA, the glucocorticoid receptor translocates to the nucleus. There, it can directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription (transactivation). Alternatively, it can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[9][10]

    Mandatory Visualization: MPA-Glucocorticoid Receptor Signaling Pathway

    MPA_GR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA MPA GR_complex GR-Hsp90 Complex MPA->GR_complex Binds GR_MPA GR-MPA Complex GR_complex->GR_MPA Hsp90 dissociates GR_dimer GR-MPA Dimer GR_MPA->GR_dimer Dimerization & Translocation GRE GRE GR_dimer->GRE Binds NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Interacts with Gene_transactivation Gene Transactivation GRE->Gene_transactivation Activates Gene_transrepression Gene Transrepression NFkB_AP1->Gene_transrepression Represses

    MPA binding to the glucocorticoid receptor and subsequent signaling.

Key Experimental Protocols

  • Protocol 1: Competitive Radioligand Binding Assay to Determine GR Affinity

    This assay measures the ability of a test compound (e.g., MPA) to compete with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor.

    • Receptor Source: Prepare a cytosolic extract containing glucocorticoid receptors from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue.

    • Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of radiolabeled dexamethasone and varying concentrations of the unlabeled competitor (MPA or other test compounds). Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled dexamethasone).

    • Separation: After incubation to equilibrium, separate the receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption or filtration.

    • Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki).

  • Protocol 2: Luciferase Reporter Gene Assay for GR Transactivation

    This assay quantifies the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.

    • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or HeLa) with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with glucocorticoid response elements (GREs).

    • Cell Seeding: Seed the transfected cells into a multi-well plate.

    • Treatment: Treat the cells with varying concentrations of the test compound (e.g., MPA, dexamethasone). Include a vehicle control.

    • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

    • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 value.

    Mandatory Visualization: Experimental Workflow for GR Transactivation Assay

    GR_Transactivation_Workflow A 1. Co-transfect cells with GR expression vector and GRE-luciferase reporter B 2. Seed transfected cells into a multi-well plate A->B C 3. Treat cells with MPA or control compounds B->C D 4. Incubate for 18-24 hours C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Analyze data to determine EC50 E->F

    Workflow for assessing GR transactivation using a luciferase reporter assay.
  • Protocol 3: In Vivo Experimental Design to Control for MPA's Glucocorticoid Activity

    When using animal models, it is crucial to include appropriate control groups to dissect the progestogenic versus glucocorticoid effects of MPA.

    • Animal Model: Select an appropriate animal model for your research question.

    • Grouping: At a minimum, include the following experimental groups:

      • Vehicle control

      • MPA alone

      • A specific glucocorticoid (e.g., dexamethasone) as a positive control for GR-mediated effects.

      • MPA in combination with a GR antagonist (e.g., mifepristone).

      • An alternative progestin with low GR affinity (e.g., norethisterone) to isolate progestogenic effects.

    • Dosing and Administration: Administer the compounds at appropriate doses and routes for your model.

    • Endpoint Measurement: Collect tissues or samples at relevant time points to measure your outcomes of interest (e.g., gene expression in target tissues, plasma corticosterone (B1669441) levels, immune cell populations).

    • Data Analysis: Compare the results across the different groups to differentiate between progesterone (B1679170) receptor-mediated and glucocorticoid receptor-mediated effects of MPA.

    Mandatory Visualization: Logical Flow for In Vivo Experimental Design

    InVivo_Design_Logic start Start: Hypothesis involving MPA groups Establish Experimental Groups start->groups vehicle Vehicle Control groups->vehicle mpa MPA Alone groups->mpa dex Dexamethasone (GR Agonist Control) groups->dex mpa_ru486 MPA + RU-486 (GR Antagonist) groups->mpa_ru486 alt_progestin Alternative Progestin (e.g., NET) groups->alt_progestin outcome Measure Experimental Outcomes vehicle->outcome mpa->outcome dex->outcome mpa_ru486->outcome alt_progestin->outcome analysis Compare Group Outcomes outcome->analysis conclusion Differentiate Progestogenic vs. Glucocorticoid Effects analysis->conclusion

    Logical flow for designing in vivo experiments to control for MPA's glucocorticoid effects.

References

Technical Support Center: Improving Reproducibility of Medroxyprogesterone Acetate (MPA) Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of medroxyprogesterone acetate (B1210297) (MPA) signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound Acetate (MPA)?

This compound acetate is a synthetic progestin that primarily exerts its effects by binding to and activating the progesterone (B1679170) receptor (PR).[1][2] Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements, which in turn promotes or represses the transcription of target genes.[2] This leads to changes in protein synthesis that drive the physiological effects of MPA.[2]

Q2: Does MPA have off-target effects?

Yes, MPA can bind to other steroid receptors, which contributes to its broad spectrum of activity and potential side effects.[1] Notably, MPA exhibits significant binding affinity for the glucocorticoid receptor (GR), which can lead to GC-like effects and modulate signaling pathways such as NF-κB.[1][3][4] It has minimal affinity for the androgen receptor. This off-target activity is a critical consideration in experimental design and data interpretation.[3]

Q3: Which cell lines are commonly used to study MPA signaling?

Human breast cancer cell lines such as MCF-7 and T47D are frequently used models for studying the effects of MPA because they express both estrogen and progesterone receptors.[1]

Q4: What is a typical concentration range and treatment duration for MPA in cell culture experiments?

MPA is typically dissolved in a solvent like DMSO and applied to cell culture medium at concentrations ranging from 10 nM to 1 µM.[1] The effective concentration can be cell-type dependent and should be determined empirically. Treatment durations can vary from a few hours for studying rapid, non-genomic effects to several days for genomic effects.[1]

Troubleshooting Guides

Inconsistent or Unexpected Experimental Results

Q: My experimental results with MPA are highly variable between experiments. What are the potential causes?

A: Variability in MPA experiments can arise from several factors:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum conditions. For steroid hormone experiments, it is recommended to use phenol (B47542) red-free medium and charcoal-stripped fetal bovine serum (FBS) to eliminate the influence of estrogenic compounds.[1]

  • MPA Preparation and Storage: Prepare fresh MPA stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Ensure complete solubilization in the solvent (e.g., DMSO).

  • Inter-individual Biological Differences: Be aware that there can be substantial inter-individual differences in response to MPA.[5]

  • Off-Target Effects: MPA's binding to the glucocorticoid receptor can activate unintended signaling pathways, leading to variability.[3] Consider using a GR antagonist to dissect PR-mediated versus GR-mediated effects.

Western Blotting Issues

Q: I am not seeing the expected phosphorylation of STAT3 after MPA treatment in my Western blot.

A: Several factors could contribute to this issue:

  • Suboptimal Treatment Time: MPA can induce rapid, non-genomic phosphorylation of STAT3.[6] You may need to perform a time-course experiment with shorter incubation times (e.g., 5, 15, 30 minutes) to capture the peak phosphorylation.

  • Protein Lysate Preparation: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[1]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody for phosphorylated STAT3.

  • Cell Line Specificity: The activation of STAT3 by MPA can be cell-type dependent. Confirm that this pathway is active in your chosen cell line.[6]

RT-qPCR Problems

Q: The expression of my target gene is not changing as expected after MPA treatment in my RT-qPCR experiment.

A: Consider the following troubleshooting steps:

  • RNA Quality: Ensure you are using high-quality, intact RNA for your experiments.

  • Primer Design: Verify the specificity and efficiency of your primers for the target gene.

  • Housekeeping Gene Selection: Use a stable housekeeping gene for normalization that is not affected by MPA treatment in your experimental system.[1]

  • Treatment Duration: The transcriptional regulation of genes by MPA can be time-dependent. Perform a time-course experiment to identify the optimal time point for measuring changes in your target gene's expression.

  • Off-Target Effects: MPA can regulate gene expression through both the progesterone and glucocorticoid receptors.[3] This can lead to complex regulatory patterns.

Luciferase Reporter Assay Challenges

Q: I am observing a low signal or high background in my progesterone receptor luciferase reporter assay with MPA.

A: These issues can be addressed by:

  • Optimizing Transfection Efficiency: Ensure efficient delivery of your reporter and receptor plasmids into the cells.

  • Cell Lysis and Reagent Handling: Use fresh lysis reagents and ensure complete cell lysis to maximize signal.

  • Promoter Strength and Reporter Stability: Use a reporter construct with a strong promoter and a destabilized luciferase for a wider dynamic range.

  • Off-Target Interference: Be aware that MPA's activation of the glucocorticoid receptor could potentially influence the reporter gene expression, depending on the promoter used in the construct.

  • Cytotoxicity: At high concentrations, MPA or the vehicle (DMSO) may affect cell viability, leading to reduced reporter signal.

Data Presentation

Table 1: Recommended MPA Concentrations and Incubation Times for In Vitro Experiments

Experimental AssayCell Line ExamplesRecommended MPA ConcentrationTypical Incubation TimeKey Downstream ReadoutsReference(s)
Western Blot (STAT3 Phos.)T47D, C4HD10 nM - 100 nM5 - 60 minutesp-STAT3, p-Jak1, p-Jak2[6]
Western Blot (MAPK/ERK Phos.)Hippocampal Neurons10 ng/mL5 - 60 minutesp-ERK[7]
RT-qPCRMyometrial Explants100 nM65 hoursDownregulation of IL-1B, IL-6, COX-2[1]
Cell Proliferation AssayEndometrial Co-culture100 nM7 daysKi67 expression[8]
Luciferase Reporter AssayM-1 (Renal)1 nM - 1 µM24 hoursα-ENaC promoter activity[9]

Experimental Protocols

Protocol 1: Western Blotting for MPA-induced STAT3 Phosphorylation
  • Cell Culture and Treatment:

    • Culture T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[1]

    • For the experiment, switch cells to phenol red-free medium with charcoal-stripped FBS.[1]

    • Treat cells with the desired concentration of MPA (e.g., 10 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a lysis buffer containing protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

    • Strip the membrane and re-probe for total STAT3 as a loading control.

Protocol 2: RT-qPCR for MPA-regulated Gene Expression
  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7) as described in Protocol 1.

    • Treat cells with MPA (e.g., 100 nM) for the desired duration (e.g., 24 hours).

  • RNA Isolation:

    • Extract total RNA from MPA-treated and control cells using a commercially available kit.[1]

    • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme.[1]

  • qPCR:

    • Perform the qPCR reaction using a qPCR instrument, SYBR Green or TaqMan chemistry, and gene-specific primers for your target gene and a stable housekeeping gene.[1]

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene.[1]

Mandatory Visualizations

MPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR GR Glucocorticoid Receptor (GR) MPA->GR JAK JAK PR->JAK non-genomic SRC Src PR->SRC non-genomic PR_dimer PR Dimer PR->PR_dimer GR_dimer GR Dimer GR->GR_dimer STAT3 STAT3 JAK->STAT3 MAPK_pathway MAPK/ERK Pathway SRC->MAPK_pathway STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer NFkB_complex NF-κB Complex PRE PRE PR_dimer->PRE GR_dimer->NFkB_complex inhibition GRE GRE GR_dimer->GRE GAS GAS STAT3_dimer->GAS Gene_Expression Target Gene Expression PRE->Gene_Expression GRE->Gene_Expression GAS->Gene_Expression MPA_Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, T47D) start->cell_culture hormone_starvation Hormone Starvation (Phenol-red free, charcoal-stripped serum) cell_culture->hormone_starvation mpa_treatment MPA Treatment (Dose & Time Course) hormone_starvation->mpa_treatment sample_collection Sample Collection (RNA, Protein, etc.) mpa_treatment->sample_collection assay Downstream Assay (RT-qPCR, Western Blot, Reporter Assay) sample_collection->assay data_analysis Data Analysis (Normalization, Statistical Tests) assay->data_analysis interpretation Interpretation of Results (Consider off-target effects) data_analysis->interpretation end End interpretation->end Troubleshooting_Logic_Tree cluster_reagent Reagent Issues cluster_cell Cellular Issues cluster_protocol Protocol Issues start Inconsistent/No MPA Effect mpa_prep MPA stock degraded? (Prepare fresh) start->mpa_prep cell_line_auth Cell line authenticated? (Verify identity) start->cell_line_auth concentration MPA concentration optimal? (Perform dose-response) start->concentration reagent_quality Other reagents expired? (Check dates) mpa_prep->reagent_quality receptor_expression PR/GR expression low? (Check receptor levels) cell_line_auth->receptor_expression cell_health Cells unhealthy? (Check viability, passage number) receptor_expression->cell_health duration Treatment duration correct? (Perform time-course) concentration->duration serum_effects Interference from serum? (Use charcoal-stripped FBS) duration->serum_effects

References

Technical Support Center: Managing Batch-to-Batch Variability of Medroxyprogesterone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the batch-to-batch variability of medroxyprogesterone acetate (B1210297) (MPA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues related to MPA variability.

Physicochemical Properties & Stability

  • Q1: We are observing inconsistent dissolution profiles between different batches of MPA. What are the potential causes?

    Inconsistent dissolution profiles are a common challenge and can often be attributed to variations in the physicochemical properties of the active pharmaceutical ingredient (API). Key factors to investigate include:

    • Particle Size Distribution (PSD): Smaller particles generally lead to a faster dissolution rate due to increased surface area. A wide or shifting PSD between batches can significantly impact dissolution.[1][2] It is crucial to have a controlled and narrow PSD.

    • Polymorphism: MPA can exist in different crystalline forms (polymorphs), each with unique solubility and dissolution characteristics.[2] Changes in the manufacturing process can lead to the formation of different polymorphs.

    • Wetting Properties: Poor wetting of the MPA powder by the dissolution medium can lead to clumping and slower dissolution.[1] The presence of appropriate wetting agents in the formulation is critical.[1]

  • Q2: Our MPA formulation is showing signs of crystal growth during stability studies. What could be the cause and how can we prevent it?

    Crystal growth can impact the stability, efficacy, and safety of your formulation. Potential causes include:

    • Temperature Fluctuations: Changes in temperature during storage and transport can alter the solubility of MPA and promote crystal growth.[1]

    • Formulation Composition: The type and concentration of excipients can influence the solubility of MPA and its propensity for crystal growth.[1]

    • Ostwald Ripening: In suspensions, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in crystal size over time.[1]

    Prevention Strategies:

    • Incorporate crystal growth inhibitors such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation.[1]

    • Maintain strict control over storage and shipping temperatures.[1]

    • Optimize the particle size distribution to have a narrow range, minimizing the effects of Ostwald ripening.[1]

  • Q3: We have detected degradation products in our MPA formulation. What are the likely degradation pathways and how can we minimize them?

    MPA can be susceptible to degradation, impacting its potency and safety. Common degradation pathways include:

    • Hydrolysis: The ester linkage in MPA is prone to hydrolysis, especially in acidic or basic conditions, which results in the formation of this compound and acetic acid.[1]

    • Oxidation: The steroid structure can undergo oxidation, particularly when exposed to light or oxidizing agents.[1]

    Minimization Strategies:

    • Maintain the pH of the formulation within a stable range.[1]

    • Protect the formulation from light by using appropriate packaging.[3]

    • Consider the use of antioxidants in the formulation.

    • Conduct forced degradation studies to identify potential degradation products and establish appropriate analytical methods for their detection.[4]

Analytical & Formulation Challenges

  • Q4: What are the recommended analytical methods for characterizing MPA and ensuring batch-to-batch consistency?

    A combination of analytical techniques is essential for comprehensive characterization:

    • High-Performance Liquid Chromatography (HPLC): This is a primary method for assay, impurity profiling, and stability testing.[5][6] A stability-indicating HPLC method should be developed and validated.[5]

    • Dissolution Testing: USP Apparatus 2 (paddle) or Apparatus 4 (flow-through cell) can be used to assess the in-vitro release of MPA.[7][8] The dissolution method should be sensitive to changes in critical quality attributes.

    • Particle Size Analysis: Techniques like laser diffraction are used to determine the particle size distribution.

    • X-ray Powder Diffraction (XRPD): This is the gold standard for identifying and quantifying different polymorphic forms.

    • Differential Scanning Calorimetry (DSC): Can be used to detect polymorphic transitions and assess thermal stability.

  • Q5: We are developing a parenteral suspension of MPA and are facing issues with aggregation and caking. How can we improve the physical stability?

    Aggregation and caking in suspensions can lead to non-uniform dosing. To improve physical stability:

    • Optimize Wetting: Ensure uniform dispersion of MPA particles by using appropriate wetting agents like Polysorbate 80.[1]

    • Controlled Flocculation: Introduce flocculating agents, such as electrolytes (e.g., sodium chloride), to form loose aggregates (flocs) that are easily resuspendable.[1]

    • Viscosity Modifiers: Use suspending agents to increase the viscosity of the vehicle and slow down particle sedimentation.

    • Particle Size Control: A narrow particle size distribution is crucial to prevent caking due to Ostwald ripening.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound Acetate

PropertyValueReference
Molecular FormulaC24H34O4[3][9]
Molecular Weight386.5 g/mol [3]
Melting Point206-207 °C[10]
AppearanceWhite to off-white, odorless, microcrystalline powder[3][9]
SolubilityPractically insoluble in water; soluble in acetone (B3395972) and dioxane; slightly soluble in ethanol (B145695) and methanol.[9][10]

Table 2: Typical Acceptance Criteria for MPA Batch Release

ParameterMethodAcceptance Criteria
AssayHPLC97.0% - 103.0%
Purity (Related Substances)HPLCIndividual known impurity: ≤ 0.5%Individual unknown impurity: ≤ 0.1%Total impurities: ≤ 1.0%
Particle Size Distribution (D90)Laser DiffractionSpecification to be set based on product performance (e.g., 10-30 µm)
Polymorphic FormXRPDConforms to the reference standard pattern
DissolutionUSP Apparatus 2/4Q = 75% in 45 minutes (example)

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

This protocol provides a general method for the analysis of MPA. Method optimization and validation are required for specific applications.

  • Instrumentation: A liquid chromatograph equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[6][8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve USP this compound Acetate RS in the mobile phase to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the MPA sample in the mobile phase to a similar concentration as the standard.

  • Procedure: Inject the standard and sample solutions into the chromatograph. Calculate the assay and impurity levels based on the peak areas.

2. In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

This protocol is a general guideline for dissolution testing of MPA tablets.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.5% sodium lauryl sulfate (B86663) in water.[8]

  • Apparatus Speed: 50 rpm.[8]

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 15, 30, 45, and 60 minutes.

  • Procedure: Place one tablet in each dissolution vessel. At each time point, withdraw a sample from each vessel and filter. Analyze the samples by HPLC to determine the amount of MPA dissolved.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for MPA Variability start Batch-to-Batch Variability Observed (e.g., Dissolution Failure) physicochemical Investigate Physicochemical Properties start->physicochemical formulation Review Formulation & Process start->formulation psd Particle Size Analysis physicochemical->psd polymorphism Polymorphism Screen (XRPD, DSC) physicochemical->polymorphism wetting Wetting/Contact Angle physicochemical->wetting excipients Excipient Variability/Source formulation->excipients process_params Manufacturing Process Parameters (e.g., mixing time, speed) formulation->process_params root_cause Identify Root Cause psd->root_cause polymorphism->root_cause wetting->root_cause excipients->root_cause process_params->root_cause corrective_action Implement Corrective and Preventive Actions (CAPA) root_cause->corrective_action

Caption: A logical workflow for troubleshooting MPA batch variability.

Dissolution_Factors Factors Influencing MPA Dissolution dissolution MPA Dissolution Rate api API Properties dissolution->api formulation Formulation Factors dissolution->formulation psd Particle Size (Surface Area) api->psd polymorphism Crystal Form (Solubility) api->polymorphism wetting Wettability api->wetting surfactant Surfactant Type & Concentration formulation->surfactant disintegrant Disintegrant Efficacy formulation->disintegrant viscosity Medium Viscosity formulation->viscosity

Caption: Key factors affecting the dissolution rate of MPA.

Signaling_Pathway Simplified MPA Signaling Pathway mpa This compound Acetate (MPA) pr Progesterone (B1679170) Receptor (PR) mpa->pr nucleus Nucleus pr->nucleus gene_transcription Gene Transcription Modulation nucleus->gene_transcription gnrh Inhibition of GnRH Secretion gene_transcription->gnrh ovulation Inhibition of Ovulation gnrh->ovulation

Caption: MPA's mechanism of action via the progesterone receptor.

References

Technical Support Center: Optimizing Incubation Time for Medroxyprogesterone (MPA) Effects on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with medroxyprogesterone (MPA) and its effects on gene transcription.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time to observe this compound (MPA)-induced changes in gene transcription?

A1: The optimal incubation time for MPA treatment is highly dependent on the specific research question and the target genes of interest. There is no single "one-size-fits-all" duration. Consider the following:

  • Early Gene Response (Minutes to a few hours): For studying the initial transcriptional events and the regulation of immediate-early genes, shorter incubation times are recommended. Rapid signaling events, such as the activation of kinases, can occur within minutes of MPA exposure.

  • Late Gene Response (Several hours to days): To investigate downstream effects, secondary transcriptional responses, and changes in cellular phenotype, longer incubation times are necessary. Some studies have shown significant changes in gene expression after 24, 48, and even 65 hours of continuous MPA exposure.[1][2][3] For instance, a study on human myometrial explants observed significant gene expression changes after 65 hours of MPA treatment.[1][2][3] Another study on human embryoid bodies assessed gene expression after a five-day incubation with MPA.[4]

Q2: Should I perform a time-course experiment?

A2: Yes, a time-course experiment is highly recommended to determine the optimal incubation time for your specific model system and genes of interest. This will allow you to capture both early and late transcriptional events and identify the peak response time. A typical time-course experiment might include harvesting cells at 0, 1, 3, 6, 12, 24, and 48 hours post-MPA treatment.

Q3: What concentration of MPA should I use?

A3: The appropriate concentration of MPA will vary depending on the cell type and the experimental goals. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system. Concentrations used in published studies often range from nanomolar (nM) to micromolar (µM). For example, a study on myometrial explants used 100 nM MPA.[1][2][3]

Q4: Can MPA affect gene transcription through receptors other than the progesterone (B1679170) receptor?

A4: Yes, MPA is known to have some cross-reactivity with other steroid receptors, particularly the glucocorticoid receptor (GR).[5] This can lead to the regulation of genes that are not classical progesterone-responsive genes. It is important to consider this possibility when interpreting your results.[5]

Troubleshooting Guides

Issue 1: I am not observing any significant changes in the expression of my target gene after MPA treatment.

Possible Cause Troubleshooting Step
Inappropriate Incubation Time The incubation time may be too short or too long to detect the change. Perform a time-course experiment to identify the optimal time point for your gene of interest.
Suboptimal MPA Concentration The concentration of MPA may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. Perform a dose-response experiment.
Low Receptor Expression The cells you are using may have low or no expression of the progesterone receptor (PR) or glucocorticoid receptor (GR). Verify receptor expression levels using techniques like qPCR, Western blotting, or immunocytochemistry.
Rapid Transcript Turnover The mRNA of your target gene may have a short half-life. Consider using shorter incubation times and/or stabilizing the RNA with a transcription inhibitor like actinomycin (B1170597) D in a controlled experiment.

Issue 2: I am seeing unexpected or off-target gene expression changes.

Possible Cause Troubleshooting Step
Glucocorticoid Receptor Activation MPA can bind to and activate the glucocorticoid receptor (GR).[5] To confirm if the observed effects are GR-mediated, use a GR antagonist (e.g., RU486) in conjunction with MPA.
Metabolism of MPA Cells may metabolize MPA over time, leading to a decrease in the effective concentration or the formation of active metabolites. Consider replenishing the media with fresh MPA for long-term experiments.
Secondary Effects The observed changes may be downstream consequences of the initial MPA-induced signaling cascade. A detailed time-course analysis can help distinguish between primary and secondary response genes.

Data Presentation

Table 1: Summary of Incubation Times Used in this compound (MPA) Gene Expression Studies

Incubation Time Cell/Tissue Type Key Findings Reference
65 hoursHuman myometrial explantsAltered expression of genes involved in inflammation, growth factor activity, and cytokine activity.[1][2][3]
5 daysHuman embryoid bodiesDown-regulation of genes involved in germ layer formation.[4]

Experimental Protocols

Protocol 1: Time-Course Analysis of MPA-Induced Gene Expression using qRT-PCR

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to attach overnight. The next day, replace the medium with fresh medium containing the desired concentration of MPA or vehicle control (e.g., DMSO).

  • Cell Lysis and RNA Extraction: At each time point (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for your target gene(s) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the fold change in gene expression at each time point relative to the 0-hour time point.

Visualizations

MPA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound (MPA) PR Progesterone Receptor (PR) MPA->PR GR Glucocorticoid Receptor (GR) MPA->GR MPA_PR MPA-PR MPA_GR MPA-GR HSP HSP PR->HSP PR->MPA_PR Binding GR->HSP GR->MPA_GR Binding PRE Progesterone Response Element (PRE) MPA_PR->PRE Translocation GRE Glucocorticoid Response Element (GRE) MPA_GR->GRE Translocation Gene_Transcription Gene Transcription PRE->Gene_Transcription GRE->Gene_Transcription

Caption: MPA signaling pathways for gene transcription.

Experimental_Workflow A Cell Seeding B MPA Treatment (Time-course) A->B C RNA Extraction B->C D cDNA Synthesis C->D E qRT-PCR D->E F Data Analysis E->F

Caption: Workflow for time-course gene expression analysis.

References

Validation & Comparative

Validating Medroxyprogesterone Microarray Data with qRT-PCR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of microarray and quantitative real-time polymerase chain reaction (qRT-PCR) technologies for validating gene expression data in the context of medroxyprogesterone acetate (B1210297) (MPA) research. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation

The validation of microarray data with qRT-PCR is a critical step in gene expression analysis to confirm the results obtained from high-throughput screening. Studies investigating the effects of this compound acetate on various cell types consistently demonstrate a strong correlation between the two techniques.

A study on the effects of MPA on myometrial explants from pregnant women found a very close agreement in the fold changes obtained by Illumina beadchip arrays and qRT-PCR for 34 differentially expressed transcripts, with a squared correlation coefficient (r²) of 0.9[1][2][3]. Similarly, a study on MPA-treated vaginal epithelial cells reported a strong correlation (r = 0.86) between microarray and qRT-PCR results for 13 relevant differentially expressed genes.

While the full datasets from these studies are not publicly available, the following table presents data for key genes identified as significantly downregulated by MPA in myometrial tissue, as validated by qRT-PCR.

GeneMicroarray Fold ChangeqRT-PCR Fold Change
Interleukin-11 (IL-11)Not specified-4.3[1][2][3]
Interleukin-24 (IL-24)Not specified-2.2[1][2][3]

Other genes confirmed to be significantly downregulated by both methods in the same study, though without specific fold changes reported in the primary text, include Interleukin-1B (IL-1B), Interleukin-6 (IL-6), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), and Gap Junction Protein Alpha 1 (GJA1)[1][2][3]. The strong correlation coefficients reported in these studies underscore the reliability of using qRT-PCR to validate findings from microarray analyses in MPA research.

Experimental Protocols

The following are representative protocols for microarray analysis and subsequent qRT-PCR validation for studies investigating the effects of this compound acetate.

Microarray Analysis Protocol

This protocol is based on the methodology utilizing Illumina beadchip arrays.

  • Sample Preparation:

    • Culture human cells (e.g., myometrial or vaginal epithelial cells) to the desired confluency.

    • Treat cells with this compound acetate (e.g., 100 nM) or a vehicle control for a specified period (e.g., 65 hours)[1][2].

    • Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • cRNA Synthesis and Labeling:

    • Synthesize biotin-labeled cRNA from the total RNA using an amplification and labeling kit (e.g., Illumina TotalPrep RNA Amplification Kit). This process involves reverse transcription to cDNA, followed by in vitro transcription to generate biotinylated cRNA.

  • Hybridization:

    • Hybridize the biotin-labeled cRNA to the appropriate Illumina BeadChip (e.g., HumanHT-12 v4.0 Expression BeadChip) overnight in a hybridization oven.

  • Washing and Staining:

    • Wash the BeadChips to remove non-specifically bound cRNA.

    • Stain the hybridized BeadChips with a streptavidin-Cy3 conjugate to label the biotinylated cRNA.

  • Scanning and Data Acquisition:

    • Scan the BeadChips using an Illumina scanner (e.g., Illumina iScan System) to acquire fluorescence intensity data for each bead.

    • Use Illumina's GenomeStudio software for initial data processing and quality control.

  • Data Analysis:

    • Perform background subtraction and normalization of the raw intensity data.

    • Identify differentially expressed genes between the MPA-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA) and apply a false discovery rate correction (e.g., Benjamini-Hochberg).

qRT-PCR Validation Protocol

This protocol is based on the use of TaqMan low-density arrays for high-throughput validation.

  • RNA to cDNA Synthesis:

    • Treat an aliquot of the same total RNA samples used for the microarray with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with random hexamer primers.

  • qRT-PCR Reaction Setup:

    • Prepare a reaction mixture for each cDNA sample containing the cDNA template and a TaqMan Universal PCR Master Mix.

    • Load 100 µL of the reaction mixture into the designated ports of a TaqMan Low Density Array card pre-loaded with primers and probes for the target and endogenous control genes.

  • qRT-PCR Amplification:

    • Centrifuge the array card to distribute the reaction mix into the wells.

    • Run the qRT-PCR on a real-time PCR system (e.g., Applied Biosystems 7900HT Fast Real-Time PCR System) using a standard thermal cycling protocol (e.g., 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable endogenous control genes (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

    • Perform statistical analysis to determine the significance of the observed fold changes.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_microarray Microarray Analysis cluster_qrtpcr qRT-PCR Validation cluster_results Results cell_culture Cell Culture mpa_treatment MPA Treatment cell_culture->mpa_treatment rna_extraction Total RNA Extraction mpa_treatment->rna_extraction crna_synthesis cRNA Synthesis & Labeling rna_extraction->crna_synthesis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis hybridization Hybridization to BeadChip crna_synthesis->hybridization scanning Scanning & Data Acquisition hybridization->scanning data_analysis_ma Microarray Data Analysis scanning->data_analysis_ma validation Validation of Differentially Expressed Genes data_analysis_ma->validation qpcr TaqMan Low-Density Array cdna_synthesis->qpcr data_analysis_qpcr qRT-PCR Data Analysis qpcr->data_analysis_qpcr data_analysis_qpcr->validation

Experimental workflow for microarray validation.

mpa_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR MPA_PR_complex MPA-PR Complex PR->MPA_PR_complex IKK IKK MPA_PR_complex->IKK Modulates MPA_PR_complex_nuc MPA-PR Complex MPA_PR_complex->MPA_PR_complex_nuc Translocation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA MPA_PR_complex_nuc->DNA Binds to PRE NFkB_nuc->DNA Binds to κB sites Gene_Expression Altered Gene Expression (e.g., IL-11, IL-24) DNA->Gene_Expression

MPA signaling and gene regulation pathway.

References

Medroxyprogesterone vs. Progesterone: A Comparative Analysis of Endothelial Cell Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed comparative analysis of the effects of medroxyprogesterone acetate (B1210297) (MPA) and natural progesterone (B1679170) on endothelial cells. This document is intended for researchers, scientists, and drug development professionals investigating the vascular effects of progestins. The information presented herein is based on a thorough review of experimental data from peer-reviewed scientific literature.

Executive Summary

Progesterone and its synthetic analogue, this compound acetate (MPA), exhibit distinct and often opposing effects on endothelial cell function. While both are used in hormone replacement therapy, their differential impact on the vasculature has significant clinical implications. Natural progesterone generally demonstrates vasoprotective effects, including enhanced nitric oxide production and inhibition of inflammatory responses. In contrast, MPA has been shown to lack these beneficial effects and, in some instances, may antagonize the positive actions of estrogen. This guide summarizes the key differences in their actions on endothelial cell proliferation, apoptosis, migration, and nitric oxide synthesis, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The following table summarizes the key differential effects of progesterone and MPA on endothelial cell functions as reported in the scientific literature.

Cellular ProcessProgesterone EffectThis compound Acetate (MPA) EffectKey Findings
Nitric Oxide (NO) Synthesis Significantly increases NO synthesis through both transcriptional and non-transcriptional mechanisms.[1][2] Potentiates the effects of estradiol (B170435) on NO production.[1]Devoid of stimulatory effects on NO synthesis.[1][2] Can impair estradiol-induced NO signaling.[1]Progesterone promotes vasodilation and has anti-atherogenic properties by increasing NO, while MPA does not share these effects.[1][3]
Leukocyte Adhesion Decreases the adhesion of leukocytes to endothelial cells.[1][2]More potent than progesterone in inhibiting the expression of VCAM-1 and ICAM-1.[1][4][5] However, it can interfere with the anti-inflammatory effects of glucocorticoids.[1][4][5]Both progestins reduce endothelial adhesiveness, but MPA's interaction with the glucocorticoid receptor complicates its overall anti-inflammatory profile.[1][4]
Cell Proliferation Inhibits endothelial cell proliferation through a p53-dependent pathway.[6]Data on direct comparison is limited, but its antagonistic effect on estrogen signaling suggests a potential to counteract estrogen-driven proliferation.Progesterone has a clear anti-proliferative effect on endothelial cells, contributing to its potential anti-angiogenic properties.[6]
Cell Migration Promotes endothelial cell migration via activation of focal adhesion kinase (FAK).[7]Both progesterone and MPA enhance cell migration over a wide range of concentrations.[3]While both induce migration, the underlying signaling pathways may differ, with progesterone utilizing a G-protein-dependent pathway and MPA relying on PI3K/Akt.[7]
Platelet Adhesion Inhibits platelet adhesion to endothelial cells under inflammatory conditions.[3]Potentiates platelet adhesion to endothelial cells.[3]Progesterone exhibits anti-thrombotic potential by reducing platelet adhesion, whereas MPA may have pro-thrombotic effects.[3]

Signaling Pathways

The divergent effects of progesterone and MPA on endothelial cells can be attributed to their differential engagement of intracellular signaling pathways.

Progesterone Signaling Pathway in Endothelial Cells

Progesterone primarily signals through the progesterone receptor (PR) to exert its effects. In endothelial cells, progesterone has been shown to activate a signaling cascade involving c-Src, Raf-1, and ERK, which in turn leads to the upregulation of p53 and subsequent inhibition of cell proliferation.[8] Furthermore, progesterone stimulates nitric oxide production through both genomic and non-genomic pathways, involving the activation of PI3K/Akt and MAPK.[1][9]

Progesterone_Signaling Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR cSrc c-Src PR->cSrc PI3K PI3K PR->PI3K FAK Focal Adhesion Kinase (FAK) PR->FAK Kras Kras cSrc->Kras Raf1 Raf-1 Kras->Raf1 ERK2 ERK2 Raf1->ERK2 NFkB NF-κB ERK2->NFkB p53 p53 NFkB->p53 Proliferation Cell Proliferation p53->Proliferation Akt Akt PI3K->Akt eNOS_activation eNOS Activation Akt->eNOS_activation NO_synthesis Nitric Oxide Synthesis eNOS_activation->NO_synthesis Migration Cell Migration FAK->Migration MPA_Signaling MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR GR Glucocorticoid Receptor (GR) MPA->GR PI3K_Akt PI3K/Akt MPA->PI3K_Akt Adhesion_Molecules VCAM-1, ICAM-1 Expression PR->Adhesion_Molecules NO_synthesis Nitric Oxide Synthesis PR->NO_synthesis No significant activation GR->Adhesion_Molecules Interference with glucocorticoid effect Migration Cell Migration PI3K_Akt->Migration Transwell_Migration_Assay cluster_0 Upper Chamber cluster_1 Lower Chamber Cells Endothelial Cells (serum-free medium) Membrane Porous Membrane Cells->Membrane Migration Chemoattractant Chemoattractant (Progesterone/MPA)

References

Medroxyprogesterone Acetate vs. Norethisterone: A Comparative Guide on Breast Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of progestin in hormone replacement therapy and contraception has significant implications for breast cancer risk. Medroxyprogesterone acetate (B1210297) (MPA) and norethisterone (NET), two commonly prescribed synthetic progestins, have been the subject of extensive research regarding their effects on breast cancer cell proliferation. This guide provides an objective comparison of their performance, supported by experimental data, to inform further research and drug development.

Quantitative Comparison of Proliferative Effects

The following table summarizes the quantitative data from in vitro studies comparing the effects of MPA and NET on the proliferation of the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.

Treatment ConditionConcentrationThis compound Acetate (MPA) Effect on ProliferationNorethisterone (NET) Effect on ProliferationReference
Progestin Alone 10⁻⁹ M-Significant inhibition (23-41%)[1]
10⁻⁷ MSignificant inhibition (20-25%)-[1]
0.01 nM - 10 µMSignificant inhibition (20-25%)Significant inhibition (23-41%)[1]
Continuous Combined with Estradiol (10⁻¹⁰ M) 10⁻¹⁰ M and higherSignificant reduction of estradiol-stimulated proliferationSignificant reduction of estradiol-stimulated proliferation[2]
10 nM EstradiolInhibitory effect (20-40%)Inhibitory effect (23-38%)[1]
Sequential Combined with Estradiol 10⁻⁸ to 10⁻⁶ MStronger significant reduction of estradiol-stimulated proliferationNo significant effect[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are the protocols for the key experiments cited in this guide.

Cell Culture and Proliferation Assays

1. Cell Line Maintenance: The MCF-7 human breast cancer cell line, which is positive for both estrogen and progesterone (B1679170) receptors, is a common model for these studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Cells are passaged at 80-90% confluency using trypsin-EDTA.

2. ATP-Chemosensitivity Assay: This assay measures cell proliferation based on the amount of intracellular ATP, which is proportional to the number of viable cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well microplates at a density of 5,000-10,000 cells per well.

  • Hormone Treatment: After a 24-hour attachment period, the medium is replaced with fresh medium containing the desired concentrations of MPA, NET, and/or estradiol. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 7 days.

  • ATP Measurement: At the end of the incubation, the medium is removed, and a cell lysis reagent is added to release ATP. A luciferin/luciferase substrate is then added, and the resulting luminescence is measured using a luminometer. The light intensity is directly proportional to the ATP concentration and, therefore, the number of viable cells.

3. MTT Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding and Treatment: Similar to the ATP-chemosensitivity assay, cells are seeded in 96-well plates and treated with the compounds of interest.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

The differential effects of MPA and NET on breast cancer cell proliferation are mediated by complex signaling pathways.

Progesterone Receptor Signaling

Both MPA and NET exert their effects primarily through the progesterone receptor (PR). Upon binding, the receptor-ligand complex translocates to the nucleus and regulates the transcription of target genes involved in cell cycle progression and apoptosis.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin MPA / NET PR Progesterone Receptor (PR) Progestin->PR PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation DNA DNA (PRE) PR_dimer->DNA Binds to PRE Gene_Expression Target Gene Expression DNA->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Classical Progesterone Receptor Signaling Pathway.

RANKL Signaling Pathway

A key downstream mediator of progestin action in breast cancer cells is the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). Progestins can induce the expression of RANKL in PR-positive cells. RANKL then acts in a paracrine manner on neighboring cells, binding to its receptor RANK and activating signaling cascades that promote proliferation.

cluster_cell1 PR-Positive Cell cluster_cell2 Neighboring Breast Cancer Cell Progestin MPA / NET PR PR Progestin->PR RANKL_exp ↑ RANKL Expression PR->RANKL_exp RANKL_sec Secreted RANKL RANKL_exp->RANKL_sec RANK RANK Receptor RANKL_sec->RANK Paracrine Action Signaling Downstream Signaling (e.g., NF-κB) RANK->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: Progestin-Induced RANKL Signaling.

ERK1/2 and JNK Signaling Pathways

Recent studies have highlighted the involvement of the Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK) pathways in progestin-induced breast cancer cell proliferation. Both MPA and NET have been shown to activate these pathways, which are critical for cell cycle progression. The activation of these pathways by progestins can be dependent on the progesterone receptor.

Progestin MPA / NET PR Progesterone Receptor Progestin->PR ERK_JNK ERK1/2 & JNK Activation PR->ERK_JNK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK_JNK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Role of ERK1/2 and JNK Pathways.

Conclusion

The available in vitro evidence suggests that both this compound acetate and norethisterone can influence breast cancer cell proliferation, with their effects being dependent on the specific treatment regimen (continuous vs. sequential) and the presence of estradiol. Both progestins appear to exert their effects through the progesterone receptor and involve downstream signaling pathways such as RANKL, ERK1/2, and JNK. The differential effects observed between MPA and NET, particularly in the sequential treatment model, underscore the importance of considering the specific type of progestin in clinical applications and future drug development. Further research is warranted to fully elucidate the distinct molecular mechanisms of these two widely used synthetic progestins.

References

Differential Gene Expression Induced by Medroxyprogesterone Acetate Versus Natural Progesterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic progestin medroxyprogesterone acetate (B1210297) (MPA) and natural progesterone (B1679170), while both targeting the progesterone receptor (PR), elicit distinct downstream effects on gene expression, leading to varied physiological and pathological outcomes. This guide provides a comparative analysis of their differential impacts, supported by experimental data, to inform research and drug development in endocrinology, oncology, and reproductive biology.

Key Distinctions in Receptor Binding and Activity

Natural progesterone primarily interacts with the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B, that can mediate different transcriptional responses.[1] In contrast, MPA exhibits a more promiscuous binding profile. Besides its high affinity for the PR, MPA can also bind to and activate androgen receptors (AR) and glucocorticoid receptors (GR), leading to a broader range of genomic and non-genomic effects.[2][3] This cross-reactivity is a key driver of the differential gene expression patterns observed between the two compounds.

Comparative Analysis of Gene Expression

The differential effects of MPA and natural progesterone on gene expression have been investigated in various tissues and cell types, revealing significant disparities in their regulatory profiles.

Breast Cancer

In the context of estrogen receptor-positive (ER+) breast cancer, both progesterone and MPA can counteract the effects of estrogen on gene expression. However, studies show that MPA reverses a larger proportion of estrogen-upregulated and downregulated transcripts compared to natural progesterone.[4] While the MPA-regulated transcriptome shows a strong overlap with that of progesterone, suggesting a primary action via the PR, it also utilizes different transcription factors and signaling pathways to inhibit proliferation.[3][5]

Tissue/Cell TypeTreatmentKey Genes/Pathways AffectedOutcomeReference
ER+ Breast Cancer PDXEstrogen (E2) + Progesterone (P4)Reverses 21% of E2-upregulated and 40% of E2-downregulated genes.Abrogation of estrogen-induced tumor growth.[4]
ER+ Breast Cancer PDXEstrogen (E2) + MPAReverses 50% of E2-upregulated and 43% of E2-downregulated genes.More potent reversal of estrogen-driven gene expression compared to P4.[4]
ER+ ZR-75-1 Breast Cancer CellsMPATranscriptome clusters most strongly with progesterone, but also shows overlap with DHT (androgen) and Dexamethasone (glucocorticoid).Predominantly acts via PR, but with AR and GR contributions. Utilizes different signaling pathways for anti-proliferative effects compared to progesterone.[3][5]
Early Embryonic Development

Studies using human embryoid bodies (hEBs) as a model for early embryonic development have demonstrated a detrimental effect of MPA on germ layer gene expression, which was not observed with natural progesterone.[2][6]

Tissue/Cell TypeTreatmentKey Genes Affected (Downregulated)OutcomeReference
Human Embryoid Bodies (hEBs)Natural Progesterone (10⁻⁷ M)No significant change in germ layer marker expression.No adverse effect on early differentiation markers.[2][6]
Human Embryoid Bodies (hEBs)MPA (10⁻⁷ M)HNF-3β, HNF-4α (endoderm), Brachyury (mesoderm), Nestin (ectoderm).Inhibition of germ layer gene expression, suggesting potential negative impact on embryonic development.[2][6]
Nervous System

In the brain, natural progesterone has been shown to be neuroprotective, an effect linked to its ability to increase the expression of brain-derived neurotrophic factor (BDNF). In contrast, MPA does not induce BDNF expression and lacks these neuroprotective properties.[7][8] Furthermore, progesterone and MPA have differential effects on the expression of GABAA receptor subunits in the hippocampus.[9]

Tissue/Cell TypeTreatmentKey Genes AffectedOutcomeReference
Cerebral Cortex ExplantsNatural ProgesteroneIncreased BDNF mRNA and protein levels.Neuroprotection.[7][8]
Cerebral Cortex ExplantsMPANo change in BDNF mRNA and protein levels.Lack of neuroprotective effect.[7][8]
CA1 Hippocampus (Rat)Natural ProgesteroneReduced α4 subunit of GABAA receptor mRNA at 12h.Altered GABAergic signaling.[9]
CA1 Hippocampus (Rat)MPANo significant change in α4 subunit of GABAA receptor mRNA at 12h.Differential impact on neuroendocrine function compared to progesterone.[9]
Female Genital Tract

In cell lines derived from the human vagina and ectocervix, MPA and another synthetic progestin, norethisterone acetate (NET-A), exhibit differential regulation of pro-inflammatory cytokine genes compared to natural progesterone. Notably, the repression of TNF-α-induced RANTES gene expression by MPA in ectocervical cells is mediated by the androgen receptor, highlighting the impact of its receptor cross-reactivity.[10] In myometrial tissues from pregnant women, MPA was found to down-regulate numerous genes, including well-characterized progesterone-sensitive genes like IL-1B and IL-6, as well as novel targets such as IL-11 and IL-24.[11][12]

Signaling Pathways and Mechanisms of Action

The differential gene expression profiles of natural progesterone and MPA stem from their distinct interactions with cellular signaling pathways. Natural progesterone can initiate both classical genomic signaling through nuclear PRs and rapid non-genomic signaling cascades.[1][13] Progestin binding to PR can trigger the activation of kinase pathways such as MAPK/ERK and AKT, which can in turn modulate the transcriptional activity of PR and other transcription factors like ERα.[14]

MPA's ability to bind to AR and GR introduces additional layers of complexity. In certain contexts, the effects of MPA are mediated through these alternative receptors, leading to gene regulation patterns that diverge significantly from those of natural progesterone.[10]

Signaling_Pathways cluster_Progesterone Natural Progesterone Signaling cluster_MPA This compound Acetate (MPA) Signaling P4 Natural Progesterone PR Progesterone Receptor (PR) P4->PR PRE Progesterone Response Element (PRE) PR->PRE Gene_P4 Target Gene Expression PRE->Gene_P4 Gene_MPA_PR PR-mediated Gene Expression PRE->Gene_MPA_PR MPA MPA PR_MPA Progesterone Receptor (PR) MPA->PR_MPA AR Androgen Receptor (AR) MPA->AR GR Glucocorticoid Receptor (GR) MPA->GR PR_MPA->PRE ARE Androgen Response Element (ARE) AR->ARE GRE Glucocorticoid Response Element (GRE) GR->GRE Gene_MPA_AR AR-mediated Gene Expression ARE->Gene_MPA_AR Gene_MPA_GR GR-mediated Gene Expression GRE->Gene_MPA_GR

Differential receptor activation by natural progesterone and MPA.

Experimental Protocols

The findings presented in this guide are based on a variety of experimental techniques designed to assess gene expression and cellular responses to hormonal treatments.

Cell Culture and Treatment
  • Breast Cancer Cell Lines (e.g., ZR-75-1, T-47D): Cells are cultured in appropriate media, often steroid-depleted, prior to treatment with natural progesterone, MPA, or vehicle control at specified concentrations and durations.

  • Human Embryoid Bodies (hEBs): hEBs derived from human embryonic stem cells are cultured and treated with natural progesterone or MPA (e.g., 10⁻⁷ M for five days) to assess effects on early development.[2]

  • Primary Cell/Tissue Culture (e.g., Myometrial Explants, Cerebral Cortex Explants): Tissues are obtained and cultured ex vivo. Explants are then treated with the compounds of interest to study gene expression in a more physiologically relevant context.[7][11]

Gene Expression Analysis
  • Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to quantify the mRNA levels of specific genes of interest. Total RNA is extracted from treated and control cells/tissues, reverse transcribed into cDNA, and then amplified using gene-specific primers.

  • Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA from treated and control samples is hybridized to a microarray chip, and the resulting signal intensities are used to determine relative gene expression.[4][11]

  • RNA Sequencing (RNA-Seq): A more recent and comprehensive high-throughput sequencing technique that provides a detailed snapshot of the entire transcriptome, allowing for the discovery of novel transcripts and splice variants regulated by progesterone and MPA.

Protein Expression and Localization
  • Immunostaining/Immunocytochemistry: This method uses antibodies to detect the presence and localization of specific proteins within cells or tissues. It can be used to visualize the expression of germ layer markers in hEBs or receptor proteins in cancer cells.[2]

  • Western Blotting: This technique is used to quantify the amount of a specific protein in a sample. Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Experimental_Workflow start Cell/Tissue Culture (e.g., Breast Cancer Cells, hEBs) treatment Treatment with: - Natural Progesterone - MPA - Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction qRT_PCR qRT-PCR rna_extraction->qRT_PCR microarray Microarray / RNA-Seq rna_extraction->microarray western_blot Western Blot protein_extraction->western_blot immunostaining Immunostaining protein_extraction->immunostaining data_analysis Data Analysis and Comparison qRT_PCR->data_analysis microarray->data_analysis western_blot->data_analysis immunostaining->data_analysis conclusion Differential Gene Expression Profile data_analysis->conclusion

References

Progesterone vs. Medroxyprogesterone Acetate: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The choice of progestin in hormone therapy and for potential neuroprotective strategies is a critical consideration with significant implications for neuronal health. While both progesterone (B1679170) (the natural hormone) and medroxyprogesterone acetate (B1210297) (MPA, a synthetic progestin) are used clinically, a growing body of evidence reveals stark differences in their effects on the central nervous system. This guide provides an objective comparison of the neuroprotective efficacy of progesterone and MPA, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

Key Findings

Experimental evidence consistently demonstrates that progesterone exerts significant neuroprotective effects across various models of neuronal injury. In stark contrast, this compound acetate not only lacks these protective qualities but can also be detrimental to neuronal survival and function.[1][2][3][4] The differential effects of these two progestins appear to be rooted in their distinct modulation of critical neurotrophic factors and intracellular signaling cascades.

Data Presentation

Table 1: Comparative Effects on Neuroprotection and Neuronal Survival
ParameterProgesteroneThis compound Acetate (MPA)Key FindingsCitations
Glutamate-Induced Excitotoxicity NeuroprotectiveNot neuroprotective; can block estrogen-induced neuroprotectionProgesterone significantly reduces neuronal cell death caused by glutamate (B1630785), a key mediator of excitotoxic injury. MPA fails to offer this protection and can antagonize the neuroprotective effects of estrogen.[2][4][5]
Neuronal Viability (LDH Release Assay) ~22% reduction in LDH release (at 10 ng/ml)No significant reduction in LDH releaseProgesterone treatment leads to a significant decrease in lactate (B86563) dehydrogenase (LDH) release, an indicator of cell death, following glutamate exposure. MPA does not have this effect.[4]
Traumatic Brain Injury (TBI) - Cerebral Edema Reduces cerebral edemaReduces cerebral edemaBoth progesterone and MPA have been shown to reduce cerebral edema following traumatic brain injury.[6][7]
Traumatic Brain Injury (TBI) - Behavioral Recovery Improves functional and cognitive recoveryDoes not improve behavioral recoveryDespite its effect on edema, MPA does not lead to improvements in behavioral outcomes after TBI, unlike progesterone.[6][7][8]
Stroke Potential for neuroprotection in experimental modelsAssociated with an increased risk of ischemic stroke in clinical studiesPreclinical studies suggest progesterone may be beneficial in stroke, whereas clinical trials have linked MPA (in combination with estrogen) to an increased risk of stroke.[9][10]
Spinal Cord Injury (SCI) Promotes functional recovery and spares white matterNot shown to be beneficialProgesterone treatment in animal models of SCI leads to better locomotor outcomes and preservation of spinal cord tissue.[11][12]
Table 2: Differential Effects on Molecular and Cellular Mechanisms
MechanismProgesteroneThis compound Acetate (MPA)Key FindingsCitations
Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression ~75% increase in cerebral cortical explantsNo increase; can cause a decreaseProgesterone significantly upregulates the expression of BDNF, a critical neurotrophin for neuronal survival and plasticity. MPA fails to do so and can even suppress BDNF levels.[1][3][5][13][14][15][16]
BDNF Protein Levels ~75% increase in cerebral cortical explantsNo increase; can cause a decreaseConsistent with its effect on mRNA, progesterone increases BDNF protein levels, while MPA can lead to a reduction.[1][3][5][13][14][15][16]
Bcl-2 Expression (Anti-apoptotic protein) Increases expressionDoes not increase; can block estrogen-induced increaseProgesterone promotes the expression of the anti-apoptotic protein Bcl-2, a key factor in preventing cell death. MPA lacks this effect and can inhibit the beneficial effects of estrogen on Bcl-2.[4][17][18]
ERK/MAPK Signaling Pathway Activates and promotes nuclear translocation of p-ERKActivates ERK but p-ERK remains cytosolicWhile both compounds can activate the ERK/MAPK pathway, only progesterone promotes the translocation of the activated form (p-ERK) to the nucleus, a step crucial for its neuroprotective gene transcription.[19]
PI3K/Akt Signaling Pathway Activates this pro-survival pathwayDoes not effectively engage this pathway for neuroprotectionProgesterone activates the PI3K/Akt pathway, which is critical for promoting cell survival and inhibiting apoptosis.[15][16]

Experimental Protocols

Glutamate-Induced Neurotoxicity in Primary Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons are prepared from embryonic day 18 rat fetuses. Cells are plated on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and L-glutamine.

  • Hormone Treatment: Forty-eight hours prior to glutamate exposure, the culture medium is replaced with fresh medium containing either progesterone (10 ng/ml), MPA (10 ng/ml), or vehicle (ethanol, <0.01%).[4]

  • Glutamate Exposure: Cultures are exposed to 100 µM glutamate in a defined salt solution for 5 minutes at 37°C.[4]

  • Assessment of Neurotoxicity: Twenty-four hours after glutamate exposure, cell death is quantified by measuring the amount of lactate dehydrogenase (LDH) released into the culture medium using a commercially available cytotoxicity detection kit.[4]

Analysis of BDNF mRNA and Protein Expression in Cerebral Cortical Explants
  • Explant Culture: Cerebral cortical explants are prepared from postnatal day 1-2 rat pups and cultured on semiporous membranes.

  • Hormone Treatment: Explants are treated with progesterone (100 nM), MPA (100 nM), or vehicle for 24 hours.[15][16]

  • RNA Isolation and RT-PCR: Total RNA is extracted from the explants, and quantitative real-time PCR (RT-qPCR) is performed to measure the relative expression levels of BDNF mRNA, normalized to a housekeeping gene.[13]

  • Protein Extraction and ELISA: Explants are homogenized, and total protein is extracted. BDNF protein levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[13]

Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Culture and Treatment: Primary hippocampal neurons are cultured as described above. Cells are treated with progesterone (10 ng/ml), MPA (10 ng/ml), or vehicle for 30 minutes.[4]

  • Protein Lysis and Quantification: Cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a Bradford assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][20]

Mandatory Visualization

experimental_workflow cluster_culture Cell/Tissue Preparation cluster_treatment Hormone Treatment cluster_insult Neuronal Insult cluster_analysis Outcome Analysis Culture Primary Neurons or Cortical Explants Treatment Incubate with: - Progesterone - MPA - Vehicle Culture->Treatment Insult Induce Injury: - Glutamate Exposure - Traumatic Brain Injury (in vivo) Treatment->Insult Analysis Assess: - Cell Viability (LDH) - Gene Expression (RT-PCR) - Protein Levels (ELISA, Western Blot) - Behavioral Recovery Insult->Analysis

Experimental workflow for assessing neuroprotection.

progesterone_pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR PI3K PI3K PR->PI3K MAPK ERK/MAPK PR->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) Akt->Neuroprotection Nucleus Nucleus MAPK->Nucleus p-ERK Translocation BDNF BDNF Gene Transcription Nucleus->BDNF Bcl2 Bcl-2 Gene Transcription Nucleus->Bcl2 BDNF->Neuroprotection Bcl2->Neuroprotection

Progesterone's neuroprotective signaling pathways.

mpa_pathway MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR BlockEstrogen Blocks Estrogen's Neuroprotective Effects MPA->BlockEstrogen MAPK ERK/MAPK PR->MAPK Cytosol Cytosol (p-ERK remains) MAPK->Cytosol NoNeuroprotection Lack of Neuroprotection Cytosol->NoNeuroprotection

MPA's divergent and detrimental signaling.

Conclusion

The available experimental data strongly indicate that progesterone and this compound acetate have fundamentally different effects on the nervous system. Progesterone consistently demonstrates neuroprotective properties through the upregulation of neurotrophic factors like BDNF and the activation of pro-survival signaling pathways. Conversely, MPA not only fails to provide these benefits but can also antagonize the neuroprotective actions of estrogen and is associated with negative outcomes in some clinical settings. These findings underscore the critical importance of selecting the appropriate progestin in therapeutic strategies aimed at preserving neurological function, particularly in the context of hormone therapy for postmenopausal women and in the development of treatments for neurodegenerative diseases and traumatic brain injuries. Further research should continue to elucidate the precise molecular mechanisms that differentiate the actions of natural progesterone from synthetic progestins to inform the development of safer and more effective therapeutic interventions.

References

Medroxyprogesterone Acetate: An In-Depth Analysis of its Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of medroxyprogesterone acetate's (MPA) binding affinity to the androgen receptor (AR) against other relevant compounds. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.

This compound acetate (B1210297), a synthetic progestin widely used in hormone therapy and contraception, has been shown to exhibit androgenic properties through its interaction with the androgen receptor.[1][2] Understanding the specifics of this binding is crucial for elucidating its mechanism of action and potential off-target effects. This guide delves into the quantitative binding affinity of MPA for the AR, comparing it with the natural androgen dihydrotestosterone (B1667394) (DHT) and other synthetic progestins.

Comparative Binding Affinity to the Androgen Receptor

The binding affinity of a compound to a receptor is a critical parameter in determining its biological activity. For the androgen receptor, this is often quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value indicates a higher binding affinity.

Studies have consistently demonstrated that MPA binds to the androgen receptor.[3] In a comparative study using COS-1 cells, the apparent Ki value for MPA's binding to the human AR was determined to be 19.4 nM.[4] This affinity is notably similar to that of the potent natural androgen, 5α-dihydrotestosterone (DHT), which exhibited a Ki of 29.4 nM in the same study.[4] This suggests that MPA can effectively compete with endogenous androgens for AR binding.

The following table summarizes the apparent inhibition constants (Ki) for the binding of MPA and other relevant steroids to the human androgen receptor, as determined in a whole-cell competitive binding assay using COS-1 cells.

CompoundApparent Ki (nM)[4]
This compound Acetate (MPA)19.4
5α-Dihydrotestosterone (DHT)29.4
Progesterone (B1679170) (Prog)36.6
Norethisterone Acetate (NET-A)21.9

These data highlight that both MPA and another commonly used progestin, norethisterone acetate (NET-A), possess a binding affinity for the androgen receptor that is comparable to, and in the case of MPA, slightly higher than, the endogenous androgen DHT.[4] In contrast, natural progesterone shows a comparatively lower affinity.[4] Another study also reported a dissociation constant (Kd) for MPA binding to the androgen receptor as 2.1 nM.[5] It is important to note that binding affinity does not always directly correlate with the functional outcome, as some compounds can be agonists (activators) while others are antagonists (inhibitors).[6][7]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

The determination of a compound's binding affinity to the androgen receptor is typically achieved through a competitive binding assay. This method involves measuring the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]R1881 or [3H]MPA) from the receptor. The following is a generalized protocol based on established methodologies.[1][8]

1. Preparation of Prostate Cytosol (Receptor Source):

  • Prostate tissue from rats is homogenized in a buffer solution (e.g., TEDG buffer: TRIS, EDTA, DTT, glycerol) to release the intracellular components, including the androgen receptors.

  • The homogenate is then centrifuged at high speed to separate the cytosol (the soluble portion of the cytoplasm containing the AR) from cellular debris.

2. Competitive Binding Incubation:

  • A constant concentration of a radiolabeled ligand (e.g., [3H]R1881) is incubated with the prostate cytosol preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., MPA, DHT) are added to compete with the radiolabeled ligand for binding to the androgen receptor.

  • Control tubes are included to determine total binding (radiolabeled ligand + cytosol) and non-specific binding (radiolabeled ligand + cytosol + a large excess of unlabeled ligand).

3. Separation of Bound and Free Ligand:

  • After incubation, the receptor-bound radiolabeled ligand must be separated from the unbound (free) radiolabeled ligand. A common method is the use of a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complexes.

  • The mixture is centrifuged, and the supernatant containing the free ligand is discarded.

4. Quantification of Bound Radioactivity:

  • The HAP pellet, containing the receptor-bound radiolabeled ligand, is washed to remove any remaining free ligand.

  • A scintillation cocktail is added to the pellet, and the amount of radioactivity is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the concentration of the competitor compound.

  • This curve is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

  • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Workflow and Signaling

To better illustrate the experimental process and the underlying biological interactions, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prostate Prostate Tissue Homogenization Homogenization Prostate->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Cytosol Cytosol (AR Source) Centrifugation->Cytosol Incubation Incubation: - Cytosol - Radiolabeled Ligand - Test Compound Cytosol->Incubation Separation Separation of Bound/ Free Ligand (HAP) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data_Plotting Plotting Binding Curve Quantification->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive androgen receptor binding assay.

Androgen_Receptor_Signaling cluster_intracellular MPA MPA AR AR MPA->AR Competes with DHT DHT DHT->AR Dimerization Dimerization AR->Dimerization HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR Ligand Binding (MPA or DHT) AR_Ligand AR-Ligand Complex Nucleus Nucleus Dimerization->Nucleus Translocation ARE ARE Transcription Gene Transcription ARE->Transcription Binding

Caption: Competitive binding of MPA and DHT to the androgen receptor.

References

A Comparative Analysis of Medroxyprogesterone and Other Progestins on Cardiovascular Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of medroxyprogesterone acetate (B1210297) (MPA) and other commonly used progestins, such as norethindrone (B1679910) acetate (NETA) and micronized progesterone (B1679170), on key cardiovascular markers. The information presented is supported by data from pivotal clinical trials and preclinical studies, offering a comprehensive resource for understanding the differential cardiovascular effects of these compounds.

Executive Summary

The choice of progestin in hormone therapy can have significant and varied implications for cardiovascular health. While progestins are essential for endometrial protection when estrogen is administered to women with a uterus, their distinct pharmacological properties can lead to different effects on lipid profiles, inflammatory responses, and coagulation pathways. This compound acetate, a synthetic progestin derived from progesterone, has been shown in some studies to attenuate the beneficial cardiovascular effects of estrogen, particularly concerning lipid metabolism. In contrast, micronized progesterone, which is structurally identical to endogenous progesterone, and some other synthetic progestins like norethindrone acetate, may have a more neutral or even favorable cardiovascular profile. Understanding these differences is crucial for the development of safer and more effective hormone therapy regimens.

Data on Cardiovascular Markers

The following tables summarize the quantitative effects of this compound acetate (MPA) in comparison to other progestins on lipid profiles, inflammatory markers, and coagulation factors.

Table 1: Comparative Effects on Lipid Profiles
ProgestinStudy/TrialTotal Cholesterol (TC)High-Density Lipoprotein (HDL-C)Low-Density Lipoprotein (LDL-C)Triglycerides (TG)
This compound Acetate (MPA) PEPI Trial↓ (attenuates estrogen-induced increase)
WHI Trial↓ (attenuates estrogen-induced increase)
Meta-analysis↑ (non-significant)
Micronized Progesterone PEPI Trial↑ (less attenuation than MPA)
Norethindrone Acetate (NETA) Meta-analysisNo significant effectNo significant effect

Data compiled from the Postmenopausal Estrogen/Progestin Interventions (PEPI) Trial, the Women's Health Initiative (WHI), and various meta-analyses. The direction of change (↑ for increase, ↓ for decrease) is in comparison to baseline or a control group.

Table 2: Comparative Effects on Inflammatory Markers
ProgestinStudy/TrialC-Reactive Protein (CRP)Other Inflammatory Markers
This compound Acetate (MPA) WHI Trial↑ (when combined with CEE)May have anti-inflammatory effects by inhibiting estrogen-induced increases in some adhesion molecules.
Various StudiesCan attenuate estrogen-induced CRP increase in a dose-dependent manner.
Micronized Progesterone Generally considered to have a more neutral effect on CRP compared to MPA.
Norethindrone Acetate (NETA) May have a neutral or slightly favorable effect on CRP.

CEE: Conjugated Equine Estrogens. Data is based on findings from the Women's Health Initiative (WHI) and other clinical investigations.

Table 3: Comparative Effects on Coagulation Factors
ProgestinStudy/TrialFactor VIITissue Factor Pathway Inhibitor (TFPI)Venous Thromboembolism (VTE) Risk
This compound Acetate (MPA) Various Studies↑ (when combined with estrogen)May be associated with an increased risk, particularly injectable forms.[1]
Micronized Progesterone Neutral effectNeutral effectLower risk compared to MPA.
Norethindrone Acetate (NETA) ↑ (when combined with estrogen)

Changes in coagulation factors can contribute to the overall risk of thrombotic events. Data is synthesized from multiple clinical and observational studies.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate a deeper understanding and potential replication of the findings.

Lipid Profile Analysis (as per PEPI Trial)

The Postmenopausal Estrogen/Progestin Interventions (PEPI) trial employed standardized laboratory procedures for lipid analysis.[2]

  • Sample Collection and Processing: Fasting blood samples were collected at baseline and at specified follow-up intervals. Serum was separated by centrifugation and stored at -70°C until analysis.

  • Total Cholesterol (TC) and Triglycerides (TG): TC and TG levels were measured using enzymatic methods on an automated clinical chemistry analyzer.

  • High-Density Lipoprotein Cholesterol (HDL-C): HDL-C was measured after precipitation of apolipoprotein B-containing lipoproteins with dextran (B179266) sulfate (B86663) and magnesium chloride.

  • Low-Density Lipoprotein Cholesterol (LDL-C): LDL-C was calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)), provided that the triglyceride level was less than 400 mg/dL.

  • Quality Control: All assays were performed in a central laboratory to ensure consistency and were subject to rigorous quality control procedures, including the use of standardized reference materials.

C-Reactive Protein (CRP) Measurement (as per WHI Trial)

The Women's Health Initiative (WHI) utilized a high-sensitivity CRP (hs-CRP) assay to assess low-grade inflammation.

  • Sample Collection: Blood samples were collected in EDTA tubes, and plasma was separated and stored at -70°C.

  • Assay Method: A high-sensitivity, latex-enhanced immunonephelometric assay was used to measure CRP concentrations on an automated analyzer.

  • Assay Principle: This method involves the agglutination of latex particles coated with anti-CRP antibodies, which is proportional to the CRP concentration in the sample. The degree of agglutination is measured by nephelometry.

  • Calibration and Standardization: The assay was calibrated using World Health Organization reference standards to ensure accuracy and comparability of results.

Coagulation Factor Assays

Clinical trials investigating the effects of progestins on coagulation often measure the activity of specific clotting factors.

  • Sample Preparation: Citrated plasma is prepared by collecting whole blood in tubes containing 3.2% sodium citrate (B86180) and then centrifuging to separate the plasma.

  • Factor VII Activity: A one-stage prothrombin time (PT)-based assay is typically used. The patient's plasma is mixed with Factor VII-deficient plasma, and the clotting time is measured after the addition of thromboplastin (B12709170) and calcium. The clotting time is inversely proportional to the Factor VII activity.

  • Tissue Factor Pathway Inhibitor (TFPI) Activity: A chromogenic assay is often employed. This assay measures the ability of TFPI in the plasma to inhibit the activity of a known amount of Factor Xa. The residual Factor Xa activity is then measured using a chromogenic substrate.

  • Quality Assurance: Assays are performed with appropriate controls and standards to ensure accuracy and precision.

Signaling Pathways and Mechanisms of Action

The differential effects of progestins on cardiovascular markers can be attributed to their distinct interactions with various steroid receptors and subsequent downstream signaling pathways.

This compound Acetate (MPA) Signaling

MPA not only binds to the progesterone receptor but also exhibits significant cross-reactivity with the glucocorticoid receptor (GR). This "off-target" activation of the GR is believed to mediate some of its less favorable cardiovascular effects.

MPA_Signaling cluster_nucleus MPA This compound Acetate (MPA) PR Progesterone Receptor (PR) MPA->PR Binds GR Glucocorticoid Receptor (GR) MPA->GR Binds (Off-target) Nucleus Nucleus PR->Nucleus GR->Nucleus GRE Glucocorticoid Response Elements (GREs) Gene_Transcription Altered Gene Transcription GRE->Gene_Transcription Modulates CV_Effects Cardiovascular Effects (e.g., altered lipid metabolism, inflammatory response) Gene_Transcription->CV_Effects

MPA's dual receptor activation pathway.

Progesterone vs. MPA on Endothelial Function

Natural progesterone and MPA exert differential effects on endothelial nitric oxide (NO) synthesis, a key regulator of vascular tone. Progesterone tends to promote NO production, while MPA can have inhibitory effects.

Progestin_Endothelial_Signaling Progesterone Micronized Progesterone PI3K_AKT PI3K/Akt Pathway Progesterone->PI3K_AKT Activates MPA This compound Acetate (MPA) MAPK MAPK Pathway MPA->MAPK Activates eNOS_activation eNOS Activation PI3K_AKT->eNOS_activation Leads to eNOS_inhibition eNOS Inhibition MAPK->eNOS_inhibition Can lead to NO_production_inc ↑ Nitric Oxide (NO) Production eNOS_activation->NO_production_inc NO_production_dec ↓ Nitric Oxide (NO) Production eNOS_inhibition->NO_production_dec Vasodilation Vasodilation NO_production_inc->Vasodilation Vasoconstriction Potential for Vasoconstriction NO_production_dec->Vasoconstriction

References

Medroxyprogesterone's Anti-proliferative Action in ER+ Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medroxyprogesterone acetate (B1210297) (MPA), a synthetic progestin, has a well-documented but complex role in the context of estrogen receptor-positive (ER+) breast cancer. While historically used in hormone replacement therapy, its direct effects on cancer cell proliferation are of significant interest for understanding disease progression and developing therapeutic strategies. This guide provides a comparative analysis of the anti-proliferative mechanisms of MPA in ER+ cells, supported by experimental data and detailed methodologies.

Primary Anti-proliferative Mechanism of this compound

The predominant anti-proliferative effect of this compound in ER+ breast cancer cells is mediated through the progesterone (B1679170) receptor (PR).[1][2] Upon binding to PR, MPA initiates a signaling cascade that leads to a decrease in cell proliferation. However, MPA is not entirely specific to PR and can also exert effects through androgen (AR) and glucocorticoid (GR) receptors.[2][3] The contribution of these off-target receptors can vary between different ER+ cell lines.[4] For instance, in ZR-75-1 cells, the androgen receptor plays a more significant role in MPA-mediated growth inhibition compared to other cell lines.[3][5]

A key mechanism by which MPA inhibits proliferation is through the induction of cell cycle arrest, specifically by prolonging the G1 phase transit time. This prevents cells from entering the S phase, where DNA replication occurs, thereby halting cell division.

In addition to its effects on the cell cycle, MPA can also modulate apoptosis, although its role is context-dependent. In some experimental settings, such as serum starvation-induced apoptosis, MPA has been shown to have a protective, anti-apoptotic effect in PR-positive cell lines.[6] This is achieved in part by preventing the induction of pro-apoptotic genes like HRK and BAK1.[6]

Comparative Efficacy of this compound

The anti-proliferative effects of MPA are often compared with other progestins, such as the natural hormone progesterone and other synthetic progestins like norethisterone (NET). The following tables summarize the comparative effects on cell proliferation in ER+ breast cancer cell lines.

Table 1: Comparative Inhibition of Cell Proliferation by Progestins in MCF-7 Cells
CompoundConcentration for Max Inhibition% Inhibition of Cell Proliferation
This compound Acetate (MPA)10⁻⁷ M20-25%
Norethisterone (NET)10⁻⁹ M23-41%
Progesterone (P)10⁻⁵ M~40%

Data adapted from Seeger, H. et al., 2003.[7]

Table 2: Proliferative Effects of Progestins in Combination with Estradiol in MCF-7 Cells
TreatmentConcentration% Change in Cell Proliferation
MPA + 10 nM Estradiol0.01 nM - 10 µM20-40% Inhibition
NET + 10 nM Estradiol0.01 nM - 10 µM23-38% Inhibition
Progesterone + 10 nM Estradiol0.01 nM - 10 µM12-61% Inhibition

Data adapted from Seeger, H. et al., 2003.[7]

Signaling Pathways Implicated in this compound's Action

The anti-proliferative effects of MPA are a result of its influence on several key signaling pathways.

Progesterone Receptor-Mediated Signaling

The canonical pathway for MPA's action is through the progesterone receptor. Upon ligand binding, PR can directly regulate the transcription of genes involved in cell cycle control and proliferation.

cluster_nucleus MPA This compound (MPA) PR Progesterone Receptor (PR) MPA->PR DNA DNA (PREs) PR->DNA Binds to Progesterone Response Elements (PREs) nucleus Nucleus transcription Gene Transcription (Cell Cycle Regulators) DNA->transcription proliferation Decreased Cell Proliferation transcription->proliferation

MPA binding to PR and subsequent gene regulation.

Cross-talk with MAPK and PI3K/AKT Pathways

MPA can also engage in cross-talk with growth factor signaling pathways, such as the MAPK and PI3K/AKT pathways.[1][8] Progestins have been shown to cause a rapid, non-genomic activation of MAPK signaling.[9] This interaction can modulate the transcriptional activity of PR and influence cell fate.

MPA This compound (MPA) PR Progesterone Receptor (PR) MPA->PR Src c-Src PR->Src MAPK MAPK (ERK1/2) Src->MAPK PI3K PI3K Src->PI3K proliferation Altered Cell Proliferation MAPK->proliferation AKT AKT PI3K->AKT AKT->proliferation

MPA's interaction with MAPK and PI3K/AKT pathways.

The RANKL Signaling Axis

Progesterone and synthetic progestins like MPA can upregulate the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL).[10] RANKL then binds to its receptor, RANK, on neighboring cells, promoting proliferation in a paracrine manner. This pathway is a significant mediator of progestin-driven cell proliferation.

cluster_pr_pos cluster_neighbor MPA This compound (MPA) PR PR MPA->PR PR_pos_cell PR+ Luminal Cell RANKL_mRNA RANKL mRNA Stabilization PR->RANKL_mRNA RANKL RANKL RANKL_mRNA->RANKL Increased Protein RANK RANK Receptor RANKL->RANK Paracrine Signaling neighbor_cell Neighboring Cell proliferation Cell Proliferation RANK->proliferation

MPA-induced RANKL signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of MPA, other progestins, or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

start Seed and Treat Cells with MPA harvest Harvest and Wash Cells start->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with Propidium (B1200493) Iodide (PI) & RNase fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Phase Distribution analyze->end

Workflow for cell cycle analysis.

  • Cell Preparation: Culture and treat ER+ cells with MPA for the desired time.

  • Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat ER+ cells with MPA or an apoptosis-inducing agent (positive control).

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Medroxyprogesterone vs. Progesterone: A Comparative Analysis of MAPK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the divergent effects of natural progesterone (B1679170) and synthetic medroxyprogesterone acetate (B1210297) on Mitogen-Activated Protein Kinase (MAPK) signaling pathways reveals critical differences in their cellular actions, with significant implications for therapeutic applications. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the signaling cascades involved.

Abstract

Progesterone, an endogenous steroid hormone, and this compound acetate (MPA), a synthetic progestin, are widely used in hormone therapy and contraception. While both compounds target progesterone receptors, their downstream signaling effects, particularly on the MAPK pathways (ERK, JNK, and p38), are markedly different. These divergences contribute to their distinct physiological and pathological outcomes, including neuroprotection and breast cancer proliferation. This guide synthesizes experimental findings to elucidate these differences for researchers, scientists, and drug development professionals.

Divergent Effects on MAPK Signaling: A Summary

Experimental evidence consistently demonstrates that while both progesterone and MPA can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, their ability to promote the nuclear translocation of activated ERK differs significantly. This distinction is a crucial determinant of their downstream effects.

  • Progesterone promotes the translocation of phosphorylated ERK (pERK) to the nucleus, a step that is essential for its neuroprotective effects.[1][2][3][4][5]

  • This compound Acetate (MPA) , in contrast, activates ERK in the cytoplasm but fails to induce its nuclear translocation.[1][2][3][4][5] Furthermore, MPA can antagonize the neuroprotective effects of estradiol (B170435) by blocking its ability to induce nuclear ERK translocation.[1][2][5]

In the context of breast cancer, the effects of these progestins are cell-type specific and can involve different MAPK family members. In progesterone receptor (PR)-negative breast epithelial cells, both progesterone and MPA have been shown to activate ERK and JNK signaling, likely through membrane-bound progestin receptors.[6][7][8] However, their effects on p38 and AKT signaling, as well as on cell proliferation, can vary.[6][7][8] Notably, MPA has been observed to increase cell proliferation in certain breast cancer cell lines, an effect that may be mediated through the MAPK pathway.[6]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies on the effects of progesterone and MPA on MAPK signaling.

ParameterProgesterone (P4)This compound Acetate (MPA)Cell TypeReference
ERK Phosphorylation Rapid and transient activationRapid and transient activationHippocampal Neurons, Breast Cancer Cells (MCF10A, MCF12A)[1][2][4][5][6]
Nuclear Translocation of pERK Induces nuclear translocationDoes not induce nuclear translocation; blocks E2-induced translocationHippocampal Neurons[1][2][4][5]
JNK Phosphorylation Induces phosphorylationInduces phosphorylationBreast Cancer Cells (MCF10A, MCF12A)[6][7][8]
p38 Phosphorylation Variable activationVariable activationBreast Cancer Cells (MCF10A, MCF12A)[6][7][8]
AKT Phosphorylation Induces phosphorylation in MCF12A cellsInduces phosphorylation in MCF12A cellsBreast Cancer Cells (MCF10A, MCF12A)[6][7][8]
Cell Proliferation No significant increaseIncreased proliferationBreast Cancer Cells (MCF10A)[6]
Neuroprotection NeuroprotectiveNot neuroprotective; antagonizes estrogen's neuroprotectionHippocampal Neurons[1][2][3][9]

Signaling Pathway Diagrams

The following diagrams illustrate the differential impact of progesterone and MPA on the MAPK/ERK signaling pathway.

MPA_vs_Progesterone_ERK_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone Receptor Membrane Progestin Receptor Progesterone->Receptor MPA MPA MPA->Receptor Src Src Receptor->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK_cyto pERK ERK->pERK_cyto pERK_nuc pERK pERK_cyto->pERK_nuc Progesterone pERK_cyto->pERK_nuc MPA (Blocks) Transcription Gene Transcription (e.g., Neuroprotection) pERK_nuc->Transcription

Divergent effects of Progesterone and MPA on ERK nuclear translocation.

Experimental_Workflow_MAPK_Activation start Cell Culture (e.g., MCF10A, Hippocampal Neurons) treatment Treatment with: - Progesterone (P4) - this compound Acetate (MPA) - Vehicle Control start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot antibodies Primary Antibodies: - anti-pERK - anti-total ERK - anti-pJNK - anti-total JNK - anti-p-p38 - anti-total p38 western_blot->antibodies detection Secondary Antibody Incubation & Chemiluminescent Detection western_blot->detection analysis Data Analysis: Quantification of Band Intensity detection->analysis

General experimental workflow for assessing MAPK activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of progesterone and MPA on MAPK signaling.

Western Blotting for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of MAPK proteins (ERK, JNK, p38) as an indicator of their activation.

  • Cell Culture and Treatment: Cells (e.g., MCF10A, MCF12A, or primary hippocampal neurons) are cultured to a desired confluency (typically 60-70%).[10] The cells are then serum-starved for 24 hours before treatment with progesterone (100 nM), MPA (100 nM), or a vehicle control for various time points (e.g., 5, 10, 30, 60, 120 minutes).[6]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11] The cell lysates are then collected and centrifuged to remove cellular debris.[11]

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading of proteins for electrophoresis.[10]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11][12] The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.[11][12]

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][12] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[11]

Cell Proliferation Assay (CCK-8)

This assay is used to assess the effect of progestins on cell viability and proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to attach overnight.[13]

  • Treatment: The cells are treated with various concentrations of progesterone, MPA, or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[13]

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.

Kinase Activity Assay

These assays provide a direct measure of the enzymatic activity of specific MAPK members.

  • Enzyme-linked Immunosorbent Assay (ELISA)-based Kinase Assay: This method involves the immobilization of a specific kinase substrate (e.g., c-Jun for JNK, Elk1 for ERK, or ATF2 for p38) on a microtiter plate.[14] The cell lysate containing the activated kinase is then added, along with ATP. The level of substrate phosphorylation is quantified using a phospho-epitope-specific antibody.[14]

  • In-gel Kinase Assay: This technique involves separating proteins by SDS-PAGE on a gel containing an embedded kinase substrate. After electrophoresis, the proteins are renatured, and a kinase reaction is carried out in the presence of [γ-32P]ATP. The phosphorylation of the substrate within the gel is then visualized by autoradiography.

Conclusion

The divergent effects of progesterone and this compound acetate on MAPK signaling underscore the importance of considering the specific molecular actions of synthetic progestins. While both can engage progesterone receptors, their downstream signaling cascades differ significantly, leading to distinct cellular and physiological outcomes. The failure of MPA to promote nuclear ERK translocation appears to be a key factor in its lack of neuroprotective effects and may contribute to its differential impact on breast cell proliferation. These findings have critical implications for the design and selection of progestins in hormone therapy and other clinical applications, highlighting the need for a deeper understanding of their signaling profiles to optimize therapeutic benefits and minimize adverse effects.

References

Differential Impact of Medroxyprogesterone and Dydrogesterone on Vascular Remodeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vascular effects of two commonly prescribed progestins, medroxyprogesterone acetate (B1210297) (MPA) and dydrogesterone (B1671002). The information presented is based on available experimental data and is intended to assist researchers and drug development professionals in understanding the differential impacts of these compounds on vascular remodeling.

Executive Summary

Vascular remodeling, a complex process involving changes in the structure and function of blood vessels, is influenced by various factors, including hormonal agents. This compound acetate (MPA) and dydrogesterone, both synthetic progestins, exhibit distinct effects on the vasculature. Experimental evidence suggests that while both can modulate inflammatory responses in endothelial cells, their impacts on endothelial function, smooth muscle cell behavior, and oxidative stress can differ significantly. This guide summarizes the key experimental findings, provides detailed methodologies for relevant assays, and visualizes the implicated signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies, highlighting the differential effects of MPA and dydrogesterone on key aspects of vascular remodeling.

Table 1: Endothelial Function

ParameterThis compound Acetate (MPA)DydrogesteroneKey Findings
Flow-Mediated Dilation (FMD) Reduced FMD in long-term users (1.1% vs 8.0% in controls)[1]. Negates the beneficial effects of estradiol (B170435) on FMD[2].Generally neutral or does not antagonize estradiol-induced vasodilation[3][4].MPA appears to impair endothelium-dependent vasodilation, while dydrogesterone has a more neutral profile.
VCAM-1 Expression Significantly suppresses LPS-induced VCAM-1 expression[5][6]. However, some studies suggest MPA can increase monocyte-endothelial adhesion by upregulating adhesion molecules[7]. Fails to inhibit TNF-α-activated VCAM-1 expression in some experimental settings[8].Significantly suppresses LPS-induced VCAM-1 expression[5][6].Both MPA and dydrogesterone can exhibit anti-inflammatory effects by reducing VCAM-1 expression, though the effect of MPA may be context-dependent.
ICAM-1 Expression Significantly suppresses LPS-induced ICAM-1 expression[5][6].Significantly suppresses LPS-induced ICAM-1 expression[5][6].Both progestins demonstrate the ability to reduce ICAM-1 expression in response to inflammatory stimuli.

Table 2: Vascular Smooth Muscle Cell (VSMC) Function

ParameterThis compound Acetate (MPA)DydrogesteroneKey Findings
Proliferation Abrogates the inhibitory effect of estradiol on VSMC proliferation[9][10].Limited direct comparative data available. Natural progesterone (B1679170) has been shown to inhibit VSMC proliferation[11].MPA may promote VSMC proliferation by counteracting the protective effects of estradiol. The effect of dydrogesterone requires further investigation.
Migration Abrogates the inhibitory effect of estradiol on VSMC migration[9][10].Limited direct comparative data available. Natural progesterone can enhance VSMC migration[12].MPA appears to promote VSMC migration in the presence of estradiol, a key event in neointima formation. The specific impact of dydrogesterone on VSMC migration is less clear.

Table 3: Inflammation and Oxidative Stress

ParameterThis compound Acetate (MPA)DydrogesteroneKey Findings
NF-κB Nuclear Translocation Does not inhibit TNF-α-induced NF-κB DNA binding[8].Prevents LPS-induced nuclear translocation of NF-κB[5][6].Dydrogesterone demonstrates a clear anti-inflammatory mechanism by inhibiting NF-κB activation, an effect not consistently observed with MPA.
Oxidative Stress (d-ROMs) Associated with increased levels of oxidative stress markers (d-ROMs) in oral contraceptive users[13][14].Did not significantly change oxidative stress levels[13][14].Dydrogesterone appears to have a more favorable profile regarding oxidative stress compared to MPA-containing oral contraceptives.
iNOS and COX-2 Expression Exacerbated the LPS-induced inflammatory response (increased iNOS and COX-2) in cerebral vasculature[15].Not directly assessed in the provided literature.MPA may promote a pro-inflammatory environment in the vasculature under certain conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Flow-Mediated Dilation (FMD) of the Brachial Artery

Objective: To assess endothelium-dependent vasodilation.

Protocol:

  • Subject Preparation: Subjects should fast for at least 8 hours and refrain from smoking, caffeine, and exercise for at least 12 hours before the measurement.

  • Positioning: The subject lies supine in a quiet, temperature-controlled room. The arm is extended and supported at an angle of approximately 80 degrees from the body.

  • Baseline Imaging: A high-resolution ultrasound transducer (7-12 MHz) is used to obtain a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded for at least 1 minute.

  • Occlusion: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously recorded for at least 3 minutes.

  • Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.

Endothelial Cell Culture and Treatment

Objective: To culture Human Umbilical Vein Endothelial Cells (HUVECs) for in vitro experiments.

Protocol:

  • Coating Culture Flasks: Culture flasks are coated with a solution of 0.1% gelatin or other suitable extracellular matrix proteins and incubated for at least 30 minutes at 37°C.

  • Cell Seeding: Cryopreserved HUVECs are thawed rapidly and seeded into the coated flasks containing endothelial cell growth medium (e.g., M199) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), heparin, and antibiotics.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: The culture medium is replaced every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured.

  • Treatment: For experiments, confluent HUVECs are treated with this compound, dydrogesterone, or vehicle control at desired concentrations for specified durations.

Western Blot for VCAM-1 and ICAM-1

Objective: To quantify the protein expression of adhesion molecules in endothelial cells.

Protocol:

  • Cell Lysis: After treatment, HUVECs are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.

Protocol:

  • Cell Seeding: VSMCs are seeded in 96-well plates and allowed to attach overnight.

  • Serum Starvation: Cells are synchronized by serum starvation (e.g., 0.5% FBS) for 24-48 hours.

  • Treatment: Cells are treated with this compound, dydrogesterone, estradiol, or vehicle control in the presence of a mitogen (e.g., platelet-derived growth factor or 10% FBS).

  • [³H]-Thymidine Labeling: [³H]-thymidine (1 µCi/well) is added to each well for the final 4-24 hours of the treatment period.

  • Cell Harvesting: The cells are washed with PBS, treated with trichloroacetic acid (TCA) to precipitate DNA, and then lysed with NaOH.

  • Scintillation Counting: The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter.

VSMC Transwell Migration Assay

Objective: To assess the migratory capacity of VSMCs.

Protocol:

  • Cell Preparation: VSMCs are serum-starved for 24 hours.

  • Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., PDGF or 10% FBS).

  • Cell Seeding: A suspension of serum-starved VSMCs is added to the upper chamber of the Transwell insert.

  • Treatment: this compound, dydrogesterone, or vehicle control is added to both the upper and lower chambers.

  • Incubation: The plate is incubated for 4-24 hours at 37°C to allow for cell migration.

  • Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet or DAPI).

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical Studies HUVEC HUVEC Culture Treatment Treatment with MPA or Dydrogesterone HUVEC->Treatment VSMC VSMC Culture VSMC->Treatment Proliferation Proliferation Assay ([³H]-Thymidine) Treatment->Proliferation Migration Migration Assay (Transwell) Treatment->Migration Adhesion Adhesion Molecule Expression (Western Blot) Treatment->Adhesion NFkB NF-κB Translocation (Immunofluorescence) Treatment->NFkB Subjects Human Subjects FMD Flow-Mediated Dilation Subjects->FMD signaling_pathways cluster_mpa This compound Acetate (MPA) cluster_dydrogesterone Dydrogesterone MPA MPA PR_MPA Progesterone Receptor MPA->PR_MPA PI3K_Akt_MPA PI3K/Akt Pathway PR_MPA->PI3K_Akt_MPA May require PI3K/Akt for some effects MAPK_MPA MAPK Pathway PR_MPA->MAPK_MPA Proliferation_MPA ↑ VSMC Proliferation PR_MPA->Proliferation_MPA Migration_MPA ↑ VSMC Migration PR_MPA->Migration_MPA Estradiol_MPA Estradiol ER_MPA Estrogen Receptor Estradiol_MPA->ER_MPA FMD_MPA ↓ Endothelial Function (FMD) ER_MPA->FMD_MPA Antagonizes PI3K_Akt_MPA->Migration_MPA MAPK_MPA->Proliferation_MPA NFkB_MPA NF-κB Adhesion_MPA ↑ VCAM-1, ICAM-1 (Context-dependent) NFkB_MPA->Adhesion_MPA No consistent inhibition Dydrogesterone Dydrogesterone PR_Dydro Progesterone Receptor Dydrogesterone->PR_Dydro FMD_Dydro Neutral Effect on FMD Dydrogesterone->FMD_Dydro OxidativeStress_Dydro No significant change in Oxidative Stress Dydrogesterone->OxidativeStress_Dydro IκB IκB PR_Dydro->IκB Prevents degradation NFkB_Dydro NF-κB Adhesion_Dydro ↓ VCAM-1, ICAM-1 NFkB_Dydro->Adhesion_Dydro Inhibition of expression IκB->NFkB_Dydro Inhibits translocation

References

Safety Operating Guide

Proper Disposal of Medroxyprogesterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of medroxyprogesterone, a synthetic progestin, is a critical component of laboratory safety and environmental responsibility. this compound is classified as a hazardous substance, with evidence suggesting it is a potential carcinogen and harmful to aquatic ecosystems with long-lasting effects. Adherence to strict disposal protocols is therefore not only a matter of regulatory compliance but also a fundamental aspect of responsible scientific practice.

This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound in a laboratory setting. The primary and recommended method of disposal is through a licensed hazardous waste management company. In-lab chemical degradation methods are generally not advised due to the potential for incomplete reactions and the generation of other hazardous byproducts.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.

Precaution CategorySpecific Action
Personal Protective Equipment (PPE) Always wear a lab coat, nitrile gloves, and chemical safety goggles. For procedures that may generate dust or aerosols, a properly fitted respirator is recommended.
Ventilation Conduct all handling and preparation for disposal of this compound within a certified chemical fume hood to prevent inhalation of airborne particles.
Spill Management In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Environmental Protection Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the drain.[1] Strict avoidance of environmental release is mandatory.

Standard Operating Procedure for this compound Disposal

The following step-by-step process outlines the standard operational plan for the safe and compliant disposal of this compound waste.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be compatible with the chemical and adhere to your institution's and local regulations for hazardous waste.

    • Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

  • Container Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department and the Resource Conservation and Recovery Act (RCRA).

  • Secure Storage:

    • Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials. This area should be under the control of authorized personnel.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

    • Ensure that all required documentation for the waste manifest is completed accurately. The disposal vendor will typically transport the waste for high-temperature incineration, which is the preferred method for destroying potent pharmaceutical compounds.[2]

Understanding this compound Degradation (for informational purposes only)

Scientific studies have investigated the degradation of this compound under various conditions. It is crucial to understand that these findings are for informational purposes and do not constitute a recommendation for in-lab disposal . These methods are often complex, require specialized equipment, and may not lead to complete and safe neutralization.

Degradation ConditionObservations
Acidic and Basic Hydrolysis This compound can undergo degradation when exposed to acidic and basic conditions, though the rate and products of this degradation can vary.
Oxidative Degradation Exposure to oxidizing agents can lead to the breakdown of the this compound molecule.
Photodegradation Exposure to light, particularly UV light, can induce degradation of this compound.
Ozonation Advanced oxidation processes like ozonation have been shown to be effective in degrading this compound in water, but this is not a feasible or safe method for a standard laboratory setting.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Medroxyprogesterone_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe trash Do Not Dispose in Regular Trash drain Do Not Pour Down the Drain fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate label_container Label Hazardous Waste Container segregate->label_container store Store Securely label_container->store contact_ehs Contact EHS/Licensed Vendor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safe Handling of Medroxyprogesterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Medroxyprogesterone and its acetate (B1210297) form are synthetic progestogens used in pharmaceutical research and development. Due to their potent hormonal activity and associated health risks, including suspected carcinogenicity and reproductive toxicity, stringent safety protocols are imperative during handling.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound acetate is classified with several health hazards. It is crucial to be aware of these risks before beginning any work.

Summary of GHS Classifications:

Hazard Classification GHS Code Description Citations
Carcinogenicity Category 2 (H351) Suspected of causing cancer. [1][2][4][6]
Reproductive Toxicity Category 1A (H360/H360FD) May damage fertility or the unborn child. [1][2][3][5]
Effects on or via Lactation Lact. (H362) May cause harm to breast-fed children. [1][3]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (H302, H312, H332) Harmful if swallowed, in contact with skin, or if inhaled. [1]
Endocrine Disruption Category 1 May cause endocrine disruption in humans and the environment. [5]

| Skin/Eye/Respiratory Irritation | - (H315, H319, H335) | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |[7] |

Toxicological Data:

Test Species Value Citations
Oral LD50 Rat >6,400 mg/kg [1]

| Oral LD50 | Mouse | >16 g/kg |[1] |

Operational Plan: Personal Protective Equipment (PPE) and Handling

A site-specific risk assessment is the first step in ensuring safety.[8] However, the following PPE is generally recommended when handling this compound, particularly in its powdered form.

Recommended Personal Protective Equipment (PPE)
Body PartPPE RecommendationStandards & SpecificationsCitations
Respiratory Required if dust/aerosols are generated or if ventilation is inadequate.NIOSH/MSHA approved air-purifying respirator with a type 95 (or better) filter.[8][9]
Hands Double impervious disposable gloves.Nitrile gloves are suitable. Must meet EN374, ASTM F1001, or equivalent standards.[4][10]
Eyes/Face Safety glasses with side shields or safety goggles.Must meet EN166, ANSI Z87.1, or equivalent standards.[4][7][8]
A face shield may be required for splash hazards.[7]
Skin/Body Impervious protective clothing or lab coat.Consider disposable clothing for bulk processing. Must meet EN13982, ANSI 103, or equivalent.[4][7][8][10]
Step-by-Step Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before work.[2][6]

    • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize exposure.[1][7]

    • Ensure an eyewash station and safety shower are readily accessible.[7]

  • Donning PPE:

    • Put on protective clothing (lab coat).

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

    • Don eye and face protection (safety glasses or goggles).

    • If required by your risk assessment, don respiratory protection.

  • Handling the Compound:

    • Handle the material carefully to minimize dust generation.[2][7]

    • For weighing, use a balance with a draft shield or perform the task in a ventilated enclosure.

    • Avoid all contact with skin, eyes, and clothing.[7][8]

    • Do not eat, drink, or smoke in the handling area.[7][8]

  • Decontamination and Doffing PPE:

    • After handling, wipe down the work surface with an appropriate cleaning agent.

    • Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by protective clothing, eye protection, and inner gloves.

    • Wash hands thoroughly with soap and water immediately after handling and removing PPE.[7][8]

Exposure Monitoring and Control

Occupational Exposure Limit (OEL):

Organization Limit Notes Citations

| Pfizer | 2 µg/m³ | 8-Hour Time-Weighted Average (TWA), with a "Skin" notation indicating potential for significant absorption through the skin. |[10] |

Methodology for Exposure Assessment: While specific experimental protocols for PPE selection are not detailed in the provided literature, a key aspect of laboratory safety is confirming that controls are effective. This is achieved through exposure monitoring. Pfizer indicates that an analytical method is available for quantifying this compound, which can be used to measure airborne contamination levels and ensure they remain below the established OEL.[10] Engineering controls, such as general room ventilation and fume hoods, should be the primary means to control exposure.[10]

Spill and Disposal Plan

Accidental Release Measures
  • Evacuate: Keep unprotected personnel away from the spill area.[7]

  • Ventilate: Ensure adequate ventilation.[7]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7][8] Prevent the material from entering drains or waterways.[1][7][8]

  • Clean-up (Solid Spill): Carefully sweep or vacuum the spilled material. Avoid generating dust. Place the material into a suitable, sealed, and labeled disposal container.[7][8]

  • Clean-up (Liquid Spill): Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Protocol

This compound waste must be treated as hazardous.

  • Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[7][9]

  • Disposal: Dispose of the waste and contaminated materials (including empty containers and used PPE) through an approved waste disposal plant.[3][6][7]

  • Prohibitions: Do not dispose of with household garbage or allow the product to reach any sewage system or waterway.[1][8]

Workflow for Safe Handling of this compound

G Safe Handling & Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management A 1. Risk Assessment (Review SDS) B 2. Select & Inspect PPE (Gloves, Goggles, Coat, Respirator) A->B C 3. Prepare Workspace (Fume Hood, Spill Kit Ready) B->C D 4. Don PPE C->D E 5. Handle Compound (Minimize Dust/Aerosols) D->E F 6. Secure Compound (Store Locked Up) E->F G 7. Decontaminate Workspace F->G H 8. Doff PPE Correctly G->H I 9. Personal Hygiene (Wash Hands Thoroughly) H->I J 10. Segregate Hazardous Waste (Compound, Contaminated PPE) I->J Generates Waste K 11. Label & Store Waste Securely J->K L 12. Arrange for Approved Disposal K->L

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medroxyprogesterone
Reactant of Route 2
Reactant of Route 2
Medroxyprogesterone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.